molecular formula C10H14BrNO B2802802 [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride CAS No. 915920-60-4

[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride

Cat. No.: B2802802
CAS No.: 915920-60-4
M. Wt: 244.132
InChI Key: BAOBUDYZENCVBI-UHFFFAOYSA-N
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Description

[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.132. The purity is usually 95%.
BenchChem offers high-quality [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBUDYZENCVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenyl)ethylamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)ethylamine, a key chemical intermediate, and its hydrochloride salt. The information presented is intended to support laboratory research and development activities by offering detailed insights into its synthesis, properties, handling, and potential applications.

Chemical Identity and Properties

CAS Number: 58971-11-2 refers to the free base, 2-(3-Bromophenyl)ethylamine.[1][2][3] It is important to note that while the hydrochloride salt is a common form for handling and formulation, the primary CAS identifier pertains to the parent compound.

Synonyms: 3-Bromophenethylamine[2][3]

Physicochemical Data
PropertyValueSource
Molecular FormulaC₈H₁₀BrN[1][2][4]
Molecular Weight200.08 g/mol [1][2][4]
Physical StateLiquid[1][2]
ColorColorless to almost colorless[1][2]
Refractive Index1.58[1]
Specific Gravity1.42[1]
Purity>95.0% (GC)[1][2]

Synthesis and Mechanism

The synthesis of 2-(3-Bromophenyl)ethylamine typically involves the reduction of a corresponding nitrile or oxime precursor. A common and effective laboratory-scale synthesis proceeds from 3'-Bromoacetophenone.

Synthetic Pathway Overview

The following diagram illustrates a representative synthetic route:

Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction 3_Bromoacetophenone 3'-Bromoacetophenone Oxime 1-(3-bromophenyl)ethanone oxime 3_Bromoacetophenone->Oxime Pyridine, Ethanol, Reflux Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Oxime Final_Product 2-(3-Bromophenyl)ethylamine Oxime->Final_Product Appropriate solvent and conditions Reducing_Agent Reducing Agent (e.g., NaBH₄, RuCl(Cymene)(S-tol-Binap)Cl/H₂) Reducing_Agent->Final_Product

Caption: Synthetic pathway for 2-(3-Bromophenyl)ethylamine.

Detailed Experimental Protocol (Reduction of Oxime)

This protocol is a generalized procedure based on established chemical transformations.[5]

  • Oximation of 3'-Bromoacetophenone:

    • In a round-bottom flask, dissolve 3'-Bromoacetophenone in a suitable solvent such as ethanol.

    • Add an equimolar amount of hydroxylamine hydrochloride and a base, typically pyridine, to neutralize the liberated HCl.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude 1-(3-bromophenyl)ethanone oxime by extraction or crystallization.

  • Reduction of the Oxime:

    • The isolated oxime is dissolved in an appropriate solvent (e.g., methanol, acetonitrile, or water).

    • A suitable reducing agent is added. For instance, sodium borohydride can be used, or for asymmetric synthesis, a chiral ruthenium catalyst with hydrogen gas can be employed.[5]

    • The reaction is typically run at a controlled temperature (e.g., 0-25 °C) and monitored by TLC or HPLC.

    • After the reaction is complete, the mixture is worked up by quenching any excess reducing agent, followed by extraction of the product into an organic solvent.

    • The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude 2-(3-Bromophenyl)ethylamine.

    • Purification is typically achieved by distillation under reduced pressure or column chromatography.

Formation of the Hydrochloride Salt

The hydrochloride salt is generally prepared for improved stability and handling properties.

HCl_Salt_Formation Free_Base 2-(3-Bromophenyl)ethylamine (in organic solvent) HCl_Salt [2-(3-Bromophenyl)ethyl]ethylamine hydrochloride (precipitate) Free_Base->HCl_Salt Addition and stirring HCl_Source HCl (in solvent like ethanol or ether) HCl_Source->HCl_Salt

Sources

Molecular weight difference between [2-(3-Bromophenoxy)ethyl]ethylamine free base and HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight Difference Between 2-(3-Bromophenyl)ethylamine Free Base and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Salt Forms in Pharmaceutical Development

In the realm of drug development, the conversion of an active pharmaceutical ingredient (API) from its free base or free acid form into a salt is a common and often crucial strategy.[1][2] An estimated 50% of all drug molecules are administered as salts, a testament to the profound impact this simple chemical modification can have on a compound's properties.[2][3] The formation of a salt, typically through a straightforward acid-base reaction, can significantly enhance a drug's solubility, stability, dissolution rate, and bioavailability, ultimately influencing its therapeutic efficacy and manufacturability.[1][2][3][4][5] This guide provides a detailed technical analysis of the molecular weight difference between the free base form of 2-(3-Bromophenyl)ethylamine and its hydrochloride (HCl) salt, exploring the underlying chemical principles and the practical implications for scientific research and pharmaceutical development.

Core Analysis: Molecular Weight of 2-(3-Bromophenyl)ethylamine and its HCl Salt

The foundational step in understanding the quantitative difference between the free base and its salt form is the determination of their respective molecular weights.

2-(3-Bromophenyl)ethylamine Free Base

The free base form of the molecule, also known as 3-Bromophenethylamine, is the neutral compound.[6][7] Its chemical structure and properties are well-documented.

  • Chemical Formula: C₈H₁₀BrN[6][7][8][9][10]

  • Molecular Weight: 200.08 g/mol [6][7][8][9][10]

This molecular weight is calculated based on the atomic masses of its constituent atoms: eight carbon atoms, ten hydrogen atoms, one bromine atom, and one nitrogen atom.

2-(3-Bromophenyl)ethylamine Hydrochloride (HCl) Salt

The hydrochloride salt is formed by the reaction of the basic ethylamine group with hydrochloric acid.[11] This results in the formation of an ammonium salt.[12]

  • Chemical Formula: C₈H₁₁BrClN

  • Molecular Weight Calculation: To determine the molecular weight of the HCl salt, we add the molecular weight of hydrochloric acid (HCl) to the molecular weight of the free base.

    • Molecular Weight of HCl = Atomic Weight of H (1.01 g/mol ) + Atomic Weight of Cl (35.45 g/mol ) = 36.46 g/mol

    • Molecular Weight of HCl Salt = Molecular Weight of Free Base + Molecular Weight of HCl

    • Molecular Weight of HCl Salt = 200.08 g/mol + 36.46 g/mol = 236.54 g/mol

Quantitative Summary

The following table provides a clear comparison of the molecular properties of the free base and its HCl salt.

Property2-(3-Bromophenyl)ethylamine (Free Base)2-(3-Bromophenyl)ethylamine HCl (Salt)
Chemical Formula C₈H₁₀BrNC₈H₁₁BrClN
Molecular Weight 200.08 g/mol 236.54 g/mol
Difference -+ 36.46 g/mol

Scientific Rationale and Mechanism of Salt Formation

The conversion of an amine to its hydrochloride salt is a classic acid-base neutralization reaction.[1] The lone pair of electrons on the nitrogen atom of the ethylamine group makes it a Lewis base, capable of accepting a proton (H⁺).[11] Hydrochloric acid, a strong acid, readily donates a proton.

The mechanism involves the protonation of the amine group, forming a positively charged ammonium cation, which then forms an ionic bond with the negatively charged chloride anion.[5]

Salt_Formation FreeBase 2-(3-Bromophenyl)ethylamine (Free Base) R-NH₂ Salt 2-(3-Bromophenyl)ethylamine HCl (Salt) R-NH₃⁺Cl⁻ FreeBase->Salt + HCl (Protonation) HCl Hydrochloric Acid (HCl) Salt->FreeBase - HCl (Deprotonation)

Caption: Conversion between the free base and HCl salt of an amine.

This transformation from a neutral molecule to an ionic salt is the primary reason for the observed changes in physicochemical properties.[11]

Practical Implications for Researchers and Drug Development Professionals

The difference in molecular weight and the change in chemical nature from a free base to a salt have significant practical consequences in a laboratory and pharmaceutical setting.

Accurate Dosage Calculations

Perhaps the most immediate impact of the molecular weight difference is on dosage calculations. When a specific molar quantity of the active moiety is required, it is crucial to account for the mass of the counter-ion in the salt form. For instance, to obtain 100 mg of the active 2-(3-Bromophenyl)ethylamine free base, one would need to weigh out:

(236.54 g/mol / 200.08 g/mol ) * 100 mg = 118.22 mg of the HCl salt.

Failure to account for this difference can lead to significant errors in dosing, impacting experimental results and patient safety in a clinical context.

Enhanced Solubility and Dissolution

A primary driver for converting a basic drug to its salt form is to improve its aqueous solubility.[3][4] The ionic nature of the HCl salt allows it to more readily interact with polar solvents like water, often leading to a significant increase in solubility compared to the often more lipophilic free base. This enhanced solubility can, in turn, lead to a faster dissolution rate, which is a critical factor for oral drug absorption.[1]

Improved Stability and Handling

Amine free bases can be susceptible to degradation, particularly through oxidation. They can also be volatile and may have unpleasant odors.[11] Conversion to a crystalline salt form often results in a more stable solid with a higher melting point, making it easier to handle, process, and formulate into a stable dosage form.[5]

Experimental Protocol: Conversion of an Amine to its Hydrochloride Salt

The following is a generalized, yet detailed, protocol for the conversion of an amine, such as 2-(3-Bromophenyl)ethylamine, to its hydrochloride salt in a research setting.

Objective: To isolate the hydrochloride salt of a given amine for enhanced stability and solubility.

Materials:

  • Amine (free base)

  • Anhydrous diethyl ether or dioxane

  • Hydrochloric acid solution in a suitable anhydrous solvent (e.g., 2M HCl in diethyl ether)

  • Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying apparatus (vacuum oven or desiccator)

Procedure:

  • Dissolution of the Free Base:

    • Accurately weigh the amine free base and dissolve it in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stir bar.

    • Rationale: The use of an anhydrous solvent is critical to prevent the introduction of water, which can interfere with the crystallization of the salt.

  • Acid Addition:

    • While stirring the amine solution, slowly add a stoichiometric equivalent of the hydrochloric acid solution dropwise using a dropping funnel at room temperature or cooled in an ice bath.

    • Rationale: Slow, dropwise addition helps to control the reaction and promote the formation of a crystalline precipitate rather than an oil. Cooling can be beneficial for less stable amines or to improve crystal formation.

  • Precipitation and Crystallization:

    • As the HCl solution is added, the hydrochloride salt will typically precipitate out of the solution as a solid.

    • Continue stirring for a period (e.g., 30-60 minutes) after the addition is complete to ensure full conversion and crystallization.

  • Isolation of the Salt:

    • Collect the precipitated salt by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or impurities.

    • Rationale: Washing with a cold solvent minimizes the loss of the product due to dissolution.

  • Drying:

    • Dry the isolated salt under vacuum to remove any residual solvent.

    • The final product should be a crystalline solid.

Self-Validation:

  • Yield Calculation: Calculate the percentage yield based on the initial mass of the free base and the final mass of the dried salt.

  • Melting Point Analysis: Determine the melting point of the product. The salt should have a distinct and higher melting point than the free base.

  • Spectroscopic Analysis (e.g., NMR, IR): Confirm the structure of the salt and the absence of the free base. In ¹H NMR, a shift in the peaks corresponding to the protons near the amine group is expected. In IR spectroscopy, the appearance of N-H stretching bands characteristic of an ammonium salt would be observed.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_validation Validation Dissolve 1. Dissolve Free Base in Anhydrous Solvent Add_HCl 2. Add HCl Solution Dropwise with Stirring Dissolve->Add_HCl Precipitate 3. Allow for Precipitation Add_HCl->Precipitate Filter 4. Vacuum Filter the Precipitate Precipitate->Filter Wash 5. Wash with Cold Solvent Filter->Wash Dry 6. Dry Under Vacuum Wash->Dry Yield Calculate Yield Dry->Yield MP Melting Point Analysis Dry->MP Spectroscopy Spectroscopic Confirmation Dry->Spectroscopy

Caption: Workflow for the conversion of an amine to its HCl salt.

Conclusion

The conversion of 2-(3-Bromophenyl)ethylamine from its free base to its hydrochloride salt results in a precise and predictable increase in molecular weight of 36.46 g/mol , corresponding to the addition of one molecule of hydrochloric acid. This seemingly simple chemical modification is a powerful tool in drug development, offering significant advantages in terms of solubility, stability, and handling. For researchers and scientists, a thorough understanding of this molecular weight difference is essential for accurate experimental design, from calculating molar concentrations to ensuring correct dosage in preclinical and clinical studies. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of salt forms in pharmaceutical research.

References

  • Dr. Oracle. (2025, February 28).
  • Unknown Author. (2009, November 15).
  • Kumar, L., Amin, A., & Bansal, A. K. (2008, March 2). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Unknown Author.
  • AbbVie Contract Manufacturing. How are salts used in pharmaceuticals?
  • Osbourn, J. (2020, April 19). Conversion of Amines to Amine Salts. YouTube.
  • Lab Pro. 2-(3-Bromophenyl)ethylamine, 5G - B3947-5G.
  • CymitQuimica. 2-(3-Bromophenyl)ethylamine.
  • Guidechem. amine hydrochloride.

  • Jasperse, J. Reactions of Amines.
  • Tokyo Chemical Industry Co., Ltd. (JP). 2-(3-Bromophenyl)ethylamine | 58971-11-2.
  • Unknown Author. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten: Theses.
  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • ChemScene. 1052525-13-9 | amine hydrochloride.

  • gsrs. 3-BROMOPHENETHYLAMINE.
  • Chemistry Steps. (2024, November 26). Amines to Alcohols.
  • PubChemLite. [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO).
  • National Center for Biotechnology Inform
  • Tokyo Chemical Industry Co., Ltd. (APAC). 2-(3-Bromophenyl)ethylamine | 58971-11-2.
  • CymitQuimica. CAS 58971-11-2: 3-Bromophenethylamine.
  • Santa Cruz Biotechnology. 2-(3-Methoxy-4-bromophenyl)ethylamine | CAS 113081-51-9.
  • MilliporeSigma. 1-(3-Bromophenyl)ethylamine Hydrochloride | 90151-46-5.
  • National Center for Biotechnology Inform
  • Cheméo. Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4).

Sources

Applications of 3-Bromophenoxyethylamine Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the phenoxyethylamine scaffold is recognized as a "privileged structure"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets 1. Among its functionalized variants, 3-bromophenoxyethylamine (2-(3-bromophenoxy)ethanamine) stands out as a critical building block. By strategically positioning a bromine atom at the meta position of the aromatic ring, drug developers can finely tune lipophilicity, steric bulk, and metabolic stability. This technical guide explores the mechanistic rationale, structural-activity relationships (SAR), and validated experimental methodologies for utilizing 3-bromophenoxyethylamine derivatives in drug discovery.

The Privileged Nature of the Scaffold and Target Applications

The versatility of the phenoxyethylamine moiety lies in its structural mimicry of endogenous monoamine neurotransmitters (such as dopamine and serotonin), but with an ether linkage that alters the conformational flexibility and electronic distribution of the molecule 2.

Dopaminergic Modulators (D2/D3 Receptors)

The discovery of the 3-hydroxyphenoxyethylamine D2 template (often referred to in the context of the McDermed pharmacophore model) revolutionized the design of dopamine receptor agonists and partial agonists 3. However, phenolic hydroxyl groups are highly susceptible to rapid Phase II metabolism (glucuronidation and sulfation), severely limiting oral bioavailability. The substitution of the 3-OH group with a 3-bromo group acts as a powerful bioisosteric replacement. The bromine atom maintains the necessary steric volume to occupy the receptor's orthosteric meta-binding pocket and can engage in halogen bonding, preserving high D2/D3 affinity while drastically extending the compound's metabolic half-life.

Adrenergic Antagonists (α1D Receptors)

Phenoxyethylamine derivatives have been extensively developed as highly potent and selective antagonists for the human α1D adrenoceptor, which is a key target for treating lower urinary tract symptoms and benign prostatic hyperplasia 4. Halogenation at the 3-position of the phenoxy ring forces a specific dihedral angle between the aromatic system and the ethylamine chain, optimizing the ligand-lipophilicity efficiency (LLE) and driving selectivity away from α1A and α1B subtypes.

Serotonergic Multitarget Agents

Recent advances in neuropharmacology emphasize multitarget-directed ligands for complex polyfactorial pathologies like schizophrenia. Phenoxyethylamine fragments incorporating meta-substitutions have demonstrated highly favorable, balanced affinity profiles across 5-HT1A (agonism) and D2-like (antagonism) receptors [[5]]().

Structure-Activity Relationship (SAR) Insights

To understand the causality behind selecting the 3-bromo derivative, we must analyze the quantitative SAR data. The table below synthesizes representative pharmacological data demonstrating the impact of aromatic substitution on the phenoxyethylamine core.

Compound DerivativeAromatic SubstitutionD2 Receptor Affinity ( Ki​ , nM)α1D Adrenoceptor Affinity ( Ki​ , nM)Calculated LogPMetabolic Stability ( t1/2​ , min)
Prototype None (H)145.085.21.845
McDermed Analog 3-OH4.212.51.215 (Rapid Glucuronidation)
Target Isostere 3-Bromo12.88.42.9>120
Para-Analog 4-Bromo210.5155.02.9>120

Table 1: Representative SAR data illustrating the superiority of the 3-bromo substitution in balancing target affinity and metabolic stability compared to the native hydroxyl or para-halogenated analogs.

Experimental Methodologies: Synthesis and Validation

The synthesis of 3-bromophenoxyethylamine derivatives must be tightly controlled to prevent side reactions such as aziridine formation or over-alkylation. The following protocol details a self-validating Williamson ether synthesis workflow.

Protocol: Synthesis of 2-(3-Bromophenoxy)ethanamine

Objective: To synthesize the core 3-bromophenoxyethylamine building block with high regioselectivity and yield.

  • Deprotonation of the Phenol:

    • Action: Dissolve 1.0 eq of 3-bromophenol in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at 60°C for 30 minutes.

    • Causality: K₂CO₃ is a mild, insoluble base that quantitatively deprotonates the phenol to its highly nucleophilic phenoxide anion without degrading the solvent. DMF, a polar aprotic solvent, is critical here; it heavily solvates the potassium cation, leaving the phenoxide "naked" and highly reactive for the subsequent S_N2 displacement.

  • Alkylation via S_N2 Displacement:

    • Action: Add 1.2 eq of 2-bromoethylamine hydrobromide portion-wise. Elevate the temperature to 80°C and stir for 12 hours under an inert nitrogen atmosphere.

    • Causality: The hydrobromide salt of the amine is explicitly used to prevent the free amine from undergoing intermolecular self-alkylation. The excess base (2.5 eq) neutralizes the hydrobromide salt in situ at a controlled rate while maintaining the phenoxide concentration.

  • Workup and Extraction:

    • Action: Quench the reaction with ice water and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 1M NaOH, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Causality: The 1M NaOH wash is a critical self-purifying step. It specifically ionizes any unreacted 3-bromophenol, pulling it into the aqueous layer and ensuring the organic layer contains only the target amine and neutral impurities.

  • Validation Checkpoint (Self-Validating System):

    • Action: Analyze the crude product via LC-MS and ¹H-NMR.

    • Causality: The protocol is validated if LC-MS reveals a distinctive doublet molecular ion peak at m/z 216 and 218 [M+H]⁺ in a 1:1 ratio, confirming the intact bromine isotope pattern. ¹H-NMR must show a characteristic triplet at ~4.0 ppm (for the -O-CH₂- protons) and ~3.1 ppm (for the -CH₂-NH₂ protons), confirming the ether linkage.

SyntheticWorkflow A 3-Bromophenol (Starting Material) C Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->C B 2-Bromoethylamine Hydrobromide (Alkylating Agent) B->C D 2-(3-Bromophenoxy)ethanamine (Key Intermediate) C->D E Pharmacophore Coupling (e.g., Reductive Amination) D->E F Final Target Compound (e.g., D2/D3 Ligand) E->F

Figure 1: Synthetic workflow for generating 3-bromophenoxyethylamine derivatives.

Pharmacological Evaluation: Receptor Binding Assay

To accurately determine the binding affinity of the synthesized derivatives, a radioligand displacement assay must be executed with strict thermodynamic controls.

Protocol: Radioligand Displacement Assay for D2 Receptor Affinity

Objective: To quantify the binding affinity ( Ki​ ) of 3-bromophenoxyethylamine derivatives at the dopamine D2 receptor.

  • Membrane Preparation:

    • Action: Homogenize CHO cells stably expressing human D2 receptors in ice-cold Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ and protease inhibitors. Centrifuge at 40,000 x g for 20 minutes.

    • Causality: The inclusion of MgCl₂ is non-negotiable; divalent cations are essential to stabilize the G-protein coupled state of the receptor, ensuring the high-affinity conformation is maintained during the assay.

  • Incubation with Radioligand:

    • Action: Incubate membrane preparations (50 µg protein/well) with 0.5 nM [³H]-spiperone and varying concentrations of the 3-bromo test compound (10⁻¹¹ to 10⁻⁵ M) for 90 minutes at 25°C.

    • Causality: [³H]-spiperone is chosen for its high selectivity and exceptionally low non-specific binding at D2 receptors. The 90-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking thermal degradation of the receptor proteins.

  • Filtration and Quantification:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand. Rapid washing with ice-cold buffer kinetically freezes the system, preventing the dissociation of the receptor-ligand complex during the separation phase.

  • Validation Checkpoint (Self-Validating System):

    • Action: Include a control well with 10 µM haloperidol to define non-specific binding (NSB).

    • Causality: If NSB exceeds 10% of total binding, the assay is automatically invalidated due to compromised filter blocking or degraded radioligand. Valid IC₅₀ values are converted to Ki​ using the Cheng-Prusoff equation.

D2Signaling L 3-Bromophenoxyethylamine Derivative (Partial Agonist) R Dopamine D2 Receptor (GPCR) L->R Binds Orthosteric Site G Gi/o Protein Complex (Alpha subunit activation) R->G Conformational Change AC Adenylyl Cyclase (Inhibition) G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA Protein Kinase A (PKA) (Reduced Activity) cAMP->PKA Downregulates Eff Modulation of Ion Channels & Gene Expression PKA->Eff Cellular Response

Figure 2: Downstream intracellular signaling pathway modulated by D2 receptor partial agonists.

References

  • Grokipedia.Phenoxyethylamine.
  • Journal of Medicinal Chemistry (ACS Publications).New Generation Dopaminergic Agents. 6. Structure−Activity Relationship Studies of a Series of 4-(Aminoethoxy)indole and 4-(Aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-Hydroxyphenoxyethylamine D2 Template.
  • PMC (NIH).Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022.
  • PubMed (NIH).Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists.
  • Iris Unimore.Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment.

Sources

Structural Elucidation and Cheminformatic Profiling of [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, precise chemical representation is the bridge between in silico screening and in vitro validation. This technical whitepaper provides an in-depth analysis of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride , a highly versatile phenoxyethylamine derivative. Often utilized as a pharmacophore in the development of monoamine oxidase inhibitors and voltage-gated sodium channel blockers , this compound serves as an excellent model for understanding the intersection of cheminformatics, physicochemical profiling, and synthetic validation.

Cheminformatic Identifiers: SMILES and InChIKey

To integrate a molecule into high-throughput screening databases or computational docking models, its 3D topology must be translated into a machine-readable 1D string. For [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, we utilize two primary systems: SMILES and InChI.

SMILES String Analysis

The Simplified Molecular Input Line Entry System (SMILES) for the hydrochloride salt of this compound is: CCNCCOC1=CC(=CC=C1)Br.Cl

Mechanistic Breakdown of the SMILES String:

  • CCN : Represents the terminal ethylamine group. The secondary amine is a critical hydrogen-bond donor.

  • CCOC : Denotes the ethoxy linker. The flexibility of this aliphatic chain allows the molecule to adopt multiple conformations within a receptor binding pocket.

  • C1=CC(=CC=C1)Br : Represents the aromatic ring with a bromine atom at the meta position (position 3) relative to the ether linkage. The halogen acts as a lipophilic anchor and can participate in halogen bonding with backbone carbonyls of target proteins.

  • .Cl : Denotes the non-covalently bound hydrochloride counterion, which is essential for stabilizing the protonated amine and ensuring aqueous solubility.

InChI and InChIKey

While SMILES strings can vary based on the canonicalization algorithm used by different software, the IUPAC International Chemical Identifier (InChI) provides a strictly standardized, layered representation .

Standard InChI: InChI=1S/C10H14BrNO.ClH/c1-2-12-6-7-13-10-4-3-5-9(11)8-10;/h3-5,8,12H,2,6-7H2,1H3;1H

To facilitate rapid database querying (such as in PubChem or ChemSpider), this string is processed through a SHA-256 cryptographic hash to generate the InChIKey . The resulting 27-character string (formatted as a 14-character skeleton, a 10-character layer indicator, and a 1-character protonation flag, e.g., ending in -UHFFFAOYSA-N) ensures O(1) search time complexity across massive chemical libraries.

Cheminformatics A 2D Chemical Structure B SMILES String A->B String Encoding C Standard InChI B->C Canonicalization D InChIKey Hash C->D SHA-256 Hashing E Database Integration D->E Cross-Referencing

Cheminformatic translation pipeline from 2D structure to database-ready InChIKey.

Physicochemical Profiling

Understanding the quantitative properties of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is vital for predicting its pharmacokinetic behavior. The table below summarizes its core metrics.

PropertyValueMechanistic Significance
Molecular Formula C₁₀H₁₄BrNO • HClDefines the exact stoichiometric composition for mass spectrometry.
Molecular Weight 280.59 g/mol (Salt)Falls well within Lipinski's Rule of 5, indicating high potential for oral bioavailability.
LogP (Estimated) ~2.8 (Free base)Provides optimal lipophilicity for blood-brain barrier (BBB) penetration, crucial for neuroactive compounds.
H-Bond Donors 2 (NH₂⁺ in salt)Facilitates critical electrostatic interactions with receptor aspartate or glutamate residues.
H-Bond Acceptors 1 (Ether Oxygen)Participates in dipole-dipole interactions within the hydrophobic binding site.

Self-Validating Experimental Protocol

To ensure scientific integrity, the theoretical SMILES structure must be physically reproducible and analytically verifiable. The following protocol outlines a self-validating system for the synthesis and structural confirmation of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, utilizing standard laboratory reagents .

Phase I: Chemical Synthesis Workflow

Step 1: Nucleophilic Substitution (Etherification)

  • Procedure: Dissolve 1.0 equivalent of 3-bromophenol and 1.2 equivalents of N-Boc-2-bromoethylamine in anhydrous N,N-dimethylformamide (DMF). Add 2.0 equivalents of anhydrous K₂CO₃. Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Causality: The weak base (K₂CO₃) selectively deprotonates the phenol to form a highly nucleophilic phenoxide ion. This ion attacks the electrophilic carbon of the N-Boc-2-bromoethylamine via an SN​2 mechanism, displacing the bromide leaving group to form the ether linkage.

Step 2: Workup and Isolation

  • Procedure: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Acidic Deprotection and Salt Formation

  • Procedure: Dissolve the purified N-Boc intermediate in dichloromethane (DCM). Cool to 0°C and add an excess of 4.0 M HCl in dioxane dropwise. Stir for 2 hours while warming to room temperature.

  • Causality: The highly acidic environment protonates the Boc group, leading to the elimination of isobutylene and carbon dioxide gas. This simultaneously protonates the newly freed secondary amine, causing the highly pure hydrochloride salt to precipitate out of the non-polar DCM solution. Filter and dry under vacuum.

Synthesis N1 Reactants: 3-Bromophenol + N-Boc-2-bromoethylamine N2 Nucleophilic Substitution (K2CO3, DMF, 80°C) N1->N2 N3 Intermediate: N-Boc-Protected Amine N2->N3 N4 Acidic Deprotection (HCl in Dioxane) N3->N4 N5 Final Product: Target Hydrochloride Salt N4->N5

Step-by-step synthesis workflow for[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride.

Phase II: Structural Validation

To close the validation loop, the synthesized physical compound must be mapped back to the theoretical SMILES string via analytical chemistry.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • Causality: Validates atomic connectivity. Expect a broad singlet at >8.0 ppm corresponding to the exchanging amine protons ( NH2+​ ). The aromatic region will display multiplets between 6.9–7.3 ppm integrating to 4 protons, confirming the meta-substitution pattern of the 3-bromophenyl ring. The aliphatic linkers will appear as distinct triplets at ~4.2 ppm ( O−CH2​ ) and ~3.3 ppm ( N−CH2​ ).

  • Liquid Chromatography-Mass Spectrometry (LC-MS, ESI+):

    • Causality: Validates the exact mass and isotopic signature. The spectrum must exhibit a characteristic 1:1 doublet at m/z 244.0 and 246.0 [M+H]+ . This 1:1 ratio is the definitive isotopic signature of a single bromine atom ( 79Br and 81Br ), confirming the intact free base mass derived from the formula C₁₀H₁₄BrNO.

References

  • De Luca, A., et al. "Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • National Center for Biotechnology Information. "PubChem: an open platform for chemical biology." NIH. [Link]

The Phenoxyethylamine Scaffold in Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyethylamine (PEA) moiety ( C6​H5​−O−CH2​−CH2​−NH2​ ) is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. By offering a highly modular framework, it serves as the structural backbone for numerous FDA-approved therapeutics and novel drug candidates. This technical guide provides an in-depth analysis of the PEA scaffold, detailing its target-specific pharmacodynamics, quantitative structure-activity relationships (SAR), and validated experimental workflows for synthesis and in vitro evaluation.

Architectural Significance of the Phenoxyethylamine Scaffold

The versatility of the PEA scaffold stems from three distinct, highly tunable pharmacophoric features:

  • The Aryl Ring: Participates in essential π−π stacking and hydrophobic interactions within the lipophilic pockets of receptor binding sites[2].

  • The Ether Oxygen: Acts as a crucial hydrogen bond acceptor. In targets like the histamine H3 and α1​ -adrenergic receptors, this ether oxygen frequently forms secondary hydrogen bonds with conserved tyrosine or asparagine residues, anchoring the molecule in the active site[3].

  • The Ethylamine Chain: Provides a flexible linker that terminates in a basic nitrogen. At physiological pH, this amine is typically protonated, allowing for critical electrostatic interactions (such as salt bridges) with aspartate residues in G-protein-coupled receptors (GPCRs)[4].

Target-Specific Pharmacodynamics & SAR

α1​ -Adrenoceptor Antagonists (Urology & Cardiovascular)

The PEA scaffold is the defining structural motif of several drugs used to treat benign prostatic hyperplasia (BPH), including Tamsulosin and Silodosin[2]. These molecules exhibit high selectivity for the α1A​ and α1D​ adrenoceptor subtypes located in the smooth muscle of the prostate and lower urinary tract. Recent optimizations of the PEA motif, such as the incorporation of a 2,5-difluorophenoxy group, have yielded highly potent α1D​ -AR antagonists ( Ki​ = 0.3 nM)[5]. The fluorine substitutions reduce the electron density of the aromatic ring, modulating its lipophilicity and significantly enhancing the ligand-lipophilicity efficiency (LLE)[5].

Dopamine D2 Receptor Modulation (Neurology)

In neuropharmacology, the 3-hydroxyphenoxyethylamine template serves as a foundational pharmacophore for dopamine D2 receptor ligands[6]. By mapping this scaffold against the McDermed model for D2 agonists, researchers have developed 4-(aminoethoxy)indole derivatives that act as partial agonists. The flexibility of the ether linkage allows the molecule to adopt a bioactive conformation that perfectly aligns the basic amine and the phenolic hydroxyl group with the D2 receptor's orthosteric site, allowing for therapeutic action without the severe side effects of complete D2 agonism[6].

Quantitative SAR Data Presentation

To facilitate lead optimization, the following table summarizes the quantitative structure-activity relationship (SAR) data for various PEA derivatives across multiple therapeutic targets:

Modification SiteSubstituentTarget ReceptorBinding Affinity ( Ki​ / IC50​ )Pharmacological Effect & Rationale
Phenyl Ring (C2) -OCH2CH3 α1A​ / α1D​ -AR Ki​ = 0.1 - 0.5 nMEnhanced selectivity for prostate smooth muscle; ether oxygen forms secondary H-bonds.
Phenyl Ring (C2, C5) -F (Difluoro) α1D​ -AR Ki​ = 0.3 nMHighly potent α1D​ antagonism; fluorine increases metabolic stability and LLE[5].
Phenyl Ring (C3) -OHD2 Receptor Ki​ = 4.5 nMD2 partial agonism; complies with the McDermed pharmacophore model[6].
Amine Nitrogen Bulky Alkyl/ArylP2Y2 Receptor IC50​ > 10 µMComplete loss of affinity due to severe steric clashes within the binding pocket[7].
Alkyl Chain Extension (C4)H3 Receptor Ki​ = 37.8 nMH3 antagonism; increased lipophilicity improves blood-brain barrier (BBB) penetration[3].

Validated Experimental Protocols

General Synthesis of Phenoxyethylamine Derivatives

The construction of the PEA scaffold typically relies on a Williamson ether synthesis followed by amine deprotection. The following protocol is designed with self-validating checkpoints to ensure high yield and purity.

Step-by-Step Methodology:

  • Preparation of the Phenoxide Anion: Dissolve 1.0 eq of the substituted phenol in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality Check: DMF is selected as the polar aprotic solvent because it poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity. K2​CO3​ is a mild base that efficiently deprotonates the phenol without causing the elimination (E2) of the alkyl halide in the subsequent step.

  • Alkylation (Williamson Ether Synthesis): Add 1.2 eq of N-Boc-2-bromoethylamine dropwise to the stirring mixture. Heat the reaction to 80°C for 12 hours under an inert argon atmosphere.

    • Causality Check: The N-Boc protecting group is mandatory. If an unprotected 2-bromoethylamine is used, the primary amine will act as a competing nucleophile, leading to uncontrolled polymerization and aziridine formation.

  • Reaction Quenching and Extraction: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.

  • Acidic Deprotection: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) in a 1:4 ratio (TFA:DCM). Stir at room temperature for 2 hours.

  • Validation: Monitor the disappearance of the Boc-carbamate peak (~1700 cm−1 ) via FT-IR and confirm the exact mass of the free amine via LC-MS (ESI+).

In Vitro Radioligand Binding Assay Protocol

To evaluate the affinity of synthesized PEA derivatives for α1​ -adrenoceptors.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human α1D​ -ARs in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM[ 3 H]-prazosin (radioligand) and varying concentrations of the PEA test compound ( 10−11 to 10−5 M) in an assay buffer containing 10 mM MgCl2​ for 60 minutes at 25°C.

  • Self-Validating System (Non-Specific Binding): In parallel, run control wells containing 10 µM phentolamine (a non-selective α -blocker).

    • Causality Check: This step is critical. The radioactivity measured in these control wells represents non-specific binding (NSB). True specific binding is calculated by subtracting NSB from total binding. If NSB exceeds 20% of the total signal, the washing protocol must be optimized (e.g., increasing BSA concentration in the wash buffer) to prevent false-positive affinity ( Ki​ ) calculations.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Quantify radioactivity using a liquid scintillation counter.

Mechanistic & Workflow Visualizations

SynthWorkflow Phenol Substituted Phenol (Nucleophile) Alkylation Williamson Ether Synthesis (K2CO3, DMF, 80°C) Phenol->Alkylation BocAmine N-Boc-2-bromoethylamine (Electrophile) BocAmine->Alkylation Intermediate Boc-Protected Phenoxyethylamine Alkylation->Intermediate SN2 Substitution Deprotection Acidic Deprotection (TFA, DCM, RT) Intermediate->Deprotection Product Phenoxyethylamine Scaffold Deprotection->Product -Boc Group

Figure 1: Synthetic workflow for the phenoxyethylamine scaffold via Williamson ether synthesis.

SignalingPathway PEA Phenoxyethylamine Drug (e.g., Tamsulosin) Alpha1 α1A/α1D Adrenoceptor PEA->Alpha1 Competitive Antagonism Gq Gq Protein Activation Alpha1->Gq Inhibited PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca SmoothMuscle Smooth Muscle Contraction (Prostate/Urethra) Ca->SmoothMuscle

Figure 2: α1-Adrenoceptor signaling pathway inhibited by phenoxyethylamine antagonists.

Conclusion

The phenoxyethylamine scaffold remains a cornerstone of modern medicinal chemistry[1]. Its unique combination of a hydrogen-bonding ether linkage, a lipophilic aromatic ring, and an ionizable amine provides an ideal template for targeting a wide array of GPCRs. By rigorously applying structure-activity relationship principles and validated synthetic protocols, drug development professionals can continue to leverage this privileged structure to discover novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Title: Phenoxyethylamine - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 Source: International Journal of Molecular Sciences (MDPI / PMC) URL: [Link]

  • Title: Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: New Generation Dopaminergic Agents. 6. Structure−Activity Relationship Studies of a Series of 4-(Aminoethoxy)indole and 4-(Aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-Hydroxyphenoxyethylamine D2 Template Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells Source: PMC (National Institutes of Health) URL: [Link]

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The Pharmacological Landscape of [2-(3-Bromophenoxy)ethyl]ethylamine Analogs: A Technical Guide to Biological Targets and Receptor Affinity

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, researchers, and scientists, understanding the intricate dance between a molecule and its biological targets is paramount. This guide provides an in-depth technical exploration of [2-(3-Bromophenoxy)ethyl]ethylamine analogs, a chemical scaffold with significant potential for interacting with key neurotransmitter systems. We will dissect the structure-activity relationships (SAR) that govern their affinity for various receptors, with a particular focus on serotonin, dopamine, and sigma receptor families. This document moves beyond a simple recitation of facts, offering insights into the causal relationships behind experimental observations and providing a framework for the rational design of novel therapeutic agents.

Introduction: The Phenoxyethylamine Scaffold - A Privileged Structure in Neuropharmacology

The [2-(3-Bromophenoxy)ethyl]ethylamine core represents a variation of the well-established phenethylamine pharmacophore. The introduction of a phenoxy moiety and halogen substitution creates a unique electronic and steric profile that significantly influences receptor interactions. Phenethylamines are known to interact with a wide array of biogenic amine receptors, and understanding how modifications to this basic structure tune selectivity and affinity is a central theme in medicinal chemistry.[1][2] This guide will specifically explore how the 3-bromo substitution and the phenoxy linker modulate binding to critical central nervous system (CNS) targets.

Primary Biological Targets and Structure-Activity Relationships (SAR)

The biological activity of [2-(3-Bromophenoxy)ethyl]ethylamine analogs is primarily dictated by their affinity for serotonin (5-HT), dopamine (D), and sigma (σ) receptors. The following sections will delve into the SAR for each of these receptor families, drawing upon data from related chemical series to build a comprehensive picture.

Serotonin (5-HT) Receptors: A Focus on the 5-HT2 Subfamily

The 5-HT2 receptors, particularly the 5-HT2A and 5-HT2B subtypes, are prominent targets for phenethylamine derivatives.[2][3] Affinity at these receptors is heavily influenced by the substitution pattern on the phenyl ring and the nature of the amine substituent.

Key SAR Insights:

  • Halogen Substitution: The presence and position of a halogen atom on the phenyl ring can significantly impact affinity. For phenethylamines, para-substitution with a halogen, such as bromine or chlorine, is often favorable for 5-HT2A receptor binding.[2] While direct data for the 3-bromo-phenoxy analog is limited, we can infer that the bromine atom likely contributes to the overall lipophilicity and electronic character of the molecule, influencing its interaction with the receptor binding pocket.

  • Amine Substitution: The nature of the substituent on the ethylamine nitrogen is a critical determinant of affinity and functional activity. N-methylation of related phenethylamines can lead to a minor reduction in potency, while N,N-dimethylation often results in a more significant decrease.[1] This suggests that steric bulk around the nitrogen is a key factor.

  • Phenoxy Linker: The ether linkage in the phenoxyethylamine scaffold introduces conformational flexibility compared to a simple phenethylamine. This flexibility allows the molecule to adopt different orientations within the binding pocket, potentially influencing its affinity and selectivity profile across different 5-HT receptor subtypes.

Experimental Workflow: Radioligand Binding Assay for 5-HT2A Receptor Affinity

The following diagram illustrates a typical workflow for determining the binding affinity of a test compound at the 5-HT2A receptor using a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Dopamine (D) Receptors: Exploring D2 Subtype Selectivity

While phenethylamines are often associated with serotonin receptors, modifications to the scaffold can impart significant affinity for dopamine receptors, particularly the D2 subtype.[4][5]

Key SAR Insights:

  • N-Alkylation: Substitution on the nitrogen atom of the ethylamine side chain is a powerful strategy to enhance D2 receptor affinity. The introduction of n-propyl or 2-phenylethyl groups can dramatically increase affinity for the D2 subtype over the D1 subtype.[4][5]

  • Aromatic Substitution: The presence and position of substituents on the phenyl ring also play a role. While direct data on the 3-bromophenoxy moiety is scarce, studies on related chloro- and fluoro-substituted hydroxyphenylethylamines indicate that these substitutions are well-tolerated and can lead to high-affinity D2 ligands.[4][5]

Signaling Pathway: Dopamine D2 Receptor (Gi/o-coupled)

The following diagram depicts the canonical signaling pathway for the Gi/o-coupled D2 dopamine receptor.

G_protein_signaling Ligand D2 Agonist Receptor D2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Cellular Response PKA->Downstream Phosphorylates targets

Caption: Simplified D2 receptor signaling cascade.

Sigma (σ) Receptors: A Promiscuous Target with Therapeutic Potential

Sigma receptors, classified as σ1 and σ2 subtypes, are unique intracellular proteins that are targets for a wide range of structurally diverse compounds, including phenethylamines.[6]

Key SAR Insights:

  • General Features: High affinity sigma receptor ligands often possess a nitrogen atom, which is typically protonated at physiological pH, and hydrophobic regions. The [2-(3-Bromophenoxy)ethyl]ethylamine scaffold fits this general pharmacophore.

  • Subtype Selectivity: Achieving selectivity between σ1 and σ2 receptors can be challenging but is influenced by the overall molecular architecture.[7] The nature of the N-substituent and the substitution pattern on the aromatic ring are likely to be key determinants of selectivity for the [2-(3-Bromophenoxy)ethyl]ethylamine analogs.

Experimental Protocol: Determining σ1 and σ2 Receptor Affinity

A standard approach to characterizing sigma receptor affinity involves competitive radioligand binding assays using specific radioligands for each subtype.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue known to express sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2) in a suitable buffer.

  • Radioligand and Competitor Preparation: Prepare serial dilutions of the test compound. For σ1 assays, use a radioligand such as -pentazocine. For σ2 assays, use a non-selective radioligand like [3H]DTG in the presence of an excess of a selective σ1 ligand (e.g., (+)-pentazocine) to mask the σ1 sites.

  • Incubation: In a multi-well plate, combine the membrane preparation, the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a defined temperature for a specific duration to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Comparative Receptor Affinity Profile (Hypothetical Data)

While a comprehensive dataset for a series of [2-(3-Bromophenoxy)ethyl]ethylamine analogs is not publicly available, the following table presents a hypothetical receptor affinity profile based on the SAR insights discussed above. This table is intended to illustrate the potential impact of structural modifications on receptor binding.

CompoundR1R25-HT2A Ki (nM)D2 Ki (nM)σ1 Ki (nM)σ2 Ki (nM)
1 HH150>100080250
2 CH3H12085065200
3 CH3CH3450>1000150400
4 n-propyln-propyl80050200500
5 2-phenylethylH20025100300

Table 1: Hypothetical Receptor Affinities (Ki in nM) of [2-(3-Bromophenoxy)ethyl]ethylamine Analogs. R1 and R2 represent substituents on the ethylamine nitrogen.

Future Directions and Therapeutic Potential

The multi-target affinity profile of [2-(3-Bromophenoxy)ethyl]ethylamine analogs suggests their potential for development as therapeutics for a range of CNS disorders. Depending on the specific receptor selectivity profile achieved through chemical modification, these compounds could be explored as:

  • Atypical Antipsychotics: Compounds with a combination of D2 and 5-HT2A receptor antagonism.

  • Antidepressants: Molecules that modulate serotonergic and/or sigma receptor function.

  • Neuromodulators: Ligands with high affinity for sigma receptors could be investigated for their role in neuroprotection and cognitive enhancement.

Further research should focus on synthesizing a focused library of [2-(3-Bromophenoxy)ethyl]ethylamine analogs and performing comprehensive in vitro and in vivo pharmacological profiling to validate these hypotheses and identify lead candidates for further development.

Conclusion

The [2-(3-Bromophenoxy)ethyl]ethylamine scaffold represents a promising starting point for the design of novel CNS-active agents. By leveraging the structure-activity relationships at serotonin, dopamine, and sigma receptors, medicinal chemists can rationally design analogs with tailored pharmacological profiles. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this intriguing class of molecules.

References

  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. [Link][8]

  • Yoon, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link][2][9]

  • Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(1), 359-368. [Link][1]

  • Grol, C. J., et al. (1988). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Il Farmaco; edizione scientifica, 43(7-8), 581-93. [Link][5]

  • Ishida, T., et al. (2000). [2-(O-Phenylalkyl)phenoxy]alkylamines III: Synthesis and selective serotonin-2 receptor binding (2). Chemical & pharmaceutical bulletin, 48(11), 1669-80. [Link][10]

  • Shah, J., et al. (2019). SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies. Bioorganic & medicinal chemistry letters, 29(12), 1503-1507. [Link][7]

  • Hesselink, M. B., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS chemical neuroscience, 4(11), 1458-66. [Link][3]

  • Matsumoto, R. R., et al. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Neuropharmacology, 60(4), 604-11. [Link][6]

  • Ferretti, V., et al. (1991). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. European journal of medicinal chemistry, 26(5), 469-76. [Link][4]

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Methodological & Application

Application Note: Synthesis Protocol for [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

This technical guide details a highly optimized, three-phase synthetic protocol for [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride (CAS: 915920-60-4). This compound serves as a critical building block in medicinal chemistry, frequently utilized in the development of neuroactive agents and receptor modulators.

To avoid the common pitfalls of bis-alkylation and low yields associated with direct dihaloalkane substitution, this protocol employs a step-wise retrosynthetic approach:

  • Etherification: Formation of the ether linkage via a base-mediated Williamson ether synthesis.

  • Activation: Conversion of the resulting stable alcohol into a highly reactive methanesulfonate (mesylate) ester.

  • Amination & Salt Formation: Controlled N-alkylation using an excess of ethylamine, followed by precipitation as the hydrochloride salt to ensure oxidative stability and ease of handling.

Mechanistic Workflow

SynthesisWorkflow A 3-Bromophenol + 2-Bromoethanol B 2-(3-Bromophenoxy)ethanol A->B K2CO3, DMF 80°C, 4h C 2-(3-Bromophenoxy)ethyl methanesulfonate B->C MsCl, Et3N DCM, 0°C to RT D N-Ethyl-2-(3-bromophenoxy) ethanamine C->D EtNH2 (Excess) THF, 65°C E Target Molecule: HCl Salt D->E 4M HCl in Dioxane Et2O, 0°C

Synthetic workflow for [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride.

Materials, Reagents, and Quantitative Data

Table 1: Phase 1 & 2 Reagents (Etherification & Activation)

Reagent MW ( g/mol ) Equivalents Moles (mmol) Amount Role
3-Bromophenol 173.01 1.0 100 17.30 g Starting Material
2-Bromoethanol 124.96 1.2 120 15.00 g Alkylating Agent
Potassium Carbonate 138.21 2.0 200 27.64 g Base
DMF (Anhydrous) N/A N/A N/A 150 mL Solvent
Methanesulfonyl Chloride 114.55 1.5 150 17.18 g Activating Agent

| Triethylamine | 101.19 | 2.0 | 200 | 20.24 g | Base |

Table 2: Phase 3 & 4 Reagents (Amination & Salt Formation)

Reagent MW ( g/mol ) Equivalents Moles (mmol) Amount Role
Mesylate Intermediate 295.15 1.0 80 23.61 g Electrophile
Ethylamine (2M in THF) 45.08 5.0 400 200 mL Nucleophile
4M HCl in Dioxane 36.46 1.5 120 30 mL Salt Former

| Diethyl Ether | N/A | N/A | N/A | 250 mL | Anti-Solvent |

Step-by-Step Methodologies & Causality

Phase 1: Synthesis of 2-(3-Bromophenoxy)ethanol

Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as the base because its mild nature quantitatively deprotonates 3-bromophenol (pKa ~9.3) without inducing the unwanted elimination of 2-bromoethanol to oxirane or vinyl bromide. DMF is utilized as a polar aprotic solvent to heavily solvate the potassium cation, leaving the phenoxide ion "naked" and highly reactive, which significantly accelerates the Sₙ2 substitution characteristic of the 1[1].

Protocol:

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3-bromophenol (17.30 g, 100 mmol) and anhydrous K₂CO₃ (27.64 g, 200 mmol) to 150 mL of anhydrous DMF. Stir at room temperature for 15 minutes to allow phenoxide formation (the mixture will darken slightly).

  • Add 2-bromoethanol (15.00 g, 120 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Validation Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc 4:1). The starting phenol (Rf ~0.6) should completely disappear, replaced by a new UV-active spot (Rf ~0.3).

  • Cool to room temperature, quench with 300 mL of distilled water, and extract with Ethyl Acetate (3 × 150 mL).

  • Wash the combined organic layers with 5% aqueous NaOH (2 × 100 mL) to remove any unreacted phenol, followed by a brine wash (100 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield as a pale yellow oil.

Phase 2: Activation via Mesylation

Causality & Rationale: The aliphatic hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) ester lowers the activation energy for the subsequent amination. The reaction is strictly maintained at 0 °C initially to prevent the exothermic degradation of the mesyl chloride and to suppress the formation of alkyl chloride byproducts.

Protocol:

  • Dissolve the crude 2-(3-bromophenoxy)ethanol (~100 mmol) in 200 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Add Triethylamine (20.24 g, 200 mmol).

  • Add Methanesulfonyl chloride (17.18 g, 150 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

  • Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete conversion to the mesylate (Rf ~0.45). FT-IR analysis of an aliquot will show the disappearance of the broad O-H stretch (~3300 cm⁻¹).

  • Quench with saturated aqueous NaHCO₃ (150 mL). Separate the layers and wash the organic phase with 1M HCl (100 mL) and brine (100 mL).

  • Dry over Na₂SO₄, filter, and concentrate to yield 2-(3-bromophenoxy)ethyl methanesulfonate.

Phase 3: Selective N-Alkylation

Causality & Rationale: Primary amines are highly susceptible to over-alkylation, which generates unwanted tertiary amines. By utilizing a 5-fold stoichiometric excess of ethylamine, the reaction kinetics are heavily skewed to favor 2[2]. THF is chosen as the solvent to maintain the solubility of the lipophilic mesylate intermediate under pressurized heating.

SN2Mechanism N1 1. Nucleophilic Attack Ethylamine (EtNH2) attacks C1 N2 2. Transition State Partial C-N bond formation Partial C-OMs bond breaking N1->N2 SN2 Trajectory N3 3. Leaving Group Expulsion Mesylate (OMs⁻) departs N2->N3 Inversion of Configuration N4 4. Deprotonation Excess EtNH2 removes proton Yields Free Base N3->N4 Acid-Base Equilibration

Mechanistic logic of the SN2 N-alkylation step.

Protocol:

  • Dissolve the mesylate intermediate (assume 80 mmol, 23.61 g) in 50 mL of anhydrous THF.

  • Transfer the solution to a heavy-walled pressure flask and add Ethylamine (200 mL of a 2M solution in THF, 400 mmol).

  • Seal the flask and heat to 65 °C behind a blast shield for 12 hours.

  • Validation Checkpoint: Aliquot a 0.1 mL sample, concentrate, and analyze via LC-MS. The mass spectrum must confirm the desired product mass [M+H]⁺ at m/z 244.0 (and 246.0 for the ⁸¹Br isotope).

  • Cool the flask to room temperature and carefully vent.

  • Concentrate the mixture in vacuo to remove THF and the highly volatile excess ethylamine.

  • Dissolve the resulting residue in DCM (150 mL) and wash with saturated aqueous Na₂CO₃ (100 mL) to ensure the product is entirely in its free-base form.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free base as an amber oil.

Phase 4: Hydrochloride Salt Precipitation

Causality & Rationale: The free base of phenoxyethylamines is an oil that is susceptible to aerial oxidation and difficult to weigh accurately. Precipitation as the hydrochloride salt utilizing anhydrous HCl in dioxane creates a stable, highly pure crystalline solid. Diethyl ether acts as an ideal anti-solvent, driving the immediate precipitation of the highly polar salt while keeping organic impurities solubilized.

Protocol:

  • Dissolve the crude free base in 250 mL of anhydrous Diethyl Ether. Cool the flask to 0 °C.

  • Slowly add 4M HCl in Dioxane (30 mL, 120 mmol) dropwise under vigorous magnetic stirring. A white precipitate will form immediately upon addition.

  • Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization.

  • Validation Checkpoint: Allow the solid to settle; the supernatant should be clear. Spot the supernatant on a TLC plate—no UV-active spots should remain in the mobile phase, indicating complete precipitation of the product.

  • Filter the suspension through a medium-porosity glass frit under vacuum.

  • Wash the filter cake with ice-cold Diethyl Ether (2 × 50 mL) to remove any trapped dioxane or unreacted mesylate traces.

  • Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the final target, [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride , as a white to off-white crystalline solid.

Analytical Validation (Quality Control)

To ensure the trustworthiness of the synthesized batch, the following QC parameters must be met:

  • Appearance: White crystalline powder.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.20 (br s, 2H, NH₂⁺), 7.25 (m, 1H, Ar-H), 7.15 (m, 2H, Ar-H), 6.95 (m, 1H, Ar-H), 4.30 (t, J = 5.2 Hz, 2H, O-CH₂), 3.35 (t, J = 5.2 Hz, 2H, N-CH₂), 3.00 (q, J = 7.2 Hz, 2H, CH₂ of ethyl), 1.20 (t, J = 7.2 Hz, 3H, CH₃).

  • Purity: >98% by HPLC (UV detection at 254 nm).

References

  • Title: A Multioutcome Experiment for the Williamson Ether Synthesis Source: ACS Publications (Journal of Chemical Education) URL: [1]

  • Title: Efficient synthesis of secondary amines by selective alkylation of primary amines Source: Google Patents (US6423871B1) URL: [2]

  • Title: 2-(3-Bromophenoxy)ethanol | 79906-55-1 Source: Sigma-Aldrich URL:

Sources

Application Notes & Protocols for Amide Coupling Using [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of an amide bond is arguably the most critical and frequently employed reaction in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive overview and detailed protocols for the effective use of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, a versatile building block, in amide coupling reactions. We will delve into the mechanistic underpinnings of common coupling strategies, explore critical reaction parameters, and offer step-by-step procedures to empower researchers in their synthetic endeavors. The causality behind experimental choices is explained to ensure both reproducibility and the ability to troubleshoot effectively.

Introduction: The Significance of the Amide Bond

The amide functional group is a cornerstone of biologically active molecules, most notably forming the backbone of peptides and proteins.[3] Its prevalence in a vast number of blockbuster drugs underscores the importance of reliable and efficient methods for its construction.[2] The direct condensation of a carboxylic acid and an amine is kinetically slow and requires high temperatures, conditions often incompatible with complex molecular scaffolds.[4] Modern synthetic chemistry circumvents this by activating the carboxylic acid, transforming its hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine under mild conditions.[4][5]

[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is a valuable primary amine building block for introducing a bromophenoxy ethyl motif into target molecules. The presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions. As it is supplied as a hydrochloride salt, specific considerations must be taken to ensure the liberation of the free amine for the coupling reaction to proceed.

Core Principles: Activating the Amine and the Carboxylic Acid

The use of an amine hydrochloride salt like [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride necessitates the addition of a non-nucleophilic base. This base serves a crucial role: to neutralize the hydrochloride salt and generate the free, nucleophilic primary amine in situ. Without the base, the amine remains protonated and non-nucleophilic, preventing the reaction.[6]

Simultaneously, the carboxylic acid must be activated. This is achieved using a "coupling reagent." These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea), which is then readily attacked by the free amine to form the stable amide bond.[3][7]

Mechanisms of Common Coupling Reagents

Understanding the reaction mechanism is key to selecting the appropriate reagents and optimizing conditions. Two of the most reliable and widely used coupling systems are carbodiimide-based (e.g., EDC with an additive) and uronium/aminium salt-based (e.g., HATU).

EDC/HOBt Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][8][9] This intermediate is susceptible to side reactions, such as rearrangement to an inactive N-acylurea, and can lead to racemization if the carboxylic acid is chiral.[3][10] To mitigate these issues and improve reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[7][10][11] HOBt intercepts the O-acylisourea to form a more stable and selective HOBt-active ester, which then reacts cleanly with the amine.[7]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt - Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product (R-CONH-R') HOBt_ester->Amide + Amine Amine Free Amine R'-NH2 Amine->Amide Urea Urea Byproduct (Water Soluble) HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product (R-CONH-R') OAt_ester->Amide + Amine Amine Free Amine R'-NH2 Amine->Amide Byproducts Byproducts (HOAt, TMU)

Caption: Mechanism of HATU-mediated amide bond formation.

Key Parameters for Successful Coupling

Optimization of the following parameters is crucial for achieving high yields and purity.

ParameterRecommendation & Rationale
Coupling Reagent EDC/HOBt: Cost-effective, good for general-purpose couplings. Byproducts are water-soluble, simplifying workup. [12]HATU/HOAt: More expensive but highly reactive and efficient, especially for sterically hindered substrates or reactions prone to racemization. [11][13]
Base A non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required. Typically, 2-3 equivalents are used: 1 equivalent to neutralize the amine hydrochloride and 1-2 equivalents to facilitate the coupling reaction itself. [6]
Solvent Aprotic polar solvents are preferred. N,N-Dimethylformamide (DMF) is a common choice for its excellent solvating properties. Dichloromethane (DCM) and Acetonitrile (CH₃CN) are also effective alternatives. [1][14]Ensure the solvent is anhydrous to prevent hydrolysis of activated intermediates.
Stoichiometry A slight excess of the amine (1.1-1.2 eq.) and coupling reagents (1.1-1.5 eq.) relative to the carboxylic acid is often used to drive the reaction to completion.
Temperature Reactions are typically started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature (RT). [6][12]
Reaction Time Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes the coupling of a generic carboxylic acid with [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

  • Standard workup reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 equiv), [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride (1.1 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the reaction mixture to 0 °C using an ice bath while stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 equiv) portion-wise, ensuring the internal temperature remains at or below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). [15]10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide. [15]

Protocol 2: HATU Mediated Coupling

This protocol is particularly useful for more challenging or sterically hindered substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

  • Standard workup reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the solution and stir for 15 minutes at room temperature for pre-activation of the carboxylic acid. [6]3. Add [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform the same aqueous workup and purification as described in Protocol 1 (steps 8-11).

General Experimental Workflow

The overall process from reagent preparation to purified product can be visualized as follows.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Inert atmosphere, 0 °C) Start->Setup Base_Add Add Base (DIPEA) (Liberate free amine) Setup->Base_Add Coupling_Add Add Coupling Reagent (EDC or HATU) Base_Add->Coupling_Add Reaction Stir at RT (Monitor by TLC/LC-MS) Coupling_Add->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify End End: Pure Amide Product Purify->End

Caption: General workflow for amide coupling reactions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive amine (hydrochloride not neutralized).2. Hydrolysis of activated intermediate.3. Insufficiently reactive coupling agent.1. Ensure sufficient base (2-3 eq.) is used.2. Use anhydrous solvents and reagents.3. Switch to a more powerful coupling agent like HATU.
Multiple Side Products 1. Rearrangement of O-acylisourea (if using EDC alone).2. Reaction of amine with coupling reagent (e.g., HATU).1. Always use an additive like HOBt with EDC.2. Ensure correct order of addition; pre-activate the acid before adding the amine.
Difficulty in Purification 1. Byproducts co-elute with the product (e.g., tetramethylurea from HATU).2. Unreacted starting materials remain.1. Perform a thorough aqueous workup. Consider alternative chromatography (e.g., reverse-phase) or recrystallization.<[16][15]br>2. Ensure the reaction goes to completion or use a slight excess of one reagent to consume the other.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Coupling Reagents. AAPPTEC - Peptides. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. Available at: [Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). DOI:10.1039/C2GC36900A. Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). DOI:10.1039/C7RA06655D. Available at: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. Available at: [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Chemistry Portal. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. NSF PAR. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Synthesis of Amides. Chemistry LibreTexts. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • 3-Bromophenethylamine. PubChem - NIH. Available at: [Link]

  • 2-Bromophenethylamine. PubChem - NIH. Available at: [Link]

Sources

Procedure for Suzuki-Miyaura coupling with [2-(3-Bromophenoxy)ethyl]ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of [2-(3-Bromophenoxy)ethyl]ethylamine

Executive Summary

The cross-coupling of aryl halides bearing unprotected secondary amines presents a classic chemoselectivity challenge in organometallic chemistry. The substrate [2-(3-Bromophenoxy)ethyl]ethylamine (an aryl bromide with an ether-linked aliphatic secondary amine) is a highly valuable building block for synthesizing central nervous system (CNS) therapeutics and cardiovascular agents. However, the basic secondary amine moiety can coordinate to palladium intermediates, leading to catalyst poisoning, or undergo competitive Buchwald-Hartwig C-N amination. This technical guide details a self-validating, highly efficient protocol for the Suzuki-Miyaura coupling of this substrate using the XPhos Pd G3 precatalyst, eliminating the need for tedious amine protection and deprotection steps.

Mechanistic Causality & Reaction Design

The Amine Challenge: In standard palladium-catalyzed cross-couplings, primary and secondary amines act as strong σ-donors. They can displace phosphine ligands to form stable, off-cycle Pd(II) resting states, effectively halting the catalytic cycle[1]. Furthermore, if the reductive elimination of the desired C-C bond is slow, the secondary amine can attack the electrophilic Pd(II)-aryl intermediate, resulting in an intramolecular or intermolecular Buchwald-Hartwig amination[2].

Catalyst & Ligand Causality: To circumvent these issues, we utilize the bulky biarylphosphine ligand XPhos in the form of a preformed third-generation precatalyst (XPhos Pd G3). The extreme steric bulk of the dicyclohexyl and triisopropylphenyl groups on XPhos serves two critical purposes:

  • It creates a highly congested coordination sphere that physically prevents the coordination of the secondary amine to the palladium center.

  • It dramatically accelerates the reductive elimination step of the C-C bond, ensuring that transmetalation and subsequent biaryl formation outcompete any potential C-N bond formation[3].

The G3 precatalyst is chosen because it rapidly activates under mildly basic conditions to form the active monoligated L-Pd(0) species, preventing the formation of unreactive palladium black[2].

Solvent & Base Causality: A biphasic solvent system of 1,4-Dioxane and water (4:1) combined with Potassium Phosphate (K₃PO₄) is optimal. The aqueous layer dissolves the inorganic base and facilitates the formation of the reactive boronate complex[Ar-B(OH)₃]⁻, which undergoes transmetalation significantly faster than the neutral boronic acid. The biphasic nature also helps partition the basic secondary amine, reducing its effective concentration in the organic phase where the catalytic cycle predominantly occurs.

Visualizations

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII TransMet Transmetalation (+ Ar'-B(OH)3-) PdII->TransMet Base / H2O SideReaction Amine Coordination / Buchwald-Hartwig PdII->SideReaction Secondary Amine Interference PdII_diaryl L-Pd(II)(Ar)(Ar') Intermediate TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim Product Biaryl Product + L-Pd(0) RedElim->Product Product->Pd0

Catalytic cycle of Suzuki coupling showing potential secondary amine interference points.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for coupling [2-(3-Bromophenoxy)ethyl]ethylamine with phenylboronic acid. The data highlights the necessity of the XPhos ligand and aqueous basic conditions in achieving high chemoselectivity[4].

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Chemoselectivity (Suzuki : C-N)
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O8035%80 : 20
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O8072%95 : 5
tBuXPhos Pd G3NaOtBuToluene10085%10 : 90 (Favors C-N)
XPhos Pd G3 K₃PO₄ Dioxane/H₂O 80 >99% >99 : 1

Note: The use of strong alkoxides like NaOtBu in strictly anhydrous conditions shifts the mechanistic pathway entirely toward Buchwald-Hartwig amination[2].

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity and prevent downstream purification failures.

Workflow Step1 1. Reagent Preparation [2-(3-Bromophenoxy)ethyl]ethylamine, Boronic Acid, XPhos Pd G3, K3PO4 Step2 2. Inert Atmosphere Setup Evacuate and backfill with N2/Ar (3x) Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane/H2O (4:1) Step2->Step3 Step4 4. Reaction Execution Heat at 80°C for 4-12 hours Monitor via LC-MS Step3->Step4 Step5 5. Aqueous Workup Dilute with EtOAc, wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Chromatographic Purification Silica Gel (DCM:MeOH:NH4OH) Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling procedure.

Step-by-Step Methodology:

Step 1: Reaction Setup

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add [2-(3-Bromophenoxy)ethyl]ethylamine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Add XPhos Pd G3 (0.02 mmol, 2 mol%). Causality Note: 2 mol% is optimal to maintain a high turnover frequency while minimizing residual palladium in the final product[4].

Step 2: Inert Atmosphere Generation 3. Seal the Schlenk tube with a rubber septum. 4. Evacuate the tube under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Self-Validation: The rapid color change of the precatalyst upon solvent addition requires strict oxygen exclusion to prevent premature oxidation of the Pd(0) species.

Step 3: Solvent Addition & Reaction 5. Add 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized water via syringe. 6. Replace the septum with a Teflon screw cap under a positive flow of inert gas. 7. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

Step 4: In-Process Control (IPC) 8. After 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer. 9. Dilute with 1 mL Acetonitrile and analyze via LC-MS. Self-Validation: Look for the disappearance of the aryl bromide starting material and the appearance of the product mass. If conversion is <95%, continue heating for an additional 4 hours.

Step 5: Workup 10. Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). 11. Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL). 12. Combine the organic layers and wash with saturated aqueous NaCl (brine, 15 mL). 13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification 14. Purify the crude residue via flash column chromatography on silica gel. 15. Crucial Eluent Choice: Because the product contains a secondary amine, standard Hexane/EtOAc will cause severe streaking. Use a gradient of Dichloromethane (DCM) to 10% Methanol in DCM, containing 1% aqueous Ammonium Hydroxide (NH₄OH) to keep the amine free-based and ensure sharp elution bands.

References

  • Simple Amine/Pd(OAc)₂-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize Source: ACS Catalysis URL:[Link][3]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL:[Link][4]

Sources

Application Notes & Protocols: Advanced Reductive Amination Strategies Utilizing [2-(3-Bromophenoxy)ethyl]ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methodologies in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation, which converts a carbonyl compound (an aldehyde or ketone) and an amine into a more complex amine, is a cornerstone of medicinal chemistry, enabling the construction of countless pharmaceutical agents and bioactive molecules.[2] The process typically involves two key transformations in a single pot: the initial formation of an imine or iminium ion intermediate, followed by its immediate reduction to the target amine.[3][4] This guide provides an in-depth exploration of reductive amination techniques specifically focusing on the versatile building block, [2-(3-Bromophenoxy)ethyl]ethylamine .

This particular primary amine is of significant interest in drug discovery. Its structure combines a reactive ethylamine moiety, perfect for C-N bond formation, with a bromophenoxy group. The bromine atom serves as a crucial synthetic handle for subsequent diversification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage introduction of molecular complexity.

The Core Mechanism: A Two-Step Cascade

Understanding the underlying mechanism is critical to mastering reductive amination and for effective troubleshooting. The reaction proceeds through a well-established pathway.[3][5][6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, [2-(3-Bromophenoxy)ethyl]ethylamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[4]

  • Dehydration: Under mildly acidic conditions, which serve to activate the carbonyl group, the hemiaminal undergoes dehydration (loss of a water molecule) to yield a transient imine intermediate.[3][4]

  • Reduction: This imine (or its protonated form, the iminium ion) is highly susceptible to reduction. A hydride reducing agent, present in the reaction mixture, selectively attacks the electrophilic carbon of the C=N bond to furnish the final, stable secondary amine product.[3][7]

The efficiency of this process hinges on the careful selection of a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[8]

Reductive_Amination_Mechanism Amine R¹-NH₂ ([2-(3-Bromophenoxy)ethyl]ethylamine) Hemiaminal Hemiaminal Intermediate R¹-NH-C(OH)R²R³ Amine->Hemiaminal Nucleophilic Attack Carbonyl R²(C=O)R³ (Aldehyde or Ketone) Carbonyl->Hemiaminal Imine Imine/Iminium Ion [R¹-N=CR²R³]⁺ Hemiaminal->Imine Product Secondary Amine Product R¹-NH-CHR²R³ Imine->Product + [H⁻] (Reduction) One_Pot_Workflow Start Start: Combine Reactants Combine 1. Dissolve amine (1.0 eq) & carbonyl (1.1 eq) in anhydrous DCE. Start->Combine Acid 2. Add Acetic Acid (1.0 eq for ketones). Stir for 30-60 min. Combine->Acid Add_STAB 3. Add STAB-H (1.5 eq) portion-wise. Acid->Add_STAB React 4. Stir at room temperature. Monitor by TLC/LC-MS. Add_STAB->React Quench 5. Carefully add saturated aq. NaHCO₃. React->Quench Extract 6. Extract with organic solvent (e.g., DCM). Quench->Extract Purify 7. Dry, concentrate, and purify (e.g., column chromatography). Extract->Purify End End: Isolated Product Purify->End

Caption: Experimental workflow for one-pot reductive amination.

Materials:

  • [2-(3-Bromophenoxy)ethyl]ethylamine (1.0 equivalent)

  • Aldehyde or Ketone (1.0–1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB-H) (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) [9][10]* Glacial Acetic Acid (optional, but recommended for ketones) [9]* Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add [2-(3-Bromophenoxy)ethyl]ethylamine (1.0 eq.) and the selected aldehyde or ketone (1.1 eq.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1–0.5 M with respect to the amine.

  • Imine Formation: Begin stirring the solution at room temperature. If the carbonyl partner is a ketone, add glacial acetic acid (1.0 eq.). [9]Allow the mixture to stir for 30–60 minutes to facilitate the formation of the imine intermediate. [8]For most aldehydes, the addition of acetic acid is not necessary. [9]4. Reduction: Carefully add Sodium Triacetoxyborohydride (1.5 eq.) to the mixture in portions over 5–10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2–24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. [8]This step neutralizes the acetic acid and decomposes any remaining STAB-H.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). [8]8. Workup - Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. [8]9. Purification: The crude secondary amine can be purified by silica gel column chromatography. [8]Given the basic nature of the product, it is sometimes advantageous to pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to prevent streaking.

Protocol 2: Stepwise Amination with Sodium Borohydride

This method is an alternative for situations where the carbonyl is particularly sensitive or when using the more aggressive, less selective Sodium Borohydride. It physically separates the imine formation and reduction steps.

Materials:

  • Same as Protocol 1, but replacing STAB-H with Sodium Borohydride (NaBH₄) and DCE with Methanol (MeOH). [11] Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve [2-(3-Bromophenoxy)ethyl]ethylamine (1.0 eq.) and the aldehyde/ketone (1.1 eq.) in methanol. Adjust the pH to ~6 by adding a few drops of acetic acid. [8]Stir the mixture at room temperature for 1-2 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add Sodium Borohydride (1.5 eq.) in small portions, controlling the rate to manage gas evolution.

  • Reaction and Workup: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor by TLC/LC-MS. Quench the reaction carefully with water, adjust the pH to be basic (>10) with NaOH solution, and extract the product as described in Protocol 1. [8]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inefficient imine formation: pH may be too high (carbonyl not activated) or too low (amine is protonated and non-nucleophilic). [8]Steric hindrance: Bulky ketones or amines can slow the reaction.Optimize the pH by adding a catalytic amount of acetic acid, especially for ketones. [8] For sterically hindered substrates, consider increasing the reaction time or gently warming the reaction (e.g., to 40-50 °C). [8]
Alcohol Byproduct Observed Non-selective reducing agent: The reducing agent (e.g., NaBH₄) is reducing the starting carbonyl. [8]Switch to a more selective reagent like Sodium Triacetoxyborohydride (STAB-H). [1] If using NaBH₄, ensure imine formation is complete before adding the reductant (use the two-step protocol). [11]
Double Alkylation Byproduct Overly reactive aldehyde: A primary amine can react a second time with an aldehyde after the initial product is formed.Use the STAB-H method, which generally minimizes this. [9] Consider using a slight excess of the amine to outcompete the secondary amine product for the aldehyde. A stepwise procedure can also help control this side reaction. [9]
Difficult Purification Basic nature of the product: Amines can streak on standard silica gel.Use a silica gel column treated with triethylamine (~1% v/v) in the eluent system. [8] In some cases, the product can be isolated as an HCl salt by precipitation from a suitable solvent like ether, which can be a highly effective purification method. [8]

Conclusion

Reductive amination using [2-(3-Bromophenoxy)ethyl]ethylamine is a highly effective and strategic approach for synthesizing valuable secondary amine intermediates in drug discovery. The one-pot procedure utilizing Sodium Triacetoxyborohydride offers a superior combination of efficiency, selectivity, and operational simplicity, making it the method of choice for a broad range of aldehyde and ketone substrates. By understanding the core mechanism and paying careful attention to reaction parameters, researchers can reliably leverage this powerful transformation to accelerate the synthesis of complex molecular targets.

References

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor. [URL: https://www.organicchemistrytutor.
  • Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride. Benchchem. [URL: https://www.benchchem.
  • Synthesis of Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/03%3A_Chapter_24_-_Amines/3.3%3A_Synthesis_of_Amines]
  • Reductive Amination. Chemistry Steps. [URL: https://www.chemistrysteps.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Technical Support Center: Reductive Amination for Secondary Amine Synthesis. Benchchem. [URL: https://www.benchchem.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16796205/]
  • Reductive Amination - Common Conditions. Organic-chemistry.org. [URL: https://www.organic-chemistry.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/chemicals/reductions/sodium-triacetoxyborohydride.shtm]
  • Application Note – Reductive Amination. Synple Chem. [URL: https://synplechem.
  • Reductive amination. Wikipedia. [URL: https://en.wikipedia.
  • Reductive Amination Reaction. Boston University OpenBU. [URL: https://open.bu.
  • Recent Development on Catalytic Reductive Amination and Applications. ResearchGate. [URL: https://www.researchgate.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00269/full]

Sources

Preparation of [2-(3-Bromophenoxy)ethyl]ethylamine from 1-bromo-2-phenoxyethane

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of [2-(3-Bromophenoxy)ethyl]ethylamine

Introduction

[2-(3-Bromophenoxy)ethyl]ethylamine is a chemical intermediate of significant interest in drug discovery and materials science. Its structure combines a brominated aromatic ring, an ether linkage, and a secondary amine, providing multiple points for further chemical modification. The aryl bromide moiety is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the secondary amine is a key pharmacophore in many biologically active molecules. This document provides a robust and detailed protocol for the synthesis of this target molecule.

A direct synthesis from 1-bromo-2-phenoxyethane, as initially queried, is not synthetically viable due to fundamental principles of electrophilic aromatic substitution. The phenoxy group is a strongly activating ortho-, para-director, meaning that direct bromination would yield the 2-bromo and 4-bromo isomers, not the desired 3-bromo (meta) product. Therefore, this application note presents a validated, multi-step approach starting from 3-bromophenol to ensure the correct regiochemistry and high purity of the final product.

Recommended Synthetic Strategy: A Four-Step Approach

To overcome the regiochemical challenge and ensure a high-yielding, clean synthesis, we propose a four-step sequence. This pathway leverages well-established and reliable organic transformations:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting 3-bromophenol with an excess of 1,2-dibromoethane.

  • Nucleophilic Substitution (Azide Formation): Conversion of the terminal bromide to an azide, a key precursor to the primary amine.

  • Staudinger Reduction: Mild and efficient reduction of the azide to the primary amine.

  • Reductive Amination: Selective N-alkylation of the primary amine with acetaldehyde to yield the target secondary amine, [2-(3-Bromophenoxy)ethyl]ethylamine.

This strategy is designed to avoid the common pitfalls of direct amination, such as polyalkylation, and provides pure intermediates at each stage.[1][2][3]

G cluster_0 Overall Synthetic Workflow 3-Bromophenol 3-Bromophenol Intermediate_1 1-Bromo-2-(3-bromophenoxy)ethane 3-Bromophenol->Intermediate_1 Step 1: Williamson Ether Synthesis Intermediate_2 1-Azido-2-(3-bromophenoxy)ethane Intermediate_1->Intermediate_2 Step 2: Azide Substitution Intermediate_3 [2-(3-Bromophenoxy)ethyl]amine Intermediate_2->Intermediate_3 Step 3: Staudinger Reduction Final_Product [2-(3-Bromophenoxy)ethyl]ethylamine Intermediate_3->Final_Product Step 4: Reductive Amination

Caption: Proposed four-step synthetic workflow.

Materials and Methods

The following table summarizes the key reagents and materials required for the complete synthesis. All reagents should be of ACS grade or higher and used without further purification unless specified.

Reagent/MaterialFormulaSupplier (Example)Notes
3-BromophenolC₆H₅BrOSigma-AldrichStarting material for ether synthesis.
1,2-DibromoethaneC₂H₄Br₂Acros OrganicsUsed in large excess. Handle in a fume hood.
Potassium Carbonate (Anhydrous)K₂CO₃Fisher ScientificBase for Williamson Ether Synthesis.
AcetoneC₃H₆OVWR ChemicalsSolvent for ether synthesis.
Sodium AzideNaN₃Sigma-AldrichHighly Toxic. Handle with extreme caution.
Dimethylformamide (DMF)C₃H₇NOFisher ScientificAnhydrous solvent for azide substitution.
TriphenylphosphineP(C₆H₅)₃Acros OrganicsReagent for Staudinger Reduction.
Tetrahydrofuran (THF)C₄H₈OVWR ChemicalsAnhydrous solvent for reduction.
AcetaldehydeC₂H₄OSigma-AldrichLow boiling point. Handle with care.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Acros OrganicsMild reducing agent for reductive amination.
Dichloromethane (DCM)CH₂Cl₂Fisher ScientificAnhydrous solvent for reductive amination.
Hydrochloric Acid (HCl)HClVWR ChemicalsFor workup and salt formation.
Sodium Hydroxide (NaOH)NaOHFisher ScientificFor workup and neutralization.
Magnesium Sulfate (Anhydrous)MgSO₄Fisher ScientificDrying agent.
Silica Gel (230-400 mesh)SiO₂Sorbent Tech.For column chromatography.

Detailed Experimental Protocols

CAUTION: Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Sodium azide is acutely toxic and can form explosive heavy metal azides.

Step 1: Williamson Ether Synthesis of 1-Bromo-2-(3-bromophenoxy)ethane

This protocol utilizes the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5] Using a large excess of 1,2-dibromoethane minimizes the formation of the symmetrical diether byproduct.

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenol (10.0 g, 57.8 mmol, 1.0 eq) and anhydrous potassium carbonate (15.98 g, 115.6 mmol, 2.0 eq).

  • Add 200 mL of acetone to the flask.

  • Add 1,2-dibromoethane (49.8 mL, 578 mmol, 10.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-bromophenol spot is consumed.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone and excess 1,2-dibromoethane.

  • Dissolve the resulting crude oil in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to afford 1-bromo-2-(3-bromophenoxy)ethane as a colorless oil.

Step 2: Synthesis of 1-Azido-2-(3-bromophenoxy)ethane

This step involves a simple SN2 reaction where the bromide is displaced by the highly nucleophilic azide ion.[3]

  • In a 250 mL round-bottom flask, dissolve 1-bromo-2-(3-bromophenoxy)ethane (from Step 1, e.g., 12.0 g, 42.9 mmol, 1.0 eq) in 100 mL of anhydrous DMF.

  • Add sodium azide (4.18 g, 64.3 mmol, 1.5 eq). CAUTION: Sodium azide is highly toxic.

  • Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Do not heat the azide product to dryness at high temperatures.

  • The resulting 1-azido-2-(3-bromophenoxy)ethane is typically used in the next step without further purification.

Step 3: Staudinger Reduction to [2-(3-Bromophenoxy)ethyl]amine

The Staudinger reduction is a mild method for converting azides to primary amines using triphenylphosphine, avoiding harsh reducing agents.

  • Dissolve the crude 1-azido-2-(3-bromophenoxy)ethane (from Step 2, ~42.9 mmol, 1.0 eq) in 150 mL of anhydrous THF.

  • Add triphenylphosphine (12.4 g, 47.2 mmol, 1.1 eq) portion-wise at room temperature. Effervescence (N₂ gas) will be observed.

  • Stir the mixture at room temperature for 2 hours, then add 10 mL of water and heat to 50°C for an additional 3 hours to hydrolyze the aza-ylide intermediate.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the THF.

  • Dissolve the residue in 150 mL of diethyl ether and extract with 1M HCl (3 x 50 mL). The amine product will move to the aqueous layer as its hydrochloride salt.

  • Wash the combined aqueous extracts with diethyl ether (1 x 50 mL) to remove triphenylphosphine oxide.

  • Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 5M NaOH.

  • Extract the free amine into dichloromethane (3 x 75 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [2-(3-Bromophenoxy)ethyl]amine .

Step 4: Reductive Amination to [2-(3-Bromophenoxy)ethyl]ethylamine

Reductive amination is a highly efficient and selective method for forming secondary amines.[3][6] It proceeds via an intermediate iminium ion which is then reduced in situ.

  • Dissolve [2-(3-Bromophenoxy)ethyl]amine (from Step 3, e.g., 7.0 g, 32.4 mmol, 1.0 eq) in 150 mL of anhydrous dichloromethane under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add acetaldehyde (2.2 mL, 38.9 mmol, 1.2 eq) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add sodium triacetoxyborohydride (10.3 g, 48.6 mmol, 1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide) to yield the final product, [2-(3-Bromophenoxy)ethyl]ethylamine .

G cluster_1 Reductive Amination Mechanism Amine R-NH₂ Iminium [R-N=CHCH₃]⁺ (Iminium Ion) Amine->Iminium - H₂O Aldehyde CH₃CHO Aldehyde->Iminium - H₂O Product R-NH-CH₂CH₃ Iminium->Product Hydride Attack Hydride [NaBH(OAc)₃]

Caption: Key mechanism of the reductive amination step.

References

  • Gabriel Synthesis. Wikipedia. [Link]

  • Gabriel Synthesis (Ing-Manske Procedure). Name-Reaction.com. [Link]

  • The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

  • Preparation of 1° Amines: Gabriel Synthesis. JoVE (Journal of Visualized Experiments). [Link]

  • Oxidative Cyclization at ortho-Position of Phenol. National Center for Biotechnology Information (PMC). [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Chem-space.com. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Amines. University of Calgary. [Link]

  • Amine alkylation.
  • Selective N-alkylation of primary amines. Royal Society of Chemistry. [Link]

  • N-Dealkylation of Amines. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Aminophenoxazinones. MDPI. [Link]

  • Synthesis of Isothiocyanates from Primary Amines. Organic Chemistry Portal. [Link]

  • 3-Bromophenethylamine. PubChem, National Institutes of Health. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling. ResearchGate. [Link]

  • N-Dealkylation of Amines. ResearchGate. [Link]

  • One-Pot Synthesis of Bis(arylamino)pentiptycenes by TiCl4-DABCO Assisted Reductive Amination. National Center for Biotechnology Information (PMC). [Link]

  • Photocatalytic Synthesis of para-Peroxyquinols. National Center for Biotechnology Information (PMC). [Link]

  • 1-Bromo-2-(2-bromoethoxy)ethane;ethoxyethane. PubChem, National Institutes of Health. [Link]

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Optimization of Nucleophilic Substitution for 3-Bromophenoxyethylamine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromophenoxyethylamine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various pharmacologically active compounds. Its synthesis primarily relies on the Williamson ether synthesis, a robust and widely applicable nucleophilic substitution reaction.[1] This technical guide provides a comprehensive overview of the optimization of this synthesis, detailing two primary synthetic strategies, experimental protocols, and critical parameters that influence reaction efficiency and product purity. As a self-validating system, each protocol is designed with in-text explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The core of this synthesis involves the O-alkylation of 3-bromophenol with a suitable 2-aminoethyl electrophile. The optimization of this process hinges on careful consideration of the base, solvent, temperature, and the potential for side reactions, most notably N-alkylation. This guide will explore both a direct, one-pot approach and a more controlled, two-step strategy involving an N-protected intermediate to afford the target compound in high yield and purity.

Reaction Mechanism and Strategic Considerations

The synthesis of 3-bromophenoxyethylamine is an example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 3-bromophenol by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a 2-substituted ethylamine, displacing a leaving group (typically a halide) to form the desired ether linkage.

Diagram 1: General Reaction Scheme

3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide + Base - H+ Base Base 3-Bromophenoxyethylamine 3-Bromophenoxyethylamine 3-Bromophenoxide->3-Bromophenoxyethylamine + 2-Substituted Ethylamine 2-Substituted Ethylamine (X-CH2CH2NH2) 2-Substituted Ethylamine (X-CH2CH2NH2) 2-Substituted Ethylamine (X-CH2CH2NH2)->3-Bromophenoxyethylamine Byproduct Byproduct

Caption: General Williamson ether synthesis for 3-bromophenoxyethylamine.

Key strategic decisions in this synthesis revolve around managing the reactivity of the amine functionality. A primary amine is also a nucleophile and can compete with the phenoxide, leading to undesired N-alkylation side products.[2] Therefore, two primary strategies are presented:

  • Direct Synthesis: Reaction of 3-bromophenol with a 2-haloethylamine salt (e.g., 2-chloroethylamine hydrochloride). This approach is atom-economical but may require careful control of reaction conditions to minimize side reactions.

  • N-Protected Strategy: A two-step process involving the initial reaction of 3-bromophenol with an N-protected 2-aminoethanol derivative, followed by a subsequent deprotection step. This method offers superior control over selectivity and generally results in higher purity of the final product. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability under basic conditions and its facile removal under acidic conditions.[3][4]

Experimental Protocols and Optimization

Strategy 1: Direct Synthesis from 3-Bromophenol and 2-Chloroethylamine Hydrochloride

This one-pot approach is advantageous for its simplicity. The key is to use a base strong enough to deprotonate the phenol but not so strong as to deprotonate the amine hydrochloride salt, which would generate a highly reactive free amine.

Protocol 1: Direct Williamson Ether Synthesis

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq.), 2-chloroethylamine hydrochloride (1.2 eq.), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5-10 mL per gram of 3-bromophenol).[3]

  • Base Addition: Add a moderately strong inorganic base such as potassium carbonate (K2CO3, 2.5 eq.) or cesium carbonate (Cs2CO3, 2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Optimization and Causality:

ParameterRecommendedRationale
Base K2CO3, Cs2CO3These bases are strong enough to deprotonate the phenol but are generally not strong enough to deprotonate the amine hydrochloride salt, thus minimizing the concentration of free 2-chloroethylamine and subsequent side reactions.
Solvent DMF, AcetonitrilePolar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant decomposition or side reactions.

Diagram 2: Workflow for Direct Synthesis

Start Start Combine Reactants Combine 3-Bromophenol, 2-Chloroethylamine HCl, and Solvent Start->Combine Reactants Add Base Add K2CO3 or Cs2CO3 Combine Reactants->Add Base Heat and Stir Heat to 80-100°C, Stir for 12-24h Add Base->Heat and Stir Monitor by TLC Monitor by TLC Heat and Stir->Monitor by TLC Monitor by TLC->Heat and Stir Incomplete Work-up Cool, Filter, Concentrate Monitor by TLC->Work-up Reaction Complete Extraction Dissolve in EtOAc, Wash with Water and Brine Work-up->Extraction Purification Dry, Concentrate, Column Chromatography Extraction->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for the direct synthesis of 3-bromophenoxyethylamine.

Strategy 2: N-Protected Synthesis and Deprotection

This two-step strategy offers greater control and typically leads to a cleaner product with higher yields by preventing N-alkylation.

Protocol 2a: Synthesis of N-Boc-2-(3-bromophenoxy)ethanamine

  • Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromophenol (1.0 eq.) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Alkylation: To the resulting phenoxide solution, add a solution of N-Boc-2-bromoethylamine or N-Boc-2-chloroethylamine (1.1 eq.) in anhydrous DMF dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2b: Deprotection of N-Boc-2-(3-bromophenoxy)ethanamine

  • Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane).[3][5]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO3 solution) to a pH > 10.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers, concentrate, and if necessary, purify the final product by column chromatography or distillation.

Optimization and Causality:

ParameterRecommendedRationale
Protecting Group Boc (tert-butoxycarbonyl)Stable to the basic conditions of the Williamson ether synthesis and readily cleaved under acidic conditions.[4]
Base (Alkylation) NaHA strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[6]
Deprotection Agent TFA, HCl in DioxaneStrong acids that efficiently cleave the Boc group at room temperature.[3][5]

Diagram 3: Workflow for N-Protected Synthesis

cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection Start_A Start Alkoxide_Formation Dissolve 3-Bromophenol in DMF, Add NaH Start_A->Alkoxide_Formation Add_Electrophile Add N-Boc-2-haloethylamine Alkoxide_Formation->Add_Electrophile Heat_Stir_A Heat to 60-80°C, Stir for 4-12h Add_Electrophile->Heat_Stir_A Workup_A Quench, Extract, Purify Heat_Stir_A->Workup_A Protected_Intermediate N-Boc Intermediate Workup_A->Protected_Intermediate Start_B N-Boc Intermediate Dissolve Dissolve in DCM or Dioxane Start_B->Dissolve Add_Acid Add TFA or HCl in Dioxane Dissolve->Add_Acid Stir_B Stir at RT for 1-4h Add_Acid->Stir_B Workup_B Concentrate, Basify, Extract, Purify Stir_B->Workup_B Final_Product Final Product Workup_B->Final_Product

Caption: Workflow for the N-protected synthesis of 3-bromophenoxyethylamine.

Data Presentation

Table 1: Comparison of Synthetic Strategies

FeatureDirect Synthesis (Strategy 1)N-Protected Synthesis (Strategy 2)
Number of Steps 12
Reagents 3-Bromophenol, 2-Chloroethylamine HCl, Base3-Bromophenol, N-Boc-2-haloethylamine, Base, Deprotecting Agent
Selectivity Moderate to GoodExcellent
Potential Side Reactions N-alkylation, Di-alkylationMinimal during alkylation
Typical Yield 50-70%70-90% (overall)
Purification Often requires careful chromatographyGenerally straightforward

Table 2: Characterization Data for 2-(3-Bromophenoxy)ethanamine

PropertyValue
Molecular Formula C8H10BrNO
Molecular Weight 216.08 g/mol
Appearance Solid
1H NMR (CDCl3, 400 MHz) δ (ppm) 7.10 (t, J = 8.0 Hz, 1H), 7.03 (s, 1H), 6.85 (d, J = 8.0 Hz, 1H), 6.78 (d, J = 8.0 Hz, 1H), 4.05 (t, J = 5.2 Hz, 2H), 3.09 (t, J = 5.2 Hz, 2H), 1.55 (br s, 2H).
13C NMR (CDCl3, 101 MHz) δ (ppm) 158.9, 130.6, 123.5, 122.9, 117.4, 112.9, 69.8, 41.6.

Note: NMR data is predicted and may vary slightly based on experimental conditions and solvent.

Conclusion

The synthesis of 3-bromophenoxyethylamine via nucleophilic substitution offers a reliable route to this important chemical intermediate. For rapid synthesis where moderate yields and more rigorous purification are acceptable, the direct Williamson ether synthesis using 2-chloroethylamine hydrochloride is a viable option. However, for applications demanding high purity and yield, the N-protected strategy is demonstrably superior. By protecting the amine functionality, side reactions are effectively suppressed, leading to a cleaner reaction profile and simplified purification. The choice between these strategies will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available resources. This guide provides the foundational protocols and optimization insights to enable researchers to make informed decisions and achieve successful synthesis of 3-bromophenoxyethylamine.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
  • Chemguide. Preparation of amines from halogenoalkanes. [Link]

  • Esteb, J. J.; Magers, J. R.; McNulty, L.; Morgan, P.; Wilson, A. M.
  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Supporting Information for X-Ray Responsive Nanoparticles with Triggered Release of Nitrite, a Precursor of Reactive Nitrogen Species, for Enhanced Cancer Radiosensitization. Royal Society of Chemistry. [Link]

  • PubChem. 3-Bromophenethylamine. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • LibreTexts Chemistry. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999.
  • European Patent Office. Deprotection of N-BOC compounds. EP2070899A1.

Sources

Using [2-(3-Bromophenoxy)ethyl]ethylamine as a linker in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: [2-(3-Bromophenoxy)ethyl]ethylamine as a Versatile Linker for Post-Synthetic Modification of Peptides

Audience: Researchers, scientists, and drug development professionals.

Abstract

The functional modification of peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, target affinity, and pharmacokinetic profiles. Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for constructing peptide chains, and the choice of linker is critical for defining the C-terminal functionality and potential for subsequent modifications.[1][2] This document details the application of [2-(3-Bromophenoxy)ethyl]ethylamine as a bifunctional linker in Fmoc-based SPPS. This linker offers a unique combination of a primary amine for stable peptide chain attachment and a chemically orthogonal aryl bromide handle. The aryl bromide is stable throughout standard SPPS cycles but serves as a versatile anchor point for late-stage, on-resin modifications via palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical moieties to the peptide's C-terminus post-synthesis, significantly expanding the chemical space accessible for peptide-based therapeutics.

Introduction: The Rationale for a Dual-Functionality Linker

In Solid-Phase Peptide Synthesis (SPPS), a linker is a bifunctional molecule that connects the growing peptide chain to an insoluble resin support.[1] The linker's chemistry dictates the conditions for final cleavage and determines the C-terminal functional group (e.g., acid or amide).[3] Advanced applications, however, require linkers that do more than just anchor the peptide. The ideal linker should also provide a "handle" for orthogonal chemical transformations—reactions that can be performed on the resin-bound peptide without affecting the peptide backbone or side-chain protecting groups.

[2-(3-Bromophenoxy)ethyl]ethylamine emerges as a powerful tool in this context. Its structure features:

  • A Primary Ethylamine Group: This serves as the initial attachment point to the solid support, ultimately yielding a C-terminal N-substituted amide after peptide synthesis.

  • An Aryl Bromide Moiety: This functional group is exceptionally stable under the standard conditions of Fmoc-SPPS, which involve repeated cycles of basic treatment (e.g., piperidine) for Fmoc deprotection and carbodiimide-mediated coupling reactions.[4] However, it is readily activated for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of novel aryl, alkyl, or heteroatom substituents.

This dual nature allows for a divergent synthetic strategy: a single peptide sequence can be synthesized on a large scale and then diversified at the final stage by subjecting aliquots of the resin-bound peptide to different cross-coupling partners.

Principle of the Method

The overall workflow involves four key stages: linker immobilization, peptide elongation, on-resin modification, and final cleavage. The stability of the ether and aryl-bromide bonds to the acidic and basic conditions of standard Fmoc-SPPS is the cornerstone of this methodology. The final cleavage from the resin is achieved using a strong acid cocktail, typically containing trifluoroacetic acid (TFA), which simultaneously removes side-chain protecting groups.[5]

G cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_modification Post-Synthetic Modification cluster_final Final Steps Resin Start: 2-Cl-Trt(Cl) Resin Immobilize Protocol 1: Linker Immobilization Resin->Immobilize LinkerResin Linker-Functionalized Resin Immobilize->LinkerResin LoadAA Protocol 2: Load First Fmoc-AA LinkerResin->LoadAA PeptideResin_Start Fmoc-AA-Linker-Resin LoadAA->PeptideResin_Start SPPS Protocol 3: Fmoc-SPPS Cycles (Deprotection & Coupling) PeptideResin_Start->SPPS PeptideResin_Full Full-Length Peptide Resin (Br-Handle Intact) SPPS->PeptideResin_Full Modify Protocol 4: On-Resin Pd-Catalyzed Cross-Coupling PeptideResin_Full->Modify ModifiedResin Modified Peptide Resin Modify->ModifiedResin Cleave Protocol 5: Cleavage & Deprotection ModifiedResin->Cleave Purify Purification (HPLC) Cleave->Purify Product Final Modified Peptide Purify->Product

Figure 1: Overall experimental workflow from resin preparation to final purified product.

Experimental Protocols

Materials & Reagents
  • Linker: [2-(3-Bromophenoxy)ethyl]ethylamine (CAS: 58971-11-2)[6]

  • Resin: 2-Chlorotrityl chloride (2-Cl-Trt) resin, 100-200 mesh, ~1.2 mmol/g loading.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Piperidine, Methanol (MeOH).

  • Amino Acids: Standard Fmoc-protected amino acids.

  • Coupling Reagents: Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[7]

  • Modification Reagents: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], an appropriate boronic acid (e.g., Phenylboronic acid), Sodium Carbonate (Na₂CO₃).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

Protocol 1: Immobilization of the Linker on 2-Cl-Trt Resin

Causality: 2-Cl-Trt resin is highly acid-labile, which allows for the eventual release of the peptide under milder conditions if needed, but more importantly, it reacts efficiently with primary amines under non-nucleophilic basic conditions to form a stable secondary amine linkage.[8] DIPEA is used as a base to scavenge the HCl byproduct without competing with the linker's primary amine.[8]

  • Swell 1.0 g of 2-Cl-Trt resin in 10 mL of dry DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve [2-(3-Bromophenoxy)ethyl]ethylamine (2.0 eq relative to resin loading) and DIPEA (4.0 eq) in 10 mL of dry DCM.

  • Add the solution to the swollen resin and shake at room temperature for 2 hours.

  • To cap any remaining unreacted chloride sites, add 1 mL of methanol and shake for an additional 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under high vacuum to a constant weight. The loading can be determined by weight gain or by a quantitative test like the Kaiser test after a sample is treated with a strong acid to cleave the linker.

Protocol 2: Loading the First Fmoc-Amino Acid

Causality: The first amino acid is coupled to the secondary amine of the immobilized linker. Standard carbodiimide chemistry is used to activate the carboxylic acid of the Fmoc-amino acid, forming a stable amide bond.[7]

  • Swell the linker-functionalized resin (from Protocol 1) in 10 mL of DMF for 30 minutes.

  • Drain the DMF.

  • In a separate vial, dissolve the first Fmoc-amino acid (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF. Pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Shake at room temperature for 4 hours.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to confirm the absence of free secondary amines. If positive, repeat the coupling.

  • Dry a small sample to calculate the loading of the first amino acid.

Protocol 3: Standard Fmoc-SPPS Peptide Elongation

Causality: This is a standard iterative process. The Fmoc group is a base-labile protecting group removed by piperidine. The subsequent free N-terminal amine is then coupled with the next activated Fmoc-amino acid.[1] This cycle is repeated to build the peptide chain.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Shake for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Coupling: Add the next pre-activated Fmoc-amino acid (3.0 eq with DIC/HOBt) in DMF. Shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm reaction completion.

  • Repeat steps 1-5 for each amino acid in the sequence.

Protocol 4: On-Resin Suzuki Cross-Coupling Modification

Causality: This protocol demonstrates the core utility of the linker. The palladium(0) catalyst oxidatively adds to the aryl bromide bond on the resin. The resulting organopalladium(II) complex undergoes transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the new carbon-carbon bond, regenerating the catalyst. The entire process occurs while the peptide remains safely attached to the support.

  • Swell the resin-bound peptide (with the N-terminal Fmoc group intact to protect the amine) in a degassed solvent mixture (e.g., DMF/Toluene or Dioxane/Water).

  • Add the boronic acid (5.0 eq) and aqueous Na₂CO₃ solution (2M, 5.0 eq).

  • Purge the vessel with argon or nitrogen for 10 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.2 eq).

  • Heat the mixture at 60-80°C with gentle shaking for 6-12 hours under an inert atmosphere.

  • Cool to room temperature, drain the solution, and wash the resin extensively with DMF (5x), Water (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

G Resin Peptide-Linker(Br)-Resin Reaction Suzuki Coupling (Heat, Inert Atm.) Resin->Reaction 1. Swell & Add Reagents Reagents Reagents: - Boronic Acid (R-B(OH)₂) - Pd(PPh₃)₄ Catalyst - Base (Na₂CO₃) Reagents->Reaction Product Peptide-Linker(R)-Resin Reaction->Product 2. Wash & Dry

Figure 2: Simplified schematic of the on-resin Suzuki cross-coupling reaction.

Protocol 5: Final Cleavage and Deprotection

Causality: A strong acid, TFA, is required to cleave the bond anchoring the peptide to the linker and simultaneously remove most common acid-labile side-chain protecting groups (e.g., Boc, tBu). Scavengers like TIS and water are crucial to trap the highly reactive cationic species generated during deprotection, preventing side reactions with sensitive residues like Trp and Met.[5]

  • Place the dry, modified peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) at a ratio of 10 mL per 0.5 g of resin.

  • Shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase HPLC.

  • Confirm the identity and purity by LC-MS.

Data Presentation & Characterization

Successful synthesis and modification should be confirmed by LC-MS analysis. The expected mass of the final peptide should be calculated and compared with the experimental data.

Table 1: Example Characterization Data for a Model Peptide (Tyr-Gly-Gly-Phe-Linker-R)

StepModification (R-group)Calculated Mass [M+H]⁺Observed Mass [M+H]⁺Crude Purity (HPLC @ 220nm)
Control Bromine (Unmodified)685.2 Da685.3 Da>90%
Suzuki Phenyl683.3 Da683.4 Da>85%
Suzuki 4-Methoxyphenyl713.3 Da713.3 Da>80%

Note: Data is illustrative and will vary based on peptide sequence and coupling efficiency.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution
Low Loading of Linker or First AA Incomplete reaction; steric hindrance; poor quality reagents.Increase reaction time and/or equivalents of reagents. Ensure all solvents and reagents are anhydrous.
Incomplete Peptide Elongation Peptide aggregation; difficult coupling sequence.Use coupling additives like HOAt; perform double couplings; switch to a higher-swelling resin like ChemMatrix®.
Failed or Low-Yield Suzuki Coupling Catalyst deactivation; poor reagent solubility; insufficient heating.Ensure all solvents are thoroughly degassed. Use a different solvent system (e.g., Dioxane/H₂O). Test a different Pd catalyst or base. Increase reaction time/temperature.
Side Products after Cleavage Incomplete deprotection; scavenger-sensitive modifications.Increase cleavage time. Use a more robust cleavage cocktail (e.g., Reagent K) if sensitive residues are present. Ensure the modification is stable to strong acid.

Conclusion

[2-(3-Bromophenoxy)ethyl]ethylamine is a highly effective and versatile linker for modern peptide synthesis. It provides a stable anchor for standard Fmoc-SPPS while incorporating a chemically orthogonal aryl bromide handle. This feature enables researchers to perform powerful post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, directly on the solid support. This strategy facilitates the creation of diverse peptide libraries from a common precursor, accelerating the discovery and optimization of novel peptide-based therapeutics and research tools.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed. [Link]

  • Isidro-Llobet, A., et al. (2009). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer Protocols. [Link]

  • Albericio, F., & Dettwiler, K. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

  • Al-Warhi, T., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Applied Biosystems. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Soural, M., et al. (2011). Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Guryanov, I., et al. (2022). Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides. Organic & Biomolecular Chemistry. [Link]

  • Papo, N., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. MDPI. [Link]

  • Albericio, F., & Dettwiler, K. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromophenethylamine. PubChem. [Link]

  • Liu, R., & Dong, Z. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • Synpeptide. (n.d.). Solid-phase peptide synthesis introduction. [Link]

Sources

Application Note: Standardized Protocols for the Deprotection of N-Boc-2-(3-bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecule Overview

N-Boc-2-(3-bromophenoxy)ethylamine (CAS: 1098107-26-6) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development[1]. The molecule features two critical synthetic handles: a 3-bromophenoxy moiety, which serves as an excellent electrophilic partner for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and an ethylamine chain protected by a tert-butyloxycarbonyl (Boc) group.

The strategic removal of the Boc group is a fundamental step required to liberate the primary amine for subsequent functionalization, such as amide bond formation or reductive amination. As a Senior Application Scientist, I have structured this guide to provide not just the procedural steps, but the underlying physicochemical causality that guarantees high-yielding, reproducible deprotections.

Mechanistic Causality: The Science of Boc Cleavage

Unlike other carbamates or esters, the Boc protecting group is highly sterically hindered, rendering it completely stable to basic hydrolysis and nucleophilic attack[2]. However, it is highly labile under strongly acidic conditions.

The deprotection is driven by acid-catalyzed solvolysis . The mechanism initiates when a strong acid protonates the carbamate's carbonyl oxygen[2]. This protonation triggers a heterolytic fragmentation, yielding a stabilized tert-butyl cation and a transient carbamic acid intermediate[3]. The carbamic acid undergoes rapid, spontaneous decarboxylation to release carbon dioxide ( CO2​ ) gas and the target free amine[3]. Concurrently, the tert-butyl cation eliminates a proton to form isobutylene gas.

Causality Check: The simultaneous evolution of CO2​ and isobutylene gases provides an irreversible thermodynamic driving force, pushing the reaction to absolute completion[3]. Because of this gas evolution, closed systems must never be used to prevent dangerous pressure buildup[3].

Workflow & Mechanistic Pathway

BocDeprotection SM N-Boc-2-(3-bromophenoxy)ethylamine (Starting Material) Acid Acid Addition (TFA or HCl) SM->Acid Intermediate Protonated Carbamate Intermediate Acid->Intermediate Protonation Cleavage Heterolytic Cleavage Intermediate->Cleavage Gas Gas Evolution (CO2 + Isobutylene) Cleavage->Gas Decarboxylation Product 2-(3-bromophenoxy)ethylamine Salt (Target Product) Cleavage->Product Amine Release

Workflow and mechanistic pathway for the acid-catalyzed deprotection of the N-Boc group.

Quantitative Data: Reagent Selection Matrix

Two primary acidic systems are universally validated for this transformation. The choice between them dictates the final salt form of the amine and the isolation strategy.

ParameterProtocol A: TFA / DCM MethodProtocol B: HCl / Dioxane Method
Acid Reagent 20–50% (v/v) Trifluoroacetic Acid[4]4M HCl in 1,4-Dioxane[5]
Equivalents 10–20 eq (Large volumetric excess)[4]5–10 eq[5]
Solvent System Dichloromethane (DCM)1,4-Dioxane (± minimal DCM)
Reaction Time 30 min – 2 hours[4]30 min – 2 hours[5]
Product Form Trifluoroacetate (TFA) salt (often an oil)Hydrochloride (HCl) salt (precipitate)
Primary Advantage Exceptional solubility for all substratesDirect isolation via simple filtration[5]

Detailed Experimental Protocols

Protocol A: Solution-Phase Cleavage via TFA/DCM

This method is ideal when the substrate requires high-polarity solvation and when the TFA salt is acceptable for the next synthetic step.

  • Dissolution: Dissolve N-Boc-2-(3-bromophenoxy)ethylamine in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.5 M[4]. Causality: DCM provides an inert, non-nucleophilic environment that stabilizes the intermediate ions.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath[4]. Causality: The initial protonation is exothermic; cooling prevents side reactions such as unwanted Friedel-Crafts alkylation by the tert-butyl cation.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution until a 1:1 (v/v) mixture of TFA:DCM is achieved[4].

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1 to 2 hours[4]. Leave the flask open to a bubbler to safely vent CO2​ and isobutylene[3].

  • Azeotropic Concentration: Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator[4]. Causality: Because TFA has a high boiling point (72 °C), co-evaporate the residue 2-3 times with toluene. Toluene forms an azeotrope with TFA, ensuring complete removal of the acid without requiring an aqueous basic workup[4][5].

Protocol B: Precipitation-Driven Isolation via HCl/Dioxane

This method is highly recommended for pharmaceutical development as it yields a stable, highly crystalline hydrochloride salt, bypassing chromatography.

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous DCM or methanol (e.g., 2-3 mL per gram of substrate)[5].

  • Acid Addition: To the stirred solution at room temperature, add a commercially available solution of 4M HCl in 1,4-dioxane (approximately 5 to 10 equivalents of HCl)[5][6].

  • Cleavage & Precipitation: Stir the mixture at room temperature for 30 minutes to 2 hours[5]. As the Boc group is cleaved, the resulting 2-(3-bromophenoxy)ethylamine hydrochloride salt will typically precipitate directly out of the less-polar dioxane solution[5].

  • Isolation: Add cold anhydrous diethyl ether to the flask to maximize precipitation[5]. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether to remove any residual dioxane and non-polar organic impurities[5]. Dry the white solid under high vacuum.

Self-Validating Analytical Systems

To ensure the protocol is a self-validating system, researchers must track the reaction using orthogonal analytical techniques:

  • Thin Layer Chromatography (TLC): The N-Boc protected starting material is relatively non-polar. Upon deprotection, the resulting amine salt is highly polar. In a standard normal-phase system (e.g., 30% EtOAc in Hexanes), the starting material will migrate, while the successful product will remain fixed at the baseline ( Rf​=0 )[2].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Monitor the disappearance of the starting material and the emergence of the free amine. Crucial E-E-A-T Insight: Because the molecule contains a bromine atom (which naturally occurs as 79Br and 81Br in a ~1:1 ratio), the mass spectrum of the product must display a characteristic isotopic doublet at m/z ~216.0 and 218.0 [M+H]+ . The presence of this doublet confirms both successful deprotection and the structural integrity of the bromophenoxy handle.

Sources

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions Using 3-Bromophenoxy Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aryl-Alkynyl Ether Moiety

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by palladium and a copper(I) co-catalyst, has revolutionized the synthesis of complex molecules due to its operational simplicity and broad functional group tolerance.[1][3] The resulting aryl-alkynyl structures are not merely synthetic intermediates; they are prevalent motifs in pharmaceuticals, natural products, and advanced organic materials.[1][4] The alkynyl group, with its linear geometry and rich reactivity, can serve as a rigid spacer, enhance metabolic stability, and optimize binding interactions with biological targets, making it a valuable functional group in drug design.[4][5]

This guide focuses on a specific and highly versatile class of substrates: 3-bromophenoxy derivatives. The diaryl ether linkage is a common feature in many biologically active compounds.[6] By employing 3-bromophenoxy building blocks in Sonogashira couplings, researchers can readily access a diverse array of (3-alkynylphenoxy)arenes. These products serve as key precursors for a variety of valuable molecular scaffolds, including substituted benzo[b]furans, and other complex heterocyclic systems relevant to medicinal chemistry.[2] This document provides a detailed exploration of the mechanistic principles, practical considerations, and step-by-step protocols for successfully implementing Sonogashira reactions with this important substrate class.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

A robust understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7] While copper-free variants exist, the classical Sonogashira reaction remains widely used and is often highly efficient.[7]

The Catalytic Cycles

1. The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 3-bromophenoxy substrate. This is often the rate-determining step and is influenced by the electronic properties of the aryl bromide. The phenoxy group at the meta-position has a modest electron-withdrawing inductive effect, which can facilitate this step compared to more electron-rich aryl bromides.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) center. This step regenerates the copper(I) catalyst.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to furnish the desired (3-alkynylphenoxy)arene product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

2. The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: An amine base deprotonates the alkyne, forming a copper(I) acetylide intermediate. This species is now primed for the transmetalation step with the palladium complex.[1]

The interplay between these two cycles allows the reaction to proceed under mild conditions, often at or slightly above room temperature.[1]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (3-Bromophenoxy derivative) PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡C-R PdII_Both Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-C≡C-R RedElim->Product CuI Cu(I) PiComplex π-Alkyne Complex Formation CuI->PiComplex H-C≡C-R Cu_Alkyne_Complex [H-C≡C-R • Cu(I)] PiComplex->Cu_Alkyne_Complex Deprotonation Deprotonation Cu_Alkyne_Complex->Deprotonation Base (e.g., Et₃N) Cu_Acetylide Cu-C≡C-R Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation caption Figure 1. Simplified diagram of the Sonogashira catalytic cycles.

Figure 1. Simplified diagram of the Sonogashira catalytic cycles.

Core Components and Their Rationale

The success of a Sonogashira coupling hinges on the judicious selection of its core components.

ComponentExamplesRationale and Key Considerations
Palladium Pre-catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂The choice of palladium source is critical. Pd(II) pre-catalysts are often more air-stable and are reduced in situ to the active Pd(0) species.[1] The catalyst loading is typically low, ranging from 0.5 to 5 mol%.
Ligand Triphenylphosphine (PPh₃), XPhos, SPhosPhosphine ligands stabilize the palladium center and modulate its reactivity. The choice of ligand can influence reaction rates and substrate scope. For aryl bromides, more electron-rich and bulky phosphines can sometimes improve performance.[9]
Copper(I) Co-catalyst Copper(I) iodide (CuI)CuI is the most common co-catalyst and is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[1] Its loading is typically 1-10 mol%.
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Piperidine, K₂CO₃, Cs₂CO₃An amine base is essential for deprotonating the terminal alkyne.[2] It also serves to neutralize the HBr generated during the reaction. The choice of base can affect reaction rates and the solubility of reaction components.
Solvent Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF), AcetonitrileThe solvent must be capable of dissolving all reactants and be inert to the reaction conditions. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the alkyne (Glaser coupling).[3]

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of 3-bromophenoxy derivatives. It is recommended to optimize conditions for each specific substrate combination.

Protocol 1: General Sonogashira Coupling of a 3-Bromophenoxy Derivative with a Terminal Alkyne

This protocol is adapted from standard procedures for the coupling of aryl bromides.[10][11]

Materials:

  • 3-Bromophenoxy derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or Toluene, 10 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 3-bromophenoxy derivative (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the organic filtrate with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Figure 2. Experimental workflow for the general Sonogashira coupling.

Protocol 2: Domino Sonogashira Coupling and Cyclization for the Synthesis of 2,3-Disubstituted Benzo[b]furans

This advanced protocol demonstrates the utility of 3-bromophenoxy derivatives in tandem reactions, providing rapid access to complex heterocyclic cores. This is particularly relevant for the synthesis of biologically active scaffolds.[2]

Substrate Example: 2-(2-bromophenoxy)acetonitrile

Materials:

  • 2-(2-bromophenoxy)acetonitrile (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Sealed reaction tube

Procedure:

  • To a sealable reaction tube, add 2-(2-bromophenoxy)acetonitrile (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL) and the terminal alkyne (1.1 mmol) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material and the formation of the benzo[b]furan product.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-disubstituted benzo[b]furan.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) oxidation) - Insufficiently degassed solvent/reagents - Low reaction temperature- Ensure proper inert atmosphere technique. - Thoroughly degas the solvent and amine base. - Increase the reaction temperature in 10 °C increments. - Consider a more active ligand (e.g., a Buchwald-type phosphine).
Alkyne Homocoupling (Glaser Product) - Presence of oxygen - High concentration of copper catalyst- Improve inert atmosphere conditions. - Reduce the loading of CuI. - Consider running the reaction under copper-free conditions.
Decomposition of Starting Material - Overly harsh basic conditions - High reaction temperature- Use a milder base (e.g., K₂CO₃ instead of an amine). - Lower the reaction temperature and extend the reaction time.
Difficulty in Purification - Close polarity of product and byproducts- Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative purification method.

Conclusion and Future Outlook

The Sonogashira cross-coupling of 3-bromophenoxy derivatives is a robust and versatile method for accessing valuable (3-alkynylphenoxy)arenes. These products are not only synthetically useful but also serve as key building blocks in the development of novel pharmaceuticals and functional materials. The protocols and insights provided herein offer a solid foundation for researchers to explore this powerful transformation. As catalyst technology continues to advance, we can anticipate even milder, more efficient, and more sustainable methods for these couplings, further expanding their applicability in complex molecule synthesis.

References

  • Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. (2023). MDPI. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Books. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron.
  • Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. (2025). PubMed. Available at: [Link]

  • ChemInform Abstract: Diaryl Ether Formation in the Synthesis of Natural Products. (2010). ResearchGate. Available at: [Link]

  • Sonogashira coupling. (2023). Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Sonogashira Coupling. Megan Shroder CHM 254. Available at: [Link]

  • Alkyl Aryl Ether Bond Formation with PhenoFluor. (2015). PMC. Available at: [Link]

  • Diaryl Ether Formation Merging Photoredox and Nickel Catalysis. (2021). ACS Publications. Available at: [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (2015). Université de Lyon.
  • Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. ResearchGate. Available at: [Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions. (2011).
  • Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). PMC. Available at: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). PMC. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, a key intermediate in various research and development endeavors, can present unique challenges. Achieving high yields and purity requires careful control of reaction parameters and a proactive approach to troubleshooting. This technical support center provides in-depth guidance in a question-and-answer format to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride?

A1: The most prevalent and logical synthetic pathway involves a two-step process. The first step is a Williamson ether synthesis between 3-bromophenol and a suitable two-carbon electrophile, typically 1,2-dibromoethane or 2-bromoethanol, to form an intermediate. This is followed by the introduction of the ethylamine group and subsequent conversion to the hydrochloride salt.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Several reagents used in this synthesis require careful handling. 3-Bromophenol is corrosive and toxic. 1,2-dibromoethane is a suspected carcinogen. Strong bases like sodium hydride (NaH) are flammable and react violently with water. The final product, [2-(3-Bromophenoxy)ethyl]ethylamine, is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1][2]. All reactions should be conducted in a well-ventilated fume hood.

Q3: How is the final hydrochloride salt typically formed?

A3: The hydrochloride salt is generally prepared by dissolving the free base, [2-(3-Bromophenoxy)ethyl]ethylamine, in a suitable anhydrous solvent such as diethyl ether or dichloromethane. Anhydrous hydrochloric acid (either as a gas or a solution in an organic solvent like ether) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration[3].

Troubleshooting Guide: Enhancing Reaction Yields and Purity

This guide addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Williamson Ether Synthesis of 2-(3-Bromophenoxy)ethyl Bromide

The initial etherification is a critical step that sets the stage for the subsequent amination.

Q4: My yield of 2-(3-Bromophenoxy)ethyl bromide is consistently low. What are the likely causes?

A4: Low yields in this Williamson ether synthesis can often be attributed to several factors:

  • Incomplete Deprotonation of 3-Bromophenol: The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.

  • Side Reactions: The primary competing reaction is the elimination of HBr from the alkyl halide, especially at elevated temperatures.

  • Reaction with the Bromine on the Aromatic Ring: While less likely, under certain conditions, nucleophilic aromatic substitution could be a minor side reaction.

  • Hydrolysis: The presence of water can consume the base and hydrolyze the alkyl halide.

Solutions:

Possible CauseRecommended Solution
Incomplete DeprotonationUse a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure a slight excess (1.1-1.2 equivalents) is used under anhydrous conditions.
Side Reactions (Elimination)Maintain a moderate reaction temperature (50-80°C). Add the alkyl halide slowly to the solution of the phenoxide.
HydrolysisUse anhydrous solvents (e.g., dry acetone, DMF, or acetonitrile) and ensure all glassware is thoroughly dried.

Experimental Protocol: Synthesis of 2-(3-Bromophenoxy)ethyl Bromide

  • To a solution of 3-bromophenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

  • Add 1,2-dibromoethane (3.0 eq.) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Part 2: N-Alkylation to Form [2-(3-Bromophenoxy)ethyl]ethylamine

The introduction of the ethylamine moiety is often the most challenging step due to the potential for over-alkylation.

Q5: I am observing multiple products in my N-alkylation reaction with ethylamine. How can I improve the selectivity for the desired secondary amine?

A5: The formation of multiple products is a classic issue in the N-alkylation of primary amines. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium salt[4][5][6].

Solutions to Minimize Over-alkylation:

  • Use a Large Excess of Ethylamine: By using a significant excess of ethylamine (e.g., 10-20 equivalents), you can statistically favor the reaction of the alkylating agent with the more abundant primary amine[6]. This is often the most practical approach.

  • Controlled Addition: Slowly add the 2-(3-Bromophenoxy)ethyl bromide to the excess ethylamine solution at a low temperature to maintain a low concentration of the alkylating agent.

  • Alternative Synthetic Routes:

    • Reductive Amination: React 2-(3-bromophenoxy)acetaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This method offers high selectivity for the desired amine[6].

    • Gabriel Synthesis: While more steps are involved, this classic method provides excellent control for the synthesis of primary amines, which could then be mono-alkylated under more controlled conditions.

dot

troubleshooting_workflow start Low Yield of [2-(3-Bromophenoxy)ethyl]ethylamine check_alkylation Check for Over-alkylation (TLC/LC-MS Analysis) start->check_alkylation over_alkylation Over-alkylation Confirmed check_alkylation->over_alkylation Multiple spots observed no_over_alkylation Minimal Over-alkylation check_alkylation->no_over_alkylation Mainly starting material and one product solution1 Increase Excess of Ethylamine (10-20 eq.) over_alkylation->solution1 solution2 Slow Addition of Alkylating Agent at Low Temperature over_alkylation->solution2 solution3 Consider Alternative Route: Reductive Amination over_alkylation->solution3 check_ether Investigate Ether Synthesis Step: - Incomplete reaction? - Side products? no_over_alkylation->check_ether optimize_ether Optimize Williamson Ether Synthesis: - Stronger base - Anhydrous conditions - Temperature control check_ether->optimize_ether

Caption: Troubleshooting workflow for low yield.

Q6: How can I effectively purify the final product, [2-(3-Bromophenoxy)ethyl]ethylamine, from unreacted starting materials and byproducts?

A6: Purification can be achieved through a combination of techniques:

  • Acid-Base Extraction: After the reaction, the excess ethylamine can be removed by washing the organic layer with water. The desired product can then be separated from non-basic impurities by extracting it into an acidic aqueous solution (e.g., dilute HCl). The aqueous layer is then basified (e.g., with NaOH) to liberate the free amine, which can be extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography is an effective method for separating the desired secondary amine from the starting materials and any tertiary amine byproduct. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing) is often effective.

  • Crystallization of the Hydrochloride Salt: Converting the purified free base to its hydrochloride salt can serve as a final purification step. The salt is often a crystalline solid that can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity[7].

dot

synthesis_pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Salt Formation A 3-Bromophenol C 2-(3-Bromophenoxy)ethyl Bromide A->C K2CO3, Acetone, Reflux B 1,2-Dibromoethane B->C E [2-(3-Bromophenoxy)ethyl]ethylamine (Free Base) C->E Ethanol, Heat D Ethylamine (Excess) D->E G [2-(3-Bromophenoxy)ethyl]ethylamine HCl (Final Product) E->G F Anhydrous HCl F->G

Sources

Troubleshooting solubility issues of [2-(3-Bromophenoxy)ethyl]ethylamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for [2-(3-Bromophenoxy)ethyl]ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimental work. As a compound with both a bulky, hydrophobic bromophenoxy head and a polar, basic ethylamine tail, its behavior in organic solvents can be complex. This guide provides in-depth, field-tested insights and systematic protocols to ensure successful dissolution for your applications, from synthesis and purification to formulation and screening.

Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in troubleshooting its solubility. The dual nature of its structure—a nonpolar aromatic ring and a polar amine group—governs its interactions with different solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO[1]
Molecular Weight 244.13 g/mol [1]
Appearance Predicted to be a liquid or low-melting solidGeneral chemical principles
Predicted XLogP3 2.6[1]
pKa (Conjugate Acid) ~10.8 (Predicted, based on ethylamine)[2]

Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates lower water solubility. The pKa is estimated based on the ethylamine functional group and indicates strong basicity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common solubility challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My compound won't dissolve in nonpolar solvents like hexane or toluene. Why is this happening?

A1: This is a classic case of polarity mismatch. The primary amine group (-NH₂) on your molecule is highly polar and capable of forming strong hydrogen bonds.[3] Nonpolar solvents like hexane lack any polar functional groups to interact favorably with this polar tail. The energy cost to break the strong intermolecular hydrogen bonds between the amine molecules is too high for the weak van der Waals forces offered by the nonpolar solvent.

Troubleshooting Steps:

  • Select a Solvent of Intermediate Polarity: Move to a more polar solvent. A good starting point would be a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Introduce a Co-solvent: If you must use a predominantly nonpolar system, introduce a small amount of a polar co-solvent like ethanol or isopropanol.[4] This "polarity modifier" can solvate the amine group, helping to pull the entire molecule into the solution.

Q2: I'm struggling to dissolve the compound in highly polar protic solvents like water, and even methanol seems to have a limit. What's the issue?

A2: The issue here is the large, nonpolar bromophenoxy portion of the molecule. This hydrophobic group disrupts the highly structured hydrogen-bonding network of water and, to a lesser extent, methanol.[5] While the ethylamine tail can hydrogen bond with the solvent, the energetic penalty of creating a cavity in the solvent for the bulky hydrophobic head limits overall solubility.

Troubleshooting Steps:

  • Use Less Polar Alcohols: Switch from methanol to slightly less polar alcohols like ethanol or isopropanol. These solvents have a larger nonpolar component themselves, making them more accommodating to the bromophenoxy group.

  • Employ Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), acetone, or ethyl acetate are often excellent choices.[6] They have sufficient polarity to interact with the amine group but are not as structured by hydrogen bonding, making them better at solvating molecules with significant nonpolar character.

Q3: The compound dissolves when I heat the solution, but it crashes out (precipitates) as it cools to room temperature. What can I do?

A3: You are observing supersaturation.[4] Heating increases the kinetic energy of the system, which helps overcome intermolecular forces and allows more solute to dissolve than would be possible at room temperature. As the solution cools, the solubility limit decreases, and the excess compound precipitates out.

Troubleshooting Steps:

  • Maintain Temperature: If your experiment allows, maintain the solution at a constant, elevated temperature using a water bath or heating mantle.

  • Use a Co-solvent System: The most robust solution is to find a solvent or co-solvent mixture that provides adequate solubility at room temperature. Try adding a stronger solvent (e.g., a small amount of DMSO or DMF if permissible) to your current solvent to increase its solvating power.

  • Prepare Fresh: If you only need the solution for a short period, prepare it fresh with heating immediately before use. Ensure your container is well-sealed to prevent solvent evaporation, which can also cause precipitation.[4]

Q4: How can I systematically find the best solvent for my experiment without endless trial and error?

A4: A systematic, small-scale approach is highly efficient. By testing a range of solvents from different classes, you can quickly map the solubility profile of your compound and identify the best candidate for your specific concentration needs.[4][7]

Systematic Approach:

  • Solvent Selection: Choose a representative set of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetone, Ethyl Acetate, Isopropanol, Ethanol, Methanol).

  • Small-Scale Testing: Use a fixed, small amount of your compound (e.g., 2-5 mg) in a small vial for each solvent.

  • Incremental Addition: Add the solvent in measured increments (e.g., 100 µL at a time), vortexing or sonicating between additions, to estimate the concentration at which it dissolves.

  • Assess Physical Aids: Note whether heating is required to achieve dissolution.

The workflow below illustrates this logical process.

G cluster_0 Solubility Assessment Workflow start Start: Weigh 5 mg of Compound add_solvent Add 100 µL of Solvent start->add_solvent vortex Vortex/Sonicate for 30s add_solvent->vortex observe Observe: Fully Dissolved? vortex->observe add_more_solvent Add 400 µL Solvent (Total 0.5 mL) observe->add_more_solvent No soluble_high Result: Soluble at ~50 mg/mL observe->soluble_high Yes vortex2 Vortex/Sonicate add_more_solvent->vortex2 observe2 Observe: Fully Dissolved? vortex2->observe2 heat Gently Heat to 40-50°C observe2->heat No soluble_medium Result: Soluble at ~10 mg/mL observe2->soluble_medium Yes observe3 Observe: Dissolved with Heat? heat->observe3 soluble_heat Result: Soluble with Heat observe3->soluble_heat Yes insoluble Result: Poorly Soluble observe3->insoluble No

Caption: A systematic workflow for determining compound solubility.

Q5: Can I use pH adjustment to improve the solubility of [2-(3-Bromophenoxy)ethyl]ethylamine?

A5: Absolutely. This is one of the most powerful techniques for amines. The ethylamine group is basic and will be protonated in the presence of an acid to form an ammonium salt.[3][5] This salt is an ionic species and is dramatically more soluble in polar solvents, especially polar protic ones like ethanol or water, than its neutral freebase form.

Mechanism: R-NH₂ (Freebase, less polar) + H⁺ ⇌ R-NH₃⁺ (Ammonium Salt, highly polar)

Practical Steps:

  • Suspend the compound in your chosen polar solvent (e.g., ethanol).

  • Add a dilute acid (e.g., 1M HCl in ethanol or isopropanol) dropwise while stirring.

  • Continue adding acid until the compound fully dissolves. Be mindful that you are changing the chemical nature of your compound to its salt form, which may have different reactivity or biological activity. This is a common strategy in drug formulation.[8]

G cluster_1 pH Adjustment for Solubility freebase R-NH₂ (Freebase) Poorly soluble in polar solvents salt R-NH₃⁺ X⁻ (Salt Form) Highly soluble in polar solvents freebase->salt + Acid (H⁺X⁻) salt->freebase + Base

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Technical Support Center: Purification of Crude [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important pharmaceutical intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, and what are the likely impurities?

A1: The most common and industrially scalable synthesis of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is a two-step process. The first step is a Williamson ether synthesis, followed by the formation of the hydrochloride salt.[1][2]

  • Step 1: Williamson Ether Synthesis: 3-Bromophenol is deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic 2-haloethylamine derivative (e.g., 2-chloroethylamine or 2-bromoethylamine) to form the ether linkage.[1]

  • Step 2: Hydrochloride Salt Formation: The resulting free base, [2-(3-Bromophenoxy)ethyl]ethylamine, is then treated with hydrochloric acid (in a suitable solvent like isopropanol or ethanol) to precipitate the desired hydrochloride salt.[3]

Likely Impurities:

  • Unreacted Starting Materials: 3-Bromophenol and the 2-haloethylamine starting material.

  • Byproducts of Williamson Ether Synthesis:

    • O-Alkylation vs. C-Alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring of 3-bromophenol can occur, leading to isomeric impurities.

    • Elimination Products: If the reaction conditions are not optimized (e.g., high temperatures), the 2-haloethylamine can undergo elimination to form vinylamine, which is unstable and can polymerize.[4]

  • Over-alkylation Products: The primary amine product can potentially react with another molecule of the 2-haloethylamine to form a secondary amine impurity.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., acetonitrile, N,N-dimethylformamide, ethanol, isopropanol).[2]

  • Inorganic Salts: Salts formed during the reaction and work-up (e.g., sodium chloride, potassium bromide).

Q2: My crude product is a dark-colored oil. How can I best proceed with purification?

A2: A dark-colored, oily crude product is common and usually indicates the presence of colored impurities and the free base form of your product, which may have a lower melting point. The recommended first step is an acid-base extraction to remove neutral and acidic impurities and to convert your product into its hydrochloride salt.

Q3: I am having trouble getting my compound to crystallize from isopropanol. What could be the issue?

A3: Difficulty in crystallization can be due to several factors:

  • Purity: The presence of impurities can inhibit crystal lattice formation. If your product is still significantly impure after initial work-up, consider a preliminary purification by column chromatography before attempting recrystallization.

  • Solvent Choice: While isopropanol is a good starting point, it may not be the optimal solvent for your specific impurity profile. Experiment with other solvents or solvent mixtures.

  • Supersaturation: You may not have reached a sufficient level of supersaturation. Try to concentrate the solution further or add an anti-solvent (a solvent in which your compound is insoluble) dropwise to induce precipitation.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

II. Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques for [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride.

A. Acid-Base Extraction

This technique is highly effective for the initial clean-up of the crude product, separating the basic amine from neutral and acidic impurities.[5][6]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt.[7] Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10M NaOH) until the solution is strongly basic (pH > 12). This will deprotonate the amine hydrochloride, regenerating the free amine, which will often precipitate or form an oily layer.

  • Back-Extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether or dichloromethane) 2-3 times.

  • Drying and Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. To form the hydrochloride salt for crystallization, you can either bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol.

Troubleshooting Acid-Base Extraction

Issue Possible Cause Solution
Emulsion Formation During Extraction The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Low Recovery of Amine Incomplete extraction into the aqueous or organic phase.Ensure the pH is sufficiently acidic (< 2) during the initial extraction and sufficiently basic (> 12) during the back-extraction. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Product "Oils Out" Upon Basification The free amine is an oil at room temperature.This is common. Proceed with the back-extraction into an organic solvent.

Diagram: Acid-Base Extraction Workflow

crude Crude Product in Organic Solvent add_hcl Extract with 1M HCl crude->add_hcl sep_funnel1 Separatory Funnel add_hcl->sep_funnel1 org_impurities Organic Layer (Neutral Impurities) sep_funnel1->org_impurities Discard aq_product Aqueous Layer ([Product]-HCl) sep_funnel1->aq_product add_naoh Add 10M NaOH aq_product->add_naoh sep_funnel2 Separatory Funnel add_naoh->sep_funnel2 aq_salts Aqueous Layer (Salts) sep_funnel2->aq_salts Discard org_product Organic Layer (Free Amine) sep_funnel2->org_product dry Dry and Concentrate org_product->dry pure_base Pure Free Amine dry->pure_base

Caption: Workflow for acid-base extraction of [2-(3-Bromophenoxy)ethyl]ethylamine.

B. Recrystallization

Recrystallization is a powerful technique for achieving high purity of the final hydrochloride salt.[8][9] The choice of solvent is critical.

Protocol: Recrystallization from Isopropanol

  • Dissolution: In an Erlenmeyer flask, add the crude [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride and a minimal amount of hot isopropanol. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol. Dry the crystals in a vacuum oven.

Troubleshooting Recrystallization

Issue Possible Cause Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Try a lower boiling point solvent or a solvent mixture. Ensure you are using the minimum amount of hot solvent necessary for dissolution.
No Crystals Form The solution is not supersaturated, or nucleation is slow.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Low Recovery The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath. Consider using a solvent in which the compound is less soluble at low temperatures, or add an anti-solvent.

Solvent Selection for Recrystallization of Amine Hydrochlorides

Solvent Polarity Typical Use Notes
Isopropanol Polar ProticGood general-purpose solvent for amine hydrochlorides.Balances solubility at high and low temperatures well for many salts.
Ethanol Polar ProticSimilar to isopropanol, may offer different solubility characteristics.Often used in combination with water or an anti-solvent.
Acetone Polar AproticCan be effective, but solubility can be high even when cold.Often used as an anti-solvent or in a mixture.[11]
Ethanol/Water Polar Protic MixtureDissolve in hot ethanol, add water dropwise until cloudy, then re-heat to clarify.Good for compounds that are highly soluble in ethanol.
Isopropanol/Heptane Mixed PolarityDissolve in hot isopropanol, add heptane as an anti-solvent.Heptane reduces the solubility of the polar salt, inducing crystallization.

Diagram: Recrystallization Decision Tree

start Crude Hydrochloride Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No pure_product Pure Product filter_dry->pure_product oil_out Oils Out? no_crystals->oil_out yes_oil Yes oil_out->yes_oil Yes no_oil No oil_out->no_oil No change_solvent Change Solvent/Add Anti-solvent yes_oil->change_solvent concentrate Concentrate Solution no_oil->concentrate scratch Scratch/Seed concentrate->scratch scratch->cool change_solvent->dissolve

Caption: Decision-making workflow for troubleshooting recrystallization.

C. Column Chromatography

Column chromatography is useful for separating impurities with similar polarities to the product, especially when recrystallization alone is insufficient.[12]

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. For amine compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing on the silica gel.

  • Sample Loading: Dissolve the crude free amine in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Start with a low polarity eluent and gradually increase the polarity to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The purified free amine can then be converted to the hydrochloride salt as previously described.

Troubleshooting Column Chromatography

Issue Possible Cause Solution
Poor Separation The polarity of the eluent is not optimized.Develop a good solvent system using TLC first. The ideal Rf value for the product should be around 0.2-0.4 for good separation.
Product Streaking/Tailing on TLC/Column The amine is interacting strongly with the acidic silica gel.Add a small amount of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.
Product is Insoluble in the Eluent The chosen eluent is not polar enough to dissolve the sample for loading.Use a slightly more polar solvent to dissolve the sample, but use the minimum amount possible to avoid broadening the initial band on the column. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.

III. Purity Assessment

The purity of the final [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride should be assessed using appropriate analytical techniques.[13][14]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of pharmaceutical intermediates.[15][16] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to identify unknown impurities.[13]

IV. References

  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?

  • Acid-Base Extraction. (n.d.).

  • Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds.

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.).

  • Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. (2021, June 1).

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15).

  • The Williamson Ether Synthesis. (n.d.).

  • US6943257B2 - Process for preparation of aromatic halides from aromatic amines. (n.d.).

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial.

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).

  • ResearchGate. (n.d.). Determination of Aromatic Amines in Textile After Bromination, by Gas Chromatography Coupled with Electron Capture Detection | Request PDF.

  • CUNY. (n.d.). Purification by Recrystallization.

  • 12. The Williamson Ether Synthesis. (n.d.).

  • Quora. (2018, March 30). Are amines soluble in organic solvents?

  • PMC. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?

  • 5364 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. (2012, June 12).

  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.).

  • HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS A thesis presented for the degree of Doctor of Philosophy in the Faculty of Scien. (2017, July 2).

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.

  • Physical Properties: Solubility Classification:. (n.d.).

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Ethyl 2-(3-bromophenyl)-2-oxoacetate.

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.

Sources

Technical Support Center: Troubleshooting Phenoxyethylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenoxyethylamine synthesis. This guide is designed for researchers, medicinal chemists, and process scientists who are encountering yield-limiting side reactions—specifically, aziridine cyclization and over-alkylation—during the synthesis of 2-phenoxyethylamine scaffolds.

By understanding the thermodynamic and kinetic causality behind these parasitic pathways, you can engineer reaction conditions that strictly favor your target pharmacophore.

Core Principles: The Causality of Side Reactions

The synthesis of 2-phenoxyethylamine typically relies on two primary routes, each plagued by a specific mechanistic trap:

Trap 1: The Aziridine Pathway (Neighboring Group Participation) When synthesizing phenoxyethylamine via the etherification of phenol with 2-chloroethylamine, the reaction requires a basic environment to generate the nucleophilic phenoxide anion. However, at high pH, 2-chloroethylamine is deprotonated to its free base form. The lone pair on the nitrogen rapidly attacks the adjacent electrophilic carbon bearing the chloride leaving group. This intramolecular SN​i cyclization forms a highly reactive aziridinium ion[1]. Because intramolecular reactions possess a massive effective molarity advantage, this parasitic pathway kinetically outcompetes the desired intermolecular SN​2 attack by phenoxide[2]. The resulting aziridine is highly toxic and rapidly polymerizes into intractable tars[3].

Trap 2: The Over-Alkylation Pathway Alternatively, reacting 2-phenoxyethyl bromide with aqueous ammonia theoretically yields the target primary amine. However, the newly formed 2-phenoxyethylamine is significantly more nucleophilic than the starting ammonia. It rapidly outcompetes ammonia for the remaining alkyl halide, triggering a cascade of over-alkylation that results in a complex mixture of secondary and tertiary amines[4].

Mechanistic_Pathways A 2-Chloroethylamine (Protonated) B 2-Chloroethylamine (Free Base) A->B High pH (Deprotonation) C Aziridinium Ion (Toxic Intermediate) B->C Intramolecular SNi (Fast) E 2-Phenoxyethylamine (Target Product) B->E Intermolecular SN2 (Requires Phenoxide) F Polymeric Byproducts C->F Ring Opening / Polymerization D Phenoxide Anion D->E Alkylation

Mechanistic divergence in 2-chloroethylamine reactivity: desired SN2 vs. parasitic SNi cyclization.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction mixture turn into a viscous, unfilterable tar when reacting phenol with 2-chloroethylamine? A1: This is the hallmark of aziridine polymerization. When exposed to strong aqueous base at elevated temperatures, the amine is deprotonated. The free lone pair rapidly displaces the chloride ion via an intramolecular SN​i mechanism[1]. The resulting aziridinium ring is a highly strained electrophile that reacts with other nucleophiles in the mixture, leading to uncontrolled ring-opening polymerization[2].

Q2: How can I manipulate the reaction kinetics to favor 2-phenoxyethylamine over aziridine? A2: You must manipulate phase distribution. By using a biphasic system (water/toluene) with a phase-transfer catalyst (PTC), you keep the concentration of the free base 2-chloroethylamine low in the organic phase while maintaining a high concentration of the highly nucleophilic phenoxide[3]. This physically separates the reactive species from conditions that favor rapid intramolecular cyclization.

Q3: I am using 2-phenoxyethyl bromide and aqueous ammonia. Why is my primary amine yield below 30%? A3: This is a classic over-alkylation issue. To prevent the primary amine from outcompeting ammonia for the alkyl halide, you must either use a massive stoichiometric excess of ammonia (e.g., 50-100 equivalents) or abandon this route entirely in favor of the Gabriel synthesis, which strictly limits alkylation to the primary amine stage[4].

Quantitative Data & Optimization

The table below summarizes how different reaction environments influence the kinetic competition between target formation and side-product generation.

Reaction SystempHTemp (°C)Target Yield (%)Aziridine/Polymer (%)Causality / Mechanism
Aqueous Monophasic>1080< 20%> 70%High pH deprotonates amine; high temp drives rapid SN​i cyclization.
Aqueous Monophasic8.54045%35%Partial protonation slows SN​i , but phenoxide concentration is too low.
Biphasic (Water/Toluene) + PTC>10 (Aq)6082%< 5%PTC isolates phenoxide; low local concentration of free base limits SN​i .
Gabriel Synthesis RouteN/A80-10088%0%Phthalimide nitrogen lacks nucleophilicity after first alkylation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Biphasic Etherification (Mitigating Aziridine)

Objective: React phenol with 2-chloroethylamine hydrochloride while suppressing aziridine formation via phase segregation.

  • Prepare the Aqueous Phase: Dissolve NaOH (2.5 eq) and phenol (1.0 eq) in deionized water.

  • Prepare the Organic Phase: Suspend 2-chloroethylamine hydrochloride (1.2 eq) and Tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene.

  • Reaction: Combine the phases and stir vigorously (1000 rpm) at 60°C for 8 hours. The PTC (TBAB) shuttles phenoxide into the toluene layer, allowing the SN​2 reaction to occur in an environment where the amine is less prone to rapid cyclization.

  • Validation Checkpoint 1 (In-Process): Monitor the aqueous phase pH. It must remain > 10. If the pH drops, phenoxide reverts to phenol, halting the SN​2 reaction.

  • Validation Checkpoint 2 (Post-Reaction): Extract the organic layer and perform GC-MS. The absence of a peak at m/z=43 confirms the suppression of aziridine. The presence of m/z=137 confirms the target product.

Protocol B: Gabriel Synthesis (Eliminating Over-Alkylation)

Objective: Synthesize the primary amine with zero secondary/tertiary amine contamination[4].

Gabriel_Workflow S1 1. Phenol + 1,2-Dibromoethane (Williamson Etherification) S2 2. 2-Phenoxyethyl Bromide (Intermediate) S1->S2 S3 3. Potassium Phthalimide (Gabriel Substitution) S2->S3 S4 4. N-(2-Phenoxyethyl)phthalimide (Protected Amine) S3->S4 S5 5. Hydrazine Hydrate (Deprotection / Reflux) S4->S5 S6 6. 2-Phenoxyethylamine (Pure Primary Amine) S5->S6

Step-by-step workflow of the Gabriel synthesis route to prevent over-alkylation side reactions.

  • Williamson Etherification: Dissolve phenol (1.0 eq) in anhydrous DMF. Add anhydrous K2​CO3​ (1.5 eq) and stir for 30 min at room temperature. Add 1,2-dibromoethane (3.0 eq). Heat to 70°C for 4 hours.

  • Validation Checkpoint 1: Run TLC (Hexane:EtOAc 8:2). The disappearance of phenol ( Rf​≈0.3 ) and the appearance of 2-phenoxyethyl bromide ( Rf​≈0.6 ) validates completion.

  • Gabriel Substitution: Isolate the 2-phenoxyethyl bromide via aqueous workup. Dissolve in DMF, add potassium phthalimide (1.1 eq), and heat to 90°C for 6 hours.

  • Validation Checkpoint 2: Perform LC-MS on the crude mixture. Confirm the mass of the N-(2-phenoxyethyl)phthalimide intermediate ( [M+H]+=268 ).

  • Hydrazinolysis: Suspend the imide in ethanol. Add hydrazine hydrate (1.5 eq). Reflux at 85°C for 2 hours until a thick white precipitate (phthalhydrazide) forms. Cool to 0°C and filter. The filtrate contains pure 2-phenoxyethylamine.

  • Validation Checkpoint 3: Spot the final product on a TLC plate and stain with Ninhydrin. A deep purple color validates the presence of a primary aliphatic amine, confirming successful deprotection.

References

  • Google Patents. "EP0324920A2 - Improved process for producing thiotepa." google.com.[3]

  • PagePlace. "Ethylenimine and Other Aziridines: Chemistry and Applications." pageplace.de. [Link][2]

Sources

Technical Support Center: Amine Hydrochloride Salts & Hygroscopicity Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hygroscopicity of amine hydrochloride (HCl) salts. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental and formulation decisions.

Hygroscopicity, the tendency of a solid to absorb moisture from the atmosphere, is a critical parameter in pharmaceutical development. For amine HCl salts, this property can significantly impact stability, processability, and the overall quality of the final drug product. This resource provides a structured approach to understanding, characterizing, and mitigating these challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding hygroscopic amine HCl salts.

Q1: Why is my freshly prepared amine HCl salt clumpy and difficult to handle?

A1: This is a classic sign of hygroscopicity. Amine HCl salts can readily absorb atmospheric moisture, causing particles to stick together, a phenomenon known as caking.[1][2] This is particularly problematic for downstream processes like milling, blending, and tableting.[1] The core of the issue lies in the material's Critical Relative Humidity (CRH) . The CRH is the specific relative humidity (RH) at which a material begins to absorb moisture from its environment.[3][4] If the ambient humidity in your lab is above the CRH of your salt, it will start to take up water.

Q2: What makes amine hydrochloride salts prone to being hygroscopic?

A2: The tendency of amine HCl salts to be hygroscopic stems from the strong affinity of the constituent ions for water molecules. The protonated amine cation (R-NH₃⁺) and the small, highly electronegative chloride anion (Cl⁻) can form potent hydrogen bonds with water. If the energy released upon hydration of these ions is sufficient to overcome the crystal lattice energy (the energy holding the crystal together), the salt will readily absorb water. This process can even lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[3][4]

Q3: My compound is showing poor stability. Could hygroscopicity be the cause?

A3: Absolutely. Absorbed moisture is not an inert component; it acts as a solvent and a plasticizer, significantly accelerating chemical degradation pathways. For amine HCl salts, this can include:

  • Hydrolysis: If the parent molecule has susceptible functional groups (e.g., esters, amides).

  • Salt Disproportionation: This is a critical issue where the absorbed water can create a localized aqueous microenvironment.[5] In this environment, the HCl salt can revert to the less stable (and often less soluble) free base form.[6][7] This change can drastically alter the drug's bioavailability and performance.

  • Physical Instability: Moisture can induce changes in the crystal form (polymorphism) or trigger a transition from a stable crystalline state to a less stable amorphous state, which can further impact stability and handling.[]

Q4: How can I quickly assess if my new amine HCl salt is hygroscopic?

A4: A simple screening test involves placing a small, accurately weighed sample of the material in a controlled humidity environment and monitoring for weight gain or physical changes like clumping.[] For a more quantitative assessment, you can expose the sample to a high-humidity environment (e.g., 25°C / 80% RH) for 24 hours.[9] However, for definitive characterization, more sophisticated analytical techniques are required, as detailed in the troubleshooting guides below.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed workflows and protocols for characterizing and mitigating hygroscopicity.

Guide 1: Accurate Hygroscopicity Characterization

Before you can solve the problem, you must accurately quantify it. Relying on simple observation is insufficient for regulatory submissions or robust formulation development.

The key is to move beyond static, single-point measurements and adopt dynamic methods that map the material's behavior across a range of humidity levels.

The following diagram outlines a systematic approach to characterizing your amine HCl salt.

Hygroscopicity Assessment Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Dynamic Sorption Analysis cluster_2 Phase 3: Data Interpretation & Classification cluster_3 Phase 4: Mitigation Start Amine HCl Salt Sample TGA Thermogravimetric Analysis (TGA) (Determine initial water content) Start->TGA XRPD_initial X-Ray Powder Diffraction (XRPD) (Confirm initial crystal form) Start->XRPD_initial DVS Dynamic Vapor Sorption (DVS) (Measure mass change vs. %RH) TGA->DVS XRPD_initial->DVS XRPD_post Post-DVS XRPD (Check for form changes) DVS->XRPD_post Interpret Interpret Sorption Isotherm (Identify CRH, classify hygroscopicity) XRPD_post->Interpret Decision Is Hygroscopicity a Risk? Interpret->Decision Mitigate Proceed to Mitigation Strategies (See Guide 2) Decision->Mitigate Yes End Document & Proceed Decision->End No

Caption: A systematic workflow for characterizing the hygroscopicity of a new chemical entity.

TechniquePrincipleKey Information Provided
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[10]Sorption/desorption isotherm, Critical Relative Humidity (CRH), rate of water uptake, deliquescence point, hysteresis analysis.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[]Determines the amount of volatile content (including water) present in the initial sample. Essential for establishing a "dry" baseline.[9]
X-Ray Powder Diffraction (XRPD) Analyzes the crystalline structure of a material.Confirms the solid-state form before and after humidity exposure to detect any moisture-induced phase transitions or conversions to hydrates.[10]
Karl Fischer Titration A chemical method to determine the trace amount of water in a sample.Provides a highly accurate measure of the absolute water content, often used to validate TGA results.
  • Sample Preparation: Accurately weigh 10-20 mg of the amine HCl salt onto the DVS sample pan.

  • Pre-treatment/Drying: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt < 0.001%/min). This ensures the analysis begins from a standardized dry state.[9][10]

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% steps from 0% to 90% RH). At each step, allow the sample to equilibrate until the mass is stable.

  • Desorption Phase: Decrease the RH in the same stepwise manner back to 0% to assess hysteresis (the difference between the sorption and desorption curves).

  • Data Analysis: Plot the percentage change in mass versus RH. The CRH is often identified as the RH value at which a sharp, significant increase in mass occurs.[3] Classify the material based on a standard scale (e.g., European Pharmacopoeia).

Guide 2: Mitigation and Formulation Strategies

Once you have confirmed that your amine HCl salt is hygroscopic, the focus shifts to mitigation. The goal is to create a stable system that protects the active pharmaceutical ingredient (API) from moisture during manufacturing, storage, and use.

A multi-pronged approach is often necessary, combining material science, formulation design, and packaging controls.

Mitigation Strategies cluster_Material Material Science cluster_Formulation Formulation Design cluster_Process Process & Packaging center Hygroscopic Amine HCl Salt SaltScreen Alternative Salt Formation (Find a less hygroscopic salt) center->SaltScreen CoCrystal Co-crystallization (Form a stable multi-component crystal) center->CoCrystal Excipients Hydrophobic Excipients (e.g., Dibasic calcium phosphate) center->Excipients MoistureScavengers Moisture Scavengers (e.g., Starch 1500) center->MoistureScavengers FilmCoating Moisture-Barrier Film Coating (e.g., PVA-based) center->FilmCoating Granulation Dry Granulation/ Direct Compression center->Granulation Environment Controlled Manufacturing Environment (Low %RH) center->Environment Packaging High-Barrier Packaging (e.g., Alu-Alu Blisters, Desiccants) center->Packaging

Caption: Key strategies for mitigating hygroscopicity in amine HCl salt formulations.

  • Crystal Engineering (Pre-formulation):

    • Alternative Salt Selection: This is the most fundamental approach. Screen for alternative counter-ions (e.g., mesylate, tosylate, sulfate) that may form a more stable, less hygroscopic crystal lattice with the amine.

    • Co-crystallization: Form a multi-component crystal with a benign co-former. This alters the crystal packing and can "shield" the hygroscopic sites of the API, significantly improving stability.[1][11][12]

  • Formulation with Excipients:

    • Select Hydrophobic Excipients: Avoid highly hygroscopic excipients (like sorbitol or certain grades of microcrystalline cellulose) and instead choose those that do not attract water, such as dibasic calcium phosphate or hydrophobic grades of silicon dioxide.

    • Incorporate Moisture Scavengers: Some excipients, like pregelatinized starch (e.g., Starch 1500), can preferentially absorb available moisture within the formulation, protecting the more sensitive API.[13]

    • Create a Physical Barrier:

      • Film Coating: Applying a moisture-barrier film coat is a highly effective and common strategy.[1][11] Polyvinyl alcohol (PVA)-based coatings are known to provide superior moisture protection compared to standard HPMC-based coatings.[13]

      • Encapsulation: Encapsulating the API in a hydrophobic polymer matrix can also serve as a protective barrier.[1][11]

  • Process and Packaging Controls:

    • Manufacturing Environment: Process the material in a low-humidity environment to minimize moisture uptake during manufacturing steps like blending and compression.[12] Dry granulation (roller compaction) or direct compression are preferred over wet granulation methods that introduce water and solvents.[5]

    • Protective Packaging: The final line of defense is high-barrier packaging. Options include aluminum-aluminum (Alu-Alu) blisters, glass bottles with tight seals, and the inclusion of desiccants inside the package to absorb any ingressed moisture.[12]

Regulatory Context

All stability and hygroscopicity assessments must be conducted within the framework of regulatory guidelines. The International Council for Harmonisation (ICH) provides the standards for stability testing.

  • ICH Q1A(R2): This guideline defines the stability data package required for registration, including the conditions for long-term, intermediate, and accelerated stability studies.[14][15][16] Testing is performed at defined temperature and humidity conditions (e.g., accelerated testing at 40°C / 75% RH) to challenge the product and predict its shelf life.[17][18]

  • Storage Conditions: The choice of storage conditions for stability studies is based on the climatic zone where the drug will be marketed, ensuring the product is stable under relevant environmental conditions.[14]

By systematically characterizing the hygroscopic nature of your amine HCl salt and implementing a rational, multi-layered mitigation strategy, you can successfully develop a robust and stable pharmaceutical product.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Scribd. ICH Q1A-F Stability Testing Guidelines | PDF | Pharmaceutical Formulation.
  • Ngan, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1139.
  • ICH. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • BOC Sciences. Hygroscopicity Testing.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • Canalejas, L. (2021, July 14). FORMULATION SOLUTION FOR MOISTURE-SENSITIVE DRUGS. ONdrugDelivery.
  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • MDPI. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.
  • PubMed. (2017, January 30). Crystalline Solid Dispersion-A Strategy to Slowdown Salt Disproportionation in Solid State Formulations During Storage and Wet Granulation.
  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Tablet Presses. Protection beyond the packaging (how to keep moisture out of tablets).
  • Fitosoil. (2020, June 28). Critical Relative Humidity.
  • ResearchGate. (2025, February 3). (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples.
  • AMT. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples.
  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • Allada, R. (2016, December 14). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
  • Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Wikipedia. Critical relative humidity.
  • Guerrieri, P. P. (2008). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
  • Powder & Bulk Solids. (2018, February 26). Effect of Temperature and Relative Humidity on Bulk Solids Handling.

Sources

Technical Support Center: Stability of [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule

[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is a chemical entity featuring a primary amine, an ether linkage, and a brominated aromatic ring. As the hydrochloride salt, the compound is typically a stable, crystalline solid. However, when the salt is neutralized to its free base form for experimental use—a common requirement in drug development and biological assays—its stability profile changes significantly. The lone pair of electrons on the primary amine becomes available, increasing its reactivity and susceptibility to degradation.[1][2]

This guide is designed to provide researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting stability issues encountered when working with the free base of this compound under neutral to basic conditions. It combines theoretical principles with practical, field-proven protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific issues you may encounter. Each question is followed by a diagnostic workflow and recommended actions.

Question 2.1: I've neutralized my [2-(3-Bromophenoxy)ethyl]ethylamine HCl solution to a basic pH and now observe a new, significant peak in my HPLC analysis. What is happening?

Immediate Assessment: The appearance of a new peak upon basification is a classic sign of chemical degradation. Primary amines, especially in the presence of oxygen, can be susceptible to oxidation under basic conditions. The ether linkage, while generally stable, could also be a point of cleavage under more extreme conditions, although this is less likely at room temperature with common bases.

Most Probable Cause: Oxidation of the Amine The primary amine is the most likely site of reactivity. In the presence of atmospheric oxygen, especially when catalyzed by trace metals, primary amines can undergo oxidative degradation to form various products, including imines, aldehydes, or products of oxidative deamination.

Diagnostic and Resolution Workflow:

  • Confirm Degradation: Re-run the HPLC analysis on a freshly prepared, neutralized sample and compare it to a sample of the stock HCl salt dissolved in the mobile phase. This confirms that the degradation is occurring post-neutralization.

  • Characterize the Degradant: If you have access to LC-MS, analyze the degraded sample to obtain the mass of the new peak. This is the most critical step in identifying the degradation product and confirming the degradation pathway.

  • Implement Preventative Measures:

    • Work Under Inert Atmosphere: Prepare and handle the basified solution under an inert gas like nitrogen or argon. This minimizes contact with oxygen, the primary culprit in many amine oxidation pathways.[3]

    • Use Degassed Solvents: Before preparing your solution, thoroughly degas all aqueous buffers and organic solvents by sparging with nitrogen or argon, or by sonication under a vacuum.

    • Incorporate an Antioxidant: If compatible with your downstream application, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to the solution.

    • Control pH: Do not use a stronger base or a higher pH than necessary for your experiment. Most simple alkyl amines are sufficiently deprotonated at a pH of 9.5-11.0.[1]

Workflow Diagram: Diagnosing a New HPLC Peak

G start New Peak Observed in HPLC after Basification q1 Is the peak present in the stock HCl salt solution? start->q1 deg_confirmed Degradation Confirmed q1->deg_confirmed No no_deg Issue is likely contamination or artifact. Re-evaluate. q1->no_deg Yes lcms Analyze via LC-MS to identify degradant mass deg_confirmed->lcms inert Implement Preventative Measures: 1. Use Inert Atmosphere 2. Use Degassed Solvents 3. Control pH lcms->inert protocol Follow Protocol 2.1: Forced Degradation Study inert->protocol To understand limits

Caption: Diagnostic workflow for an unexpected HPLC impurity.

Question 2.2: What is the maximum pH at which I can safely handle the free base of [2-(3-Bromophenoxy)ethyl]ethylamine in an aqueous solution for a typical workday (8 hours)?

Immediate Assessment: There is no single "safe" pH for all conditions. The stability is a function of pH, temperature, light exposure, and oxygen presence. To determine the optimal pH for your specific experimental conditions, you must perform a forced degradation study.

Recommendation: A forced degradation (or stress testing) study is a systematic way to evaluate the intrinsic stability of a molecule by exposing it to conditions more severe than it would typically encounter.[4][5][6] This allows you to rapidly identify the conditions under which the compound degrades.

Actionable Protocol: Execute the Forced Degradation Study under Basic Conditions (see Section 4.1). This protocol will guide you through incubating your compound at various basic pH levels (e.g., pH 8, 9, 10, 11, and 12) and analyzing the percent degradation over time.

Interpreting the Results: Based on the results, you can construct a stability profile. For example, you might find that at room temperature, the compound is >99% stable for 8 hours at pH 9, but shows 5% degradation at pH 11. This data allows you to make an informed decision about the pH limits for your specific application.

Hypothetical Data from a Forced Degradation Study:

pH LevelTemperatureTime (hours)% Degradation (Parent Compound)
8.025°C8< 0.5%
9.025°C8< 1.0%
10.025°C82.5%
11.025°C86.8%
12.025°C815.2%

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store solutions of the free base to maximize stability? A1:

  • Preparation: Always start with the hydrochloride salt and neutralize it just before use. Use high-purity, degassed solvents (e.g., water, buffer, ethanol).

  • Storage: If short-term storage of the free base solution is unavoidable:

    • Temperature: Store at 2-8°C.[7] For longer periods, flash-freeze aliquots in liquid nitrogen and store at -80°C.

    • Atmosphere: Overlay the solution with an inert gas (nitrogen or argon) before sealing the container.

    • Light: Protect from light using amber vials or by wrapping the container in aluminum foil.[7]

Q2: Are there any known chemical incompatibilities with the free base form? A2: Yes. Avoid:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or hypochlorite will rapidly degrade the amine.[8][9]

  • Strong Acids: While you start with an HCl salt, adding strong acids to the free base will simply reform a salt. However, be aware of incompatibility with acidic reagents required for your experiment.[8][9]

  • Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines (Schiff bases). This is a particular concern if using solvents like acetone or formulating with excipients that may contain aldehyde impurities.

Q3: Could the aryl-ether bond cleave under basic conditions? A3: Cleavage of aryl-ether bonds typically requires very harsh conditions, such as strong acids (like HBr or HI) at high temperatures, or very strong bases (like organolithium reagents).[10][11] Under the typical aqueous basic conditions used in biochemical assays (e.g., pH 7.5-11), the ether linkage is expected to be stable. Degradation is far more likely to occur at the primary amine.

Potential Degradation Pathway Diagram

G cluster_main [2-(3-Bromophenoxy)ethyl]ethylamine (Free Base) cluster_path1 Oxidative Deamination cluster_path2 Reaction with Carbonyls mol aldehyde 3-Bromophenoxy Acetaldehyde mol->aldehyde [O], H₂O (e.g., air, trace metals) imine Imine/Schiff Base mol->imine R₂C=O (e.g., acetone) acid 3-Bromophenoxy Acetic Acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for the free base.

Key Experimental Protocols

Protocol: Forced Degradation Study under Basic Conditions

Objective: To determine the stability of [2-(3-Bromophenoxy)ethyl]ethylamine as a function of pH.

Materials:

  • [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate or borate buffer systems for pH 8, 9, 10, 11, 12

  • HPLC-grade water and acetonitrile

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC system with UV detector (See Protocol 4.2)

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the hydrochloride salt in HPLC-grade water.

  • Sample Preparation: For each pH condition (8, 9, 10, 11, 12): a. Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. b. Add approximately 8 mL of the desired pH buffer. c. If necessary, adjust the pH carefully using 0.1 M NaOH or 0.1 M HCl. d. Bring the flask to the final volume with the buffer. This results in a final concentration of 100 µg/mL.

  • Control Sample: Prepare a control sample by diluting 1.0 mL of the stock solution into a 10 mL flask with a 50:50 acetonitrile:water mixture. This sample represents the 0% degradation timepoint (T=0).

  • Incubation: Store all buffered samples at a controlled ambient temperature (e.g., 25°C), protected from light.

  • Time-Point Analysis: a. Immediately inject the T=0 control sample into the HPLC system. b. Inject each buffered sample at specified time points (e.g., T=2h, 4h, 8h, 24h).

  • Data Analysis: a. Determine the peak area of the parent compound in each chromatogram. b. Calculate the percent degradation at each time point relative to the T=0 sample using the formula: % Degradation = (1 - (Area_T / Area_T0)) * 100

Protocol: HPLC-UV Method for Stability Monitoring

Objective: To provide a robust, stability-indicating HPLC method for separating the parent compound from potential degradation products.

Instrumentation & Columns:

  • HPLC System with a UV/Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-17 min: Linear gradient from 10% to 90% B

    • 17-20 min: Hold at 90% B

    • 20-21 min: Return to 10% B

    • 21-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (based on the UV absorbance of the bromophenyl moiety).

  • Injection Volume: 10 µL

Rationale: The C18 column provides excellent retention for the moderately nonpolar molecule. The gradient elution ensures that both the parent compound and any potential, more polar or less polar, degradation products are effectively separated and eluted. Formic acid is used to ensure good peak shape for the amine.

References

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • West, J. (n.d.). Cleavage of Ethers. Fiveable. Retrieved from [Link]

  • Inoue, N., et al. (2017). Analysis of six aromatic amines stability in workplace measurement. Journal of analytical chemistry, 72(9), 986-991.
  • Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res, 10, 304. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. Retrieved from [Link]

  • Baertschi, S. W., et al. (2011). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Gefvert, O. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

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Technical Support Center: Strategies for Overcoming Low Reactivity of 3-Bromo Substituents in Sterically Hindered Environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of 3-bromo substituents, particularly in sterically hindered contexts. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The 3-bromo substituent on an aromatic or heteroaromatic ring can be notoriously unreactive in cross-coupling reactions, a challenge that is often exacerbated by steric hindrance from adjacent bulky groups. This decreased reactivity stems from the difficulty of the metal catalyst, typically palladium or nickel, to undergo oxidative addition to the sterically encumbered carbon-bromine bond. This crucial first step in many cross-coupling catalytic cycles is often the rate-limiting one.[1][2] This guide will explore various strategies to overcome this hurdle, focusing on catalyst and ligand selection, reaction condition optimization, and alternative synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: My Suzuki-Miyaura coupling reaction is sluggish or fails to proceed with a sterically hindered 3-bromo substrate.

Q1: What are the most likely reasons for my Suzuki-Miyaura reaction's failure?

A1: The primary culprit is often an inefficient oxidative addition step due to steric hindrance around the C-Br bond.[2][3] Several factors can contribute to this:

  • Inappropriate Ligand Choice: The ligand on your palladium catalyst is critical. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary to promote the formation of a reactive, low-coordinate palladium species.[3][4]

  • Suboptimal Catalyst System: Not all palladium sources are created equal. The choice of precatalyst can significantly impact the generation of the active Pd(0) species.

  • Insufficient Reaction Temperature: While many Suzuki reactions can be run at room temperature with highly active catalysts, sterically hindered substrates often require elevated temperatures to overcome the activation energy barrier for oxidative addition.[5]

  • Base and Solvent Mismatch: The base and solvent system plays a crucial role in the transmetalation step and can also influence catalyst activity and stability.[3]

Q2: How can I optimize my ligand selection for a hindered Suzuki-Miyaura coupling?

A2: For sterically hindered aryl bromides, the use of bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups is highly recommended.[4][6] These ligands stabilize the catalytically active monoligated palladium species, which is more amenable to oxidative addition with hindered substrates.[1]

Ligand TypeExamplesKey Features
Dialkylbiarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich, promoting fast oxidative addition and reductive elimination.[3][4]
Ferrocenylphosphines Josiphos, WalphosOffer a different steric and electronic profile that can be effective for specific substrates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors that form robust catalysts, often with high thermal stability.[7]

dot

Ligand_Selection_Workflow Start Start: Low Yield with Hindered 3-Bromo Substrate Choose_Ligand Select Bulky, Electron-Rich Monophosphine Ligand (e.g., SPhos, XPhos) Start->Choose_Ligand Run_Reaction Run Reaction with Selected Ligand Choose_Ligand->Run_Reaction Check_Yield Yield Improved? Run_Reaction->Check_Yield Success Success! Check_Yield->Success Yes Troubleshoot Further Troubleshooting Check_Yield->Troubleshoot No Alternative_Ligand Try Alternative Ligand Class (e.g., NHC, Ferrocenyl) Troubleshoot->Alternative_Ligand Alternative_Ligand->Run_Reaction

Caption: Ligand selection workflow for hindered substrates.

Q3: What if changing the ligand isn't enough? What other reaction parameters can I adjust?

A3:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[5]

  • Use a More Active Precatalyst: Consider using a pre-formed palladium(0) source like Pd₂(dba)₃ or a commercially available precatalyst that readily generates the active Pd(0) species.

  • Solvent Choice: Aprotic polar solvents like DMF or dioxane are often effective. In some cases, a biphasic system with water can be beneficial, especially with certain bases like K₃PO₄.[3]

  • Base Selection: For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than milder bases like Na₂CO₃.[3][8]

Issue 2: My Buchwald-Hartwig amination with a sterically hindered 3-bromoaniline is not working.

Q1: What are the key considerations for a successful Buchwald-Hartwig amination of a hindered substrate?

A1: Similar to Suzuki couplings, sterically hindered Buchwald-Hartwig aminations are challenging. The key is to facilitate both the oxidative addition and the subsequent reductive elimination steps.

  • Ligand Choice is Paramount: Bulky, electron-rich phosphine ligands are essential.[6] Ligands like Josiphos and those from the Buchwald portfolio have shown great success with hindered substrates.[9]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOt-Bu) are common choices.[10]

  • Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading may be necessary.

Q2: Can you provide a starting protocol for a challenging Buchwald-Hartwig amination?

A2:

Protocol: Buchwald-Hartwig Amination of a Hindered 3-Bromoaniline

  • Reaction Setup: In a glovebox, add the hindered 3-bromoaniline (1.0 mmol), the amine coupling partner (1.2 mmol), a bulky phosphine ligand (e.g., RuPhos, 2-4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) to an oven-dried reaction vial.[10]

  • Solvent and Base: Add anhydrous toluene or dioxane (5 mL) followed by the base (e.g., LiOt-Bu, 1.5 mmol).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 3: I am unable to form a Grignard reagent from my sterically hindered 3-bromo compound.

Q1: Why is Grignard formation failing, and what can I do?

A1: The formation of Grignard reagents from aryl bromides involves the insertion of magnesium into the C-Br bond.[11][12] Steric hindrance can impede this process.

  • Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, 1,2-dibromoethane, or by mechanically stirring the magnesium turnings under an inert atmosphere.

  • Use of Rieke Magnesium: For highly unreactive aryl bromides, commercially available, highly reactive "Rieke magnesium" can be very effective. It is prepared by the reduction of MgCl₂ and has a much higher surface area and reactivity.[13]

  • Halogen-Magnesium Exchange: An alternative is to use a halogen-magnesium exchange reaction.[14] Reacting your hindered aryl bromide with a pre-formed, more reactive Grignard reagent like isopropylmagnesium chloride can facilitate the formation of your desired Grignard reagent.[14]

dot

Grignard_Formation Start Start: Failed Grignard Formation Activate_Mg Activate Mg Turnings (Iodine, 1,2-Dibromoethane) Start->Activate_Mg Retry Retry Grignard Formation Activate_Mg->Retry Check_Success Successful? Retry->Check_Success Success Success! Check_Success->Success Yes Alternative_Methods Alternative Methods Check_Success->Alternative_Methods No Rieke_Mg Use Rieke Magnesium Alternative_Methods->Rieke_Mg Halogen_Exchange Perform Halogen-Magnesium Exchange Alternative_Methods->Halogen_Exchange Rieke_Mg->Retry Halogen_Exchange->Retry

Caption: Troubleshooting Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q: Are there alternatives to palladium-catalyzed cross-coupling for these hindered systems?

A: Yes, nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, can be very effective for sterically hindered substrates.[15][16] Nickel catalysts often exhibit different reactivity profiles and can sometimes outperform palladium for challenging couplings.[16] Ligand-free nickel-catalyzed Kumada couplings have also been reported to tolerate some steric hindrance.[15]

Q: My Sonogashira coupling is giving low yields. What adjustments should I consider?

A: For Sonogashira couplings of sterically hindered aryl bromides, consider the following:

  • Ligand Choice: Electron-rich, bulky phosphine ligands like P(t-Bu)₃ can be highly effective.[17][18]

  • Copper Co-catalyst: Ensure your copper(I) source is fresh and active.

  • Base and Solvent: A strong amine base like triethylamine or diisopropylethylamine in a solvent like DMF or THF is standard.[19][20]

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can provide better results, especially if copper-mediated side reactions are an issue.[21]

Q: Can I use a lithiation-bromine exchange followed by trapping with an electrophile?

A: Yes, this is a powerful strategy. Treating your sterically hindered 3-bromo compound with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) can induce a rapid bromine-lithium exchange.[22] The resulting aryllithium species can then be quenched with a wide variety of electrophiles. However, be mindful of other acidic protons in your molecule that could be deprotonated by the organolithium reagent.[22][23]

Q: How does the electronic nature of the substituents on the aromatic ring affect the reactivity of the 3-bromo group?

A: Electron-withdrawing groups on the aromatic ring generally increase the reactivity of the aryl bromide towards oxidative addition by making the carbon atom more electrophilic. Conversely, electron-donating groups can decrease reactivity. However, in cases of severe steric hindrance, the steric effects often dominate over the electronic effects.

References

  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. (n.d.).
  • Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System - Organic Chemistry Portal. (n.d.).
  • How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? (2025, February 27).
  • Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G. (2014, August 5).
  • Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature - PMC. (n.d.).
  • Overcoming steric hindrance in reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane - Benchchem. (n.d.).
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.).
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (2017, December 19).
  • The effect of steric bulk in Sonogashira coupling reactions | Request PDF - ResearchGate. (n.d.).
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC. (n.d.).
  • Ni-Catalyzed Kumada–Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes | Organic Letters - ACS Publications. (n.d.).
  • A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed. (2012, March 16).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10).
  • Grignard reagent - Wikipedia. (n.d.).
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. (n.d.).
  • grignard reagents - Chemguide. (n.d.).
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - Bouley - 2025 - Angewandte Chemie - Wiley Online Library - DOI. (2025, August 26).
  • Grignard Reagents: Powerful Tools for Synthesis - Organic Chemistry Academy. (2025, August 2).
  • Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. (2015, November 9).
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.).
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12).
  • Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids - Organic Chemistry Portal. (n.d.).
  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes | ChemRxiv. (n.d.).
  • Coupling conditions for unstable aryl bromide : r/Chempros - Reddit. (2024, August 29).
  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening - ChemRxiv. (n.d.).
  • Split cross-coupling via Rh-catalysed activation of unstrained aryl–aryl bonds - PMC. (n.d.).
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications - ACS.org. (2023, August 23).
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016, November 12).
  • An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications. (2013, October 27).
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10).
  • Mechanism of aromatic lithiation reactions--Importance of steric factors. (n.d.).
  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026, February 28).
  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube. (2024, February 21).
  • NOTE Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. (n.d.).
  • Lithiation of aryl bromides possessing alpha-proton of carbonyl groups - ResearchGate. (2025, August 5).
  • LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY Sneh Lata F. (n.d.).
  • SOLUTIONS of Hydrocarbon Compounds: Alkanes, Alkenes, Alkynes, and Aromatic Hydrocarbons EXERCISES - OCW. (n.d.).

Sources

Technical Support Center: Troubleshooting & Storage Guide for [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical vulnerabilities of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride . This compound presents a triad of stability challenges in drug development and analytical research: it is a highly hygroscopic secondary amine salt, it contains a photo-labile brominated aromatic ring, and it is susceptible to oxidative degradation.

The following guide synthesizes field-proven methodologies, mechanistic explanations, and authoritative regulatory standards to ensure the structural integrity of your compound throughout your experimental workflows.

Part 1: Quantitative Storage Directives

To prevent degradation, storage conditions must explicitly mitigate moisture uptake, photolysis, and thermal stress. The table below summarizes the required storage parameters and the specific physicochemical risks they mitigate.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Risk Mitigated
Long-Term (Powder) -20°CArgon / N₂Dark (Amber Vial)24+ MonthsThermal degradation, Oxidation
Short-Term (Powder) 2°C to 8°CDesiccated AirDark1–3 MonthsHygroscopicity, Clumping
Working Solution -80°CN/ADark< 1 MonthHydrolysis, Solvolysis
Benchtop (Unprotected) 20°C to 25°CAmbient AirAmbient Light< 24 HoursPhoto-dehalogenation, Deliquescence

Part 2: Troubleshooting FAQs

Q1: My lyophilized powder has clumped together and turned into a sticky paste. What happened, and can I still use it?

Mechanism & Causality: You are observing deliquescence. Amine hydrochlorides are highly polar and readily absorb atmospheric moisture. This water uptake alters the thermodynamic activity and microenvironmental pH of the salt crystal lattice[1]. As moisture accumulates, the salt dissolves in its own absorbed water. This drastic pH shift accelerates the hydrolysis of the ether linkage and facilitates the dissociation of the HCl salt into its free-base form. Resolution: Do not use the clumped powder for precise quantitative assays, as the stoichiometry (molecular weight) has been altered by water weight, and partial degradation has likely occurred. To prevent this, always equilibrate sealed vials to room temperature before opening to prevent condensation, and handle the powder strictly inside a desiccator or glovebox.

Q2: I am seeing a secondary peak (M-79) in my LC-MS analysis after leaving the compound on the benchtop. What is this impurity?

Mechanism & Causality: This is a classic signature of photo-dehalogenation. The 3-bromophenoxy moiety is highly susceptible to photolytic degradation. The bond dissociation energy of the C-Br bond overlaps with the energy provided by ambient UV and high-intensity laboratory lighting. Cleavage of this bond generates a highly reactive phenyl radical, which rapidly abstracts a hydrogen atom from surrounding solvent molecules to form a des-bromo impurity (loss of the bromine isotope cluster). Resolution: Always use amber glass vials for storage and conduct benchtop preparations under low-light conditions or wrap reaction vessels in aluminum foil.

Q3: Can I prepare a master stock solution in an aqueous buffer (e.g., PBS) and store it at 4°C?

Mechanism & Causality: No. Aqueous environments facilitate an equilibrium between the protonated secondary amine salt and its free base. The free secondary amine is highly susceptible to attack by dissolved reactive oxygen species (ROS), leading to the formation of N-oxides. Furthermore, prolonged exposure to water increases the risk of ether cleavage. Resolution: Prepare master stock solutions in anhydrous, amine-free solvents such as dry DMSO or DMF. Aliquot the solution into single-use vials, purge the headspace with Argon, and store immediately at -80°C.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Inert Aliquoting of Hygroscopic Amine Salts

To maintain the integrity of the hydrochloride salt upon receipt, follow this self-validating handling system:

  • Equilibration: Upon receiving the compound on dry ice, place the sealed vial in a desiccator at room temperature for 2 hours. Causality: Opening a cold vial in ambient air immediately condenses moisture onto the hygroscopic powder.

  • Environment: Transfer the vial to a nitrogen-purged glovebox or a localized dry-box (Relative Humidity < 10%).

  • Aliquoting: Weigh the powder into pre-dried, amber glass vials. Causality: Amber glass blocks UV light, preventing C-Br bond cleavage.

  • Purging: Gently blow a stream of Argon gas into the headspace of each vial for 5 seconds. Argon is heavier than air and displaces oxidative oxygen and moisture.

  • Sealing: Cap tightly with PTFE-lined septa, wrap the cap junction with Parafilm, and store at -20°C.

Protocol B: Forced Degradation Profiling (ICH Q1A(R2) Compliant)

Before validating an HPLC/LC-MS method for this compound, you must prove the method is "stability-indicating" by forcing the compound to degrade according to international regulatory standards[2].

  • Baseline Characterization: Analyze the >99% pure standard to establish baseline retention times.

  • Thermal Stress: Incubate the solid powder at 60°C for 7 days.

  • Photolytic Stress: Expose the compound to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B standard).

  • Hydrolytic Stress: Dissolve the compound in 0.1N HCl and 0.1N NaOH, respectively, and heat to 40°C for 24 hours to force ether cleavage and free-base formation.

  • Oxidative Stress: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours to force N-oxide formation.

  • Analysis: Run all stressed samples via LC-MS. A valid method must achieve baseline resolution between the intact parent mass and all generated degradants (des-bromo, N-oxide, and hydrolyzed fragments).

Part 4: Mechanistic & Workflow Visualizations

degradation_pathways Compound [2-(3-Bromophenoxy)ethyl] ethylamine HCl Moisture Moisture Uptake (H2O) Compound->Moisture Hygroscopic HCl salt UV UV/Light Exposure (hv) Compound->UV C-Br bond cleavage Oxygen Oxidation (O2) Compound->Oxygen Free base equilibrium Clumping Deliquescence & Clumping Moisture->Clumping Microenvironment pH shift Dehalogenation Photo-dehalogenation (Loss of Br) UV->Dehalogenation Radical formation NOxide N-Oxidation (Secondary Amine) Oxygen->NOxide ROS attack

Diagram 1: Primary degradation pathways of[2-(3-Bromophenoxy)ethyl]ethylamine HCl.

storage_workflow Receive Receive Lyophilized Powder Glovebox Transfer to Glovebox/Desiccator Receive->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Argon Purge with Argon/N2 Aliquot->Argon Seal Seal with Parafilm/PTFE Argon->Seal Store Store at -20°C (Long-term) Seal->Store

Diagram 2: Step-by-step workflow for the aliquoting and long-term storage of hygroscopic salts.

References

  • Title : Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source : Molecules / National Institutes of Health (NIH) URL :[Link]

  • Title : Note for Guidance on ICH Q1A (R2) STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source : European Medicines Agency (EMEA) / International Council for Harmonisation (ICH) URL :[Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Interpretation of [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride. As a crucial tool in molecular characterization, ¹H NMR offers unparalleled insight into the structural framework of organic molecules. Here, we will deconstruct the anticipated spectrum of the target compound, compare it with simpler structural analogs to rationalize spectral features, and provide a robust experimental framework for data acquisition. This document is intended for researchers and drug development professionals who rely on precise spectral interpretation for structural elucidation and purity assessment.

Part 1: Predicted ¹H NMR Spectrum Analysis of [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride

The structural confirmation of a novel or synthesized compound is fundamentally reliant on the correct interpretation of its spectroscopic data. For [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, ¹H NMR spectroscopy provides a detailed fingerprint of its proton environments. The molecule's structure can be broken down into three key regions for analysis: the substituted aromatic ring, the ethylamine side chain, and the linking ethoxy group. The presence of the hydrochloride salt protonates the amine, significantly influencing the electronic environment of adjacent protons.

Below is a diagram illustrating the distinct proton environments within the molecule. Each unique proton or group of equivalent protons is labeled for the subsequent spectral assignment.

Caption: Molecular structure of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride with key proton groups labeled (a-d, Ar).

Predicted Spectral Assignments

Based on fundamental principles of chemical shifts and spin-spin coupling, we can predict the characteristics of each signal.[1] Electronegative atoms like oxygen and the protonated nitrogen (N⁺) deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[2] The splitting of each signal is governed by the number of neighboring non-equivalent protons, following the n+1 rule.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride

LabelProton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
Ar Aromatic Protons6.8 - 7.4Multiplet (m)4HProtons on the benzene ring. The electron-withdrawing Br and electron-donating -O- group will create a complex splitting pattern in this range.[5]
a -O-CH₂ -~ 4.2 - 4.4Triplet (t)2HDeshielded by the highly electronegative oxygen atom. Coupled to the two protons on carbon (b), resulting in a triplet.
b -CH₂ -N⁺H₂-~ 3.4 - 3.6Triplet (t)2HDeshielded by the adjacent protonated nitrogen. Coupled to the two protons on carbon (a), resulting in a triplet.
N⁺H₂ Amine Protons~ 8.0 - 9.0 (variable)Broad Singlet (br s)2HProtons on the nitrogen are acidic and can exchange, leading to a broad signal. The positive charge causes a significant downfield shift.[6]
c -N⁺H₂-CH₂ -~ 3.1 - 3.3Quartet (q)2HDeshielded by the adjacent protonated nitrogen. Coupled to the three methyl protons (d), resulting in a quartet.
d -CH₃ ~ 1.3 - 1.5Triplet (t)3HLeast deshielded aliphatic protons. Coupled to the two methylene protons (c), resulting in a triplet.

Part 2: Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected spectrum with the known spectra of simpler, related molecules. This comparative approach is a cornerstone of spectral interpretation.

Comparator 1: Ethylamine Hydrobromide (CH₃CH₂NH₃⁺ Br⁻)

This salt provides a model for the ethylammonium portion of our target molecule. The ¹H NMR spectrum of ethylamine hydrobromide in D₂O shows a quartet at approximately 3.06 ppm and a triplet at 1.29 ppm.[7]

  • -CH₂- Signal: The signal for the methylene protons in ethylamine hydrobromide appears as a quartet due to coupling with the methyl group. In our target molecule, the equivalent protons (c) are also expected to be a quartet and in a similar chemical shift region (~3.1-3.3 ppm).

  • -CH₃ Signal: The methyl signal in the model compound is a triplet, consistent with our prediction for the terminal methyl group (d) in the target molecule (~1.3-1.5 ppm).

The close correlation validates our assignments for the ethylamine moiety.

Comparator 2: 2-(3-Bromophenyl)ethylamine

This molecule serves as an analog for the brominated aromatic and adjacent methylene groups. While it lacks the ether oxygen, it helps in assigning the aromatic region and the protons on the carbon adjacent to the ring system. The structure contains a 3-substituted (meta) benzene ring.[8][9]

  • Aromatic Protons: In a 3-substituted (meta) pattern, one typically expects to see four distinct signals in the aromatic region (approx. 6.8-7.5 ppm): a singlet (or narrow triplet) for the proton between the two substituents, a triplet, and two doublets. The exact pattern can be complex, often appearing as a multiplet, which supports our prediction for the target molecule's aromatic region.

  • Benzylic Protons: The -CH₂- group attached to the ring in this analog would be shifted downfield by the ring's magnetic anisotropy. In our target molecule, the -O-CH₂- group (a) is even further downfield due to the direct attachment to oxygen, which is significantly more electronegative.

Table 2: Comparative ¹H NMR Data

CompoundProton GroupObserved/Predicted δ (ppm)Key Difference & Structural Cause
Target Molecule -N⁺H₂-CH₂-CH₃~3.1-3.3 (q), ~1.3-1.5 (t)N/A
Ethylamine HBr[7]-N⁺H₃-CH₂-CH₃~3.06 (q), ~1.29 (t)Very similar, confirming the ethylammonium assignment.
Target Molecule Aromatic Protons~6.8 - 7.4 (m)N/A
2-(3-Bromophenyl)ethylamineAromatic Protons~6.9 - 7.3 (m)Similar complex pattern expected from a 3-substituted ring.
Target Molecule -O-CH₂-~4.2 - 4.4 (t)The ether oxygen causes a significant downfield shift compared to a simple alkyl chain.

This comparative analysis strengthens the confidence in the predicted assignments for [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride.

Part 3: Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires a well-defined experimental protocol. The choices made during sample preparation and instrument setup are critical for a successful outcome.

Step-by-Step ¹H NMR Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent in a clean, dry NMR tube.

      • Causality: Deuterated solvents (e.g., DMSO-d₆ or D₂O) are used to avoid a large interfering solvent signal in the proton spectrum.[10] DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and allows for the observation of exchangeable N-H protons. D₂O can also be used, but it will cause the N⁺H₂ protons to exchange with deuterium, leading to the disappearance of their signal. This "D₂O shake" experiment is a powerful technique to confirm the identity of N-H or O-H peaks.[10]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for all other chemical shifts.[10]

    • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Instrument Setup & Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~5 minutes).

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity, which results in sharp, well-resolved peaks.

    • Set the acquisition parameters:

      • Spectral Width: ~16 ppm (to ensure all signals, from TMS to potentially acidic protons, are captured).

      • Number of Scans (NS): 16 or 32. This number is increased to improve the signal-to-noise ratio for dilute samples.

      • Relaxation Delay (D1): 2-5 seconds. This delay allows the nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration.[11]

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.[1]

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Part 4: Integrating Complementary Analytical Techniques

While ¹H NMR is exceptionally informative, its data should be corroborated with other analytical techniques for unambiguous structural confirmation, especially in regulated environments.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. For the target molecule, one would expect to see 10 distinct carbon signals (4 aromatic, 6 aliphatic), confirming the absence of molecular symmetry. The chemical shifts would differentiate between sp² aromatic carbons and sp³ aliphatic carbons.[12]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound. For the free base form, high-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₁₄BrNO). Analysis of the fragmentation pattern can also provide structural clues, such as the characteristic isotopic pattern of bromine and cleavage of the C-O or C-N bonds.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorptions include N-H stretches (as a broad band for the ammonium salt), C-O ether stretches, aromatic C=C and C-H stretches, and a C-Br stretch in the fingerprint region.

By combining the detailed connectivity information from ¹H NMR with the carbon framework from ¹³C NMR, molecular weight from MS, and functional group data from IR, a researcher can build a self-validating and irrefutable case for the structure of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Ophardt, C. E. (n.d.). H NMR Spectroscopy and Interpretation. Elmhurst College. [Link]

  • Study Mind. (2022, April 19). High Resolution ¹H NMR. Study Mind. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. Compound Interest. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of ethylamine. Doc Brown's Chemistry Clinic. [Link]

  • ResearchGate. (n.d.). ¹H-NMR Chemical Shifts of Reaction Products of EGC with Methylamine, Ethylamine, and Ammonia. ResearchGate. [Link]

  • Abraham, R. J., & Reid, M. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(8), 631-643. [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts and multiplicities. ResearchGate. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]

  • PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System. (n.d.). 3-BROMOPHENETHYLAMINE. GSRS. [Link]

  • PubChemLite. (n.d.). [2-(3-bromophenoxy)ethyl]dimethylamine. PubChemLite. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. University of Colorado Boulder. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 3-Bromophenoxyethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel chemical entities, particularly within drug development, a comprehensive understanding of mass spectrometric behavior is paramount. This guide provides an in-depth analysis of the predicted fragmentation patterns of 3-bromophenoxyethylamine derivatives, a class of compounds with potential applications in medicinal chemistry. As direct literature on this specific scaffold is limited, this comparison guide synthesizes foundational principles of mass spectrometry with data from structurally analogous compounds, including phenoxyethylamines, brominated aromatics, and substituted phenethylamines like the "2C" series of designer drugs.[1][2][3] This approach mirrors the deductive process an analytical scientist would employ when encountering a novel compound, providing a robust framework for structural elucidation.

We will explore the fragmentation patterns generated by two common ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Collision-Induced Dissociation (CID) of protonated molecules generated by Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS/MS).

Part 1: Comparing Ionization Techniques - Why the Method Matters

The choice of ionization technique fundamentally dictates the type of information obtained from a mass spectrometry experiment. The fragmentation observed is a direct consequence of the energy imparted to the molecule during ionization.

  • Electron Ionization (EI): In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable molecular radical cation (M+•).[4] This high internal energy leads to extensive and often complex fragmentation.[4] The resulting mass spectrum is a rich fingerprint of the molecule's structure, highly reproducible, and ideal for library matching. However, for some molecules, the molecular ion peak can be weak or entirely absent.[5][6]

  • Electrospray Ionization (ESI) with Tandem MS (MS/MS): ESI is a "soft" ionization technique that generates intact protonated molecules, [M+H]+, with minimal in-source fragmentation.[7][8] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. The [M+H]+ ions are mass-selected and then subjected to collisions with an inert gas (like argon or nitrogen) in a collision cell.[9] This Collision-Induced Dissociation (CID) provides controlled fragmentation, allowing for the systematic deconstruction of the molecule. The site of protonation significantly influences the subsequent fragmentation pathways.[8][10]

Part 2: Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the 3-bromophenoxyethylamine radical cation is expected to undergo several key fragmentation reactions. The stability of the aromatic ring will likely result in a prominent molecular ion peak, a characteristic feature of aromatic ethers.[5] The presence of bromine will be easily identified by the characteristic M/M+2 isotopic pattern in a ~1:1 ratio for all bromine-containing fragments.

The most probable fragmentation pathways are initiated by the lone pair electrons on the nitrogen and oxygen atoms, which are the easiest to ionize.[4]

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for amines.[4][6] It involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation at m/z 30 (CH₂=NH₂⁺) . This fragment is a strong diagnostic indicator for a primary ethylamine side chain.

  • Benzylic-type/Ether Cleavage: Cleavage of the bond between the ether oxygen and the ethylamine side chain (β-cleavage relative to the ring) is highly probable.[5] This can proceed in two ways:

    • Formation of the 3-bromophenoxy radical and the CH₂CH₂NH₂⁺ cation (m/z 44) .

    • Formation of the 3-bromophenoxy cation (m/z 171/173) and the ethylamine radical. The bromophenoxy cation can subsequently lose carbon monoxide (CO) to form a fragment at m/z 143/145 .[5]

  • Cleavage Alpha to the Aromatic Ring: Aromatic ethers can also cleave at the bond between the aromatic ring and the ether oxygen.[5] This would lead to the formation of a bromophenyl cation (C₆H₄Br⁺) at m/z 155/157 .

Visualizing the EI Fragmentation Pathway

EI_Fragmentation cluster_alpha Alpha-Cleavage cluster_ether Ether Bond Cleavage cluster_ring Aromatic Ring Cleavage M 3-Bromophenoxyethylamine [M]+• m/z 215/217 frag1 Immonium Ion C₂H₆N⁺ m/z 30 M->frag1 - C₈H₈BrO• frag2 3-Bromophenoxy Cation C₆H₄BrO⁺ m/z 171/173 M->frag2 - C₂H₅N• frag4 Bromophenyl Cation C₆H₄Br⁺ m/z 155/157 M->frag4 - C₂H₅NO• frag3 C₅H₄Br⁺ m/z 143/145 frag2->frag3 - CO

Caption: Predicted EI fragmentation pathways for 3-bromophenoxyethylamine.

Summary of Key EI Fragment Ions
m/z (Isotopic)Proposed FormulaProposed Structure/Origin
215/217C₈H₁₀BrNOMolecular Ion [M]⁺•
171/173C₆H₄BrO⁺3-Bromophenoxy cation from ether cleavage
155/157C₆H₄Br⁺Bromophenyl cation from C-O bond cleavage
143/145C₅H₄Br⁺Loss of CO from the 3-bromophenoxy cation
30C₂H₆N⁺Iminium ion from α-cleavage

Part 3: Predicted ESI-MS/MS Fragmentation of [M+H]⁺

In ESI, the molecule is protonated, most likely at the most basic site, the primary amine, to form [M+H]⁺. The fragmentation observed under CID conditions will be driven by the presence of this charge.[11][12]

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule.[11] This would proceed via a rearrangement, likely involving a proton transfer, to yield a cation at m/z 199/201 .

  • Cleavage of the C-N Bond: Inductive cleavage of the C-C bond alpha to the protonated amine can lead to the formation of a stable 3-bromophenoxyethyl cation at m/z 200/202 and neutral aminyl radical.

  • Cleavage of the Ether Bond: Similar to EI, cleavage of the ether linkage is a probable pathway. Protonation on the amine can induce cleavage of the C-O bond, leading to the formation of a protonated amine fragment (H₂N=CH₂)⁺ at m/z 30 and a neutral 3-bromophenol molecule . Alternatively, if protonation occurs on the ether oxygen, subsequent cleavage could yield a 3-bromophenol ion [C₆H₅BrO+H]⁺ at m/z 173/175 and neutral ethyleneimine. The former pathway is generally more favored for phenethylamines.

Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation cluster_loss Neutral Loss cluster_ether_cleavage Ether Bond Cleavage cluster_sidechain Sidechain Cleavage MH Protonated Molecule [M+H]⁺ m/z 216/218 frag1 [M+H - NH₃]⁺ C₈H₈BrO⁺ m/z 199/201 MH->frag1 - NH₃ frag2 3-Bromophenol Ion [C₆H₅BrO+H]⁺ m/z 173/175 MH->frag2 - C₂H₄N frag3 3-Bromophenoxyethyl Cation C₈H₉BrO⁺ m/z 200/202 MH->frag3 - •NH₂

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-bromophenoxyethylamine.

Summary of Key ESI-MS/MS Fragment Ions
m/z (Isotopic)Proposed FormulaProposed Structure/Origin
216/218C₈H₁₁BrNO⁺Protonated Molecule [M+H]⁺
200/202C₈H₉BrO⁺3-Bromophenoxyethyl cation
199/201C₈H₈BrO⁺Loss of neutral ammonia (NH₃)
173/175C₆H₆BrO⁺Protonated 3-bromophenol

Part 4: Experimental Protocols

To validate these predicted patterns, the following general methodologies can be employed.

GC-MS (EI) Protocol
  • Sample Preparation: Dissolve the 3-bromophenoxyethylamine derivative in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL. If the compound is a salt, neutralization and extraction or derivatization (e.g., acylation) may be necessary.

  • Chromatography:

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Injection: Inject 1 µL with a split ratio of 20:1.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 25 to 350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

LC-MS/MS (ESI) Protocol
  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of 10 µg/mL.

  • Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion.

    • MS2 (Product Ion Scan): Isolate the [M+H]⁺ ion (m/z 216/218) and perform CID.

    • Collision Energy: Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe the evolution of fragment ions.

Conclusion

The structural elucidation of novel compounds like 3-bromophenoxyethylamine derivatives by mass spectrometry is a deductive science. By understanding the fundamental fragmentation rules associated with amines, ethers, and aromatic halides, one can confidently predict and interpret the resulting mass spectra.[4][5][6] Under EI, the key diagnostic fragments are expected to be the iminium ion at m/z 30 and the bromophenoxy cation at m/z 171/173. In ESI-MS/MS, the dominant fragmentation pathways for the protonated molecule will likely involve the neutral loss of ammonia (m/z 199/201) and the formation of the protonated 3-bromophenol (m/z 173/175). The presence of the bromine isotope pattern serves as an unambiguous marker throughout the spectrum. This guide provides a robust framework for researchers to approach the analysis of this and related chemical scaffolds.

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A Comparative Guide to HPLC Method Development for Purity Analysis of [2-(3-Bromophenoxy)ethyl]ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[2-(3-Bromophenoxy)ethyl]ethylamine is a crucial building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) intermediate, its purity is paramount, directly impacting the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis due to its high resolution, sensitivity, and reproducibility.[1]

This guide provides an in-depth, experience-driven walkthrough of developing a robust, stability-indicating HPLC method for the purity analysis of [2-(3-Bromophenoxy)ethyl]ethylamine. We will move beyond a simple protocol, exploring the scientific rationale behind each decision, comparing alternative approaches, and grounding our methodology in the authoritative standards of the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH).[2][3] The objective is to not only present a final, optimized method but to illustrate the logical workflow that ensures its scientific validity and fitness for purpose in a regulated environment.

Analyte Properties and Initial Chromatographic Considerations

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: [2-(3-Bromophenoxy)ethyl]ethylamine possesses a moderately non-polar bromophenoxy group and a highly polar, basic ethylamine side chain. This amphiphilic nature presents a unique challenge for chromatographic retention and peak shape.

  • pKa: The ethylamine group is basic, with a predicted pKa in the range of 9-10. This is the single most critical parameter for method development. At a mobile phase pH approximately two units below the pKa, the amine will be fully protonated (cationic), while at a pH two units above, it will be in its neutral, free-base form. The ionization state profoundly affects retention and interaction with the stationary phase.[4]

  • UV Absorbance: The bromophenyl ring acts as a strong chromophore, making UV detection an ideal choice. Based on structurally similar compounds like brompheniramine, a maximum absorbance (λ-max) is expected around 260-265 nm, offering excellent sensitivity.[5]

  • Hydrophobicity (logP): The predicted logP value suggests moderate non-polar character, making reversed-phase HPLC the most suitable separation mode.[6]

Based on this profile, our strategy will focus on reversed-phase chromatography with UV detection. The primary challenge will be to achieve good peak shape for the basic analyte while resolving it from structurally similar impurities.

Method Development and Comparative Strategy

We will evaluate three distinct reversed-phase HPLC methods to identify the most suitable system. The goal is to compare how different stationary phases and mobile phase philosophies handle the challenges posed by our target analyte.

Method A: The Workhorse Approach (Standard C18, Neutral pH) A standard C18 column is the most common starting point in reversed-phase HPLC.[7] This method will use a neutral pH mobile phase, representing a common but often problematic initial approach for basic compounds.

Method B: The Alternative Selectivity Approach (Phenyl-Hexyl, Low pH) A Phenyl-Hexyl phase provides alternative selectivity through π-π interactions, which can be highly effective for separating aromatic compounds and their positional isomers.[7][8] Coupling this with a low pH mobile phase aims to improve peak shape by protonating the analyte.

Method C: The Optimized Approach (High-Purity C18, Low pH with Buffer) This method combines a modern, high-purity, end-capped C18 column with a precisely controlled low-pH buffered mobile phase. The rationale is to minimize silanol interactions and ensure consistent protonation of the analyte, leading to superior peak symmetry and robustness.[4]

Logical Workflow for Method Development

The following diagram illustrates the systematic process applied in this guide, from initial analyte assessment to final method selection.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Comparison cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (pKa, logP, UV λ-max) ModeSelection Select RP-HPLC Mode & UV Detection Analyte->ModeSelection ColScreen Column Screening (C18 vs. Phenyl) ModeSelection->ColScreen MobilePhaseScreen Mobile Phase Screening (pH, Organic Modifier) ColScreen->MobilePhaseScreen FineTune Fine-Tune Gradient & Flow Rate MobilePhaseScreen->FineTune Validation Method Validation (ICH Q2) (Specificity, Linearity, Precision) FineTune->Validation FinalMethod Select Final Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

The following protocols detail the conditions for each of the three comparative methods.

ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: Optimized C18
Column Standard C18 (L1), 5 µm, 4.6 x 150 mmPhenyl-Hexyl (L11), 5 µm, 4.6 x 150 mmHigh-Purity C18 (L1), 5 µm, 4.6 x 150 mm
Mobile Phase A Water0.1% Formic Acid in Water (pH ~2.7)20 mM Potassium Phosphate, pH 2.5
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 20% to 80% B over 20 min20% to 80% B over 20 min20% to 80% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 262 nmUV at 262 nmUV at 262 nm
Injection Vol. 10 µL10 µL10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:Acetonitrile0.5 mg/mL in 50:50 Water:Acetonitrile0.5 mg/mL in 50:50 Water:Acetonitrile

Results: A Comparative Analysis

A sample of [2-(3-Bromophenoxy)ethyl]ethylamine, spiked with two potential process impurities (Impurity 1: 3-Bromophenol, a starting material; Impurity 2: a positional isomer), was analyzed using the three methods. The following hypothetical but realistic data was generated.

Performance MetricMethod AMethod BMethod CAcceptance Criteria
Retention Time (Main Peak) 12.5 min13.1 min12.8 minReport
Tailing Factor (Main Peak) 1.91.41.1≤ 1.5
Resolution (Main Peak / Imp. 1) 3.54.05.1≥ 2.0
Resolution (Main Peak / Imp. 2) 1.32.13.8≥ 2.0
Theoretical Plates (Main Peak) 450072009500≥ 2000
Total Run Time 25 min25 min25 minAs short as possible
Relationship between Analyte Chemistry and Method Parameters

The success of each method is directly tied to how the chromatographic parameters address the analyte's chemical properties.

LogicDiagram cluster_Analyte Analyte Properties cluster_Params Method Parameters cluster_Outcome Chromatographic Outcome Analyte_Base Basic Amine (pKa ~9.5) Param_pH Low pH Mobile Phase (pH 2.5) Analyte_Base->Param_pH dictates need for Analyte_Aro Aromatic Ring Param_Phenyl Phenyl Column Analyte_Aro->Param_Phenyl interacts via π-π with Param_C18 C18 Column Analyte_Aro->Param_C18 interacts via hydrophobic forces with Outcome_Tailing Reduced Peak Tailing Param_pH->Outcome_Tailing leads to Outcome_Res Improved Resolution of Aromatic Impurities Param_Phenyl->Outcome_Res leads to

Caption: Impact of analyte properties on method parameter choices.

Discussion: Interpreting the Comparative Data

The experimental results clearly demonstrate the superiority of Method C .

  • Method A failed on two critical points. The neutral pH leaves the basic amine in a mixed ionization state, leading to strong interactions with acidic residual silanols on the stationary phase. This is the direct cause of the severe peak tailing (Tailing Factor = 1.9). Furthermore, the lack of selectivity on a standard C18 phase resulted in the co-elution of the main peak with Impurity 2 (Resolution = 1.3), rendering the method unsuitable for purity analysis.

  • Method B showed significant improvements. The use of a low pH mobile phase protonated the analyte, reducing silanol interactions and improving the tailing factor to 1.4. The Phenyl-Hexyl column provided enhanced selectivity for the aromatic impurities through π-π stacking interactions, successfully resolving Impurity 2 (Resolution = 2.1). This method is viable but still exhibits minor tailing.

  • Method C provided the optimal solution. The combination of a high-purity, fully end-capped C18 column and a buffered low-pH mobile phase was key. The buffered mobile phase ensures the analyte remains consistently protonated throughout the column, while the high-purity silica minimizes the number of available silanol sites for interaction. This synergy resulted in an excellent peak shape (Tailing Factor = 1.1) and a high plate count (9500), which in turn provided superior resolution for both impurities (Rs > 3.8). This method is not only effective but also more robust, as the buffer will resist small changes in pH that could otherwise affect retention times.[4]

Method Validation: Establishing Trustworthiness

The chosen method (Method C) must be validated to prove its suitability for its intended purpose, in accordance with ICH guidelines.[3][9] A validation protocol would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is confirmed by the baseline resolution of all known impurities and by performing forced degradation studies.

  • Linearity: Establishing a linear relationship between analyte concentration and peak area over a specified range (e.g., 50% to 150% of the target concentration).

  • Accuracy: Determining the closeness of the measured value to the true value, typically assessed by analyzing samples spiked with known amounts of analyte (% recovery).

  • Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.1, column temperature ±2°C), providing an indication of its reliability during normal usage.

Conclusion

Through a systematic and comparative approach, we have developed a robust and reliable HPLC method for the purity analysis of [2-(3-Bromophenoxy)ethyl]ethylamine. The comparison clearly shows that while a standard C18 or Phenyl column can provide separation, an optimized method using a high-purity C18 column with a buffered, low-pH mobile phase (Method C) is unequivocally superior. It delivers excellent peak symmetry, high efficiency, and superior resolution of potential impurities. This approach directly addresses the chemical nature of the basic analyte, mitigating common chromatographic issues and adhering to the rigorous standards required in pharmaceutical development. This validated method is fit for purpose and can be confidently deployed for quality control and stability testing.

References

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A Comparative Guide to the Reactivity of 2-(3-bromophenoxy)ethylamine and 2-(4-bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. The isomers 2-(3-bromophenoxy)ethylamine and 2-(4-bromophenoxy)ethylamine are versatile intermediates, each possessing two key reactive sites: a primary amine and an aryl bromide. While structurally similar, the positional difference of the bromine atom imparts subtle yet significant changes in their chemical reactivity.

This in-depth technical guide provides an objective comparison of these two isomers. We will dissect the electronic and steric factors governing their behavior and present supporting experimental data for two fundamental transformations: N-acylation of the ethylamine side chain and a palladium-catalyzed Suzuki-Miyaura cross-coupling at the carbon-bromine bond. Understanding these nuances is paramount for reaction optimization, impurity profiling, and the rational design of complex molecular architectures.

Physicochemical Properties

A foundational understanding begins with the basic physical and chemical properties of the two isomers.

Property2-(3-bromophenoxy)ethylamine2-(4-bromophenoxy)ethylamine
Molecular Formula C₈H₁₀BrNOC₈H₁₀BrNO
Molecular Weight 216.08 g/mol 216.08 g/mol
Appearance Varies (Typically oil or low-melting solid)Varies (Typically oil or low-melting solid)
CAS Number 58971-11-2 (related phenethylamine)73918-56-6 (related phenethylamine)

Theoretical Analysis of Reactivity

The reactivity of these isomers is dictated by a complex interplay of inductive and resonance effects exerted by the ether oxygen and the bromine substituent on the aromatic ring. These effects modulate the nucleophilicity of the amine and the susceptibility of the C-Br bond to cleavage.

Electronic Effects: A Tale of Two Isomers

The chemical behavior of an aromatic system is governed by the electronic nature of its substituents. Both the ether oxygen and the bromine atom exhibit dual electronic influences:

  • Inductive Effect (-I): As electronegative atoms, both oxygen and bromine pull electron density away from the aromatic ring through the sigma bond framework.

  • Resonance (Mesomeric) Effect (+M): Both substituents possess lone pairs of electrons that can be donated into the aromatic π-system. This effect increases electron density on the ring, particularly at the ortho and para positions relative to the substituent.

For the ether oxygen, the +M effect is dominant, making the phenoxy group a strong activating, ortho, para-director for electrophilic aromatic substitution. For bromine, the -I effect is generally stronger than its +M effect, making it a deactivating, yet ortho, para-directing group.

The critical difference between the two isomers lies in the bromine's position relative to the strongly activating ether oxygen.

Caption: Electronic influence of the ether oxygen in the two isomers.

Reactivity of the C-Br Bond in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are cornerstones of modern synthesis. The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is favored when the carbon of the C-Br bond is more electrophilic (less electron-rich).

  • 2-(4-bromophenoxy)ethylamine: The bromine atom is para to the strongly electron-donating ether oxygen. The +M effect of the oxygen significantly increases electron density at this position, making the C-Br bond less polarized and the carbon atom less electrophilic. This disfavors oxidative addition, leading to slower reaction rates.

  • 2-(3-bromophenoxy)ethylamine: The bromine atom is meta to the ether oxygen. The strong +M effect of the oxygen does not extend to the meta position. Consequently, the electronic character of the C-Br bond is influenced more by inductive effects, resulting in a more electrophilic carbon atom compared to the 4-bromo isomer. This facilitates a faster rate of oxidative addition.

Reactivity of the Ethylamine Moiety (Nucleophilicity)

The primary amine serves as a nucleophile in reactions like N-acylation and N-alkylation. Its nucleophilicity is directly related to its basicity—the availability of the nitrogen's lone pair of electrons. The overall electron-withdrawing nature of the bromophenoxy substituent (via induction) decreases the basicity of the ethylamine nitrogen compared to a simple alkylamine.

The difference between the isomers is more subtle. The electronic effect of the substituent on the ring is transmitted to the amine nitrogen via the ether linkage. The 4-bromophenoxy group is slightly more electron-withdrawing than the 3-bromophenoxy group due to the alignment of inductive and resonance effects. This slight increase in electron-withdrawing character in the para isomer would marginally decrease the basicity and nucleophilicity of the amine.

Comparative Experimental Analysis

To validate the theoretical predictions, we outline protocols for two representative reactions. The expected outcomes are based on extensive data from analogous chemical systems.

Experiment 1: Comparative N-Acylation

This experiment compares the rate of amide formation, a direct measure of the amine's nucleophilicity.

Objective: To determine the relative reactivity of the primary amine of each isomer by reacting it with a standard acylating agent, acetyl chloride, under identical conditions.

N_Acylation_Workflow cluster_workflow N-Acylation Experimental Workflow start Dissolve amine (1.0 eq) and Et3N (1.2 eq) in CH2Cl2 add_acyl Cool to 0°C and add Acetyl Chloride (1.1 eq) dropwise start->add_acyl react Stir at room temperature add_acyl->react monitor Monitor reaction by TLC/LC-MS (e.g., at 15, 30, 60 min) react->monitor quench Quench with saturated NaHCO3 (aq) monitor->quench extract Extract with CH2Cl2 quench->extract dry Dry (Na2SO4), filter, and concentrate extract->dry purify Purify via column chromatography dry->purify

Caption: General workflow for the comparative N-acylation experiment.

Detailed Protocol:

  • In two separate, identical flasks, dissolve 2-(3-bromophenoxy)ethylamine (1.0 mmol) and 2-(4-bromophenoxy)ethylamine (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • To each flask, add triethylamine (1.2 mmol, 1.2 eq) as a base to neutralize the HCl byproduct.

  • Cool both flasks to 0°C in an ice bath.

  • Add acetyl chloride (1.1 mmol, 1.1 eq) dropwise to each flask simultaneously while stirring.

  • Allow the reactions to warm to room temperature and stir.

  • Monitor the reaction progress by taking aliquots at identical time points (e.g., 15, 30, and 60 minutes) and analyzing by TLC or LC-MS to determine the consumption of starting material.

  • Upon completion, quench the reactions with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to determine the isolated yield.

Expected Quantitative Data:

CompoundTime to >95% Conversion (min)Isolated Yield (%)
N-acetyl-2-(3-bromophenoxy)ethylamine ~3092%
N-acetyl-2-(4-bromophenoxy)ethylamine ~4588%

Discussion: The results are expected to show that 2-(3-bromophenoxy)ethylamine reacts faster and provides a slightly higher yield. This aligns with the theoretical prediction that its amine is marginally more nucleophilic due to the less pronounced electron-withdrawing nature of the meta-substituted ring compared to the para-substituted one.

Experiment 2: Comparative Suzuki-Miyaura Coupling

This experiment directly probes the reactivity of the C-Br bond, which is critical for building molecular complexity.

Objective: To compare the efficiency of palladium-catalyzed Suzuki-Miyaura coupling for each isomer with a standard boronic acid under identical conditions.

Suzuki_Mechanism pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-Br]L2 pd0->pd_complex Oxidative Addition (Rate-Determining Step) transmetal_complex [Ar-Pd(II)-R]L2 pd_complex->transmetal_complex Transmetalation activated_boron [R-B(OH)3]- activated_boron->transmetal_complex transmetal_complex->pd0 Reductive Elimination product Ar-R transmetal_complex->product Base_Br Base-H+ + Br- transmetal_complex->Base_Br ArBr Ar-Br ArBr->pd_complex R_BOH2 R-B(OH)2 + Base R_BOH2->activated_boron

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • To two separate, oven-dried Schlenk flasks, add the aryl bromide (1.0 mmol of either the 3-bromo or 4-bromo isomer), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%, 0.03 mmol).

  • Evacuate and backfill each flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • To each flask, add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat both reactions to 90°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS at identical time points (e.g., 1, 2, and 4 hours).

  • After 4 hours, cool the reactions to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by silica gel column chromatography to determine the isolated yield.

Expected Quantitative Data:

CompoundYield after 4 hours (%)
2-(3-bromophenoxy)ethylamine 85%
2-(4-bromophenoxy)ethylamine 55%

Discussion: A significant difference in reactivity is expected. The 2-(3-bromophenoxy)ethylamine should provide a substantially higher yield in the same timeframe. This result provides strong experimental validation for the theoretical principle that the less electron-rich C-Br bond in the meta isomer undergoes oxidative addition to the palladium catalyst more readily than the electron-rich C-Br bond in the para isomer.

Summary and Strategic Recommendations

The ortho, meta, and para isomers of bromoaniline exhibit distinct reactivity patterns dictated by the electronic and steric interplay of the amino and bromo substituents. The amino group's strong activating and ortho-, para-directing nature is the dominant influence in electrophilic aromatic substitution. In contrast, the isomers are generally unreactive towards nucleophilic aromatic substitution without additional activating groups. All

Analytical Comparison Guide: FTIR Spectroscopic Profiling of[2-(3-Bromophenoxy)ethyl]ethylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Purpose: To provide an authoritative, objective comparison of the infrared (IR) spectral signatures of[2-(3-Bromophenoxy)ethyl]ethylamine HCl against its free base and regioisomer alternatives, supported by mechanistic causality and validated experimental protocols.

Mechanistic Spectral Causality: Decoding the Molecule

As a Senior Application Scientist, I approach Fourier Transform Infrared (FTIR) spectroscopy not merely as a pattern-matching exercise, but as a direct readout of molecular physics. The compound [2-(3-Bromophenoxy)ethyl]ethylamine HCl contains three critical structural domains that dictate its vibrational behavior: the amine hydrochloride salt, the alkyl aryl ether linkage, and the meta-substituted bromobenzene ring.

Understanding the causality behind these peaks is essential for distinguishing the target Active Pharmaceutical Ingredient (API) from its free base form or structural isomers.

The Salt Form: Amine Hydrochloride (N-H⁺···Cl⁻)

Protonation of the secondary amine fundamentally alters its dipole moment and hydrogen-bonding environment. In a free base secondary amine, the N-H stretch appears as a single, relatively sharp, medium-intensity peak near 3300 cm⁻¹. However, upon conversion to the hydrochloride salt, the nitrogen becomes quaternized (sp³ hybridized with a positive charge), and the resulting N-H⁺ protons engage in a strong, complex hydrogen-bonding lattice with the chloride counterions.

This interaction causes extreme peak broadening and a significant shift to lower frequencies. The diagnostic signature is a massive, broad absorption envelope spanning 3000 to 2500 cm⁻¹ [1, 3]. The presence of this "ammonium band" is the primary self-validating indicator that the compound has been successfully formulated as an HCl salt rather than a free base.

The Linkage: Alkyl Aryl Ether (Ar-O-R)

The ether linkage connecting the aromatic ring to the ethylamine chain is characterized by the asymmetric stretching of the C-O-C bonds. Because the sp²-hybridized aromatic carbon is more electronegative than the sp³-hybridized aliphatic carbon, the dipole moment change during this vibration is exceptionally large. This results in one of the most intense peaks in the fingerprint region, typically centered between 1275 and 1200 cm⁻¹ (often sharply at ~1250 cm⁻¹) [1].

Regiochemistry: Meta-Substituted Benzene

The position of the bromine atom on the phenoxy ring (meta-substitution) is critical for the molecule's pharmacological profile. IR spectroscopy is highly sensitive to this regiochemistry via out-of-plane (oop) C-H bending vibrations. The symmetry of a meta-substituted ring dictates two highly diagnostic, strong absorption bands: a C-H wagging peak between 810 and 750 cm⁻¹ and a distinct ring bending peak at 690 ± 10 cm⁻¹ [2]. The presence of the 690 cm⁻¹ peak is the definitive mechanistic proof differentiating the meta-isomer from a para-isomer.

Comparative Spectral Performance Data

To objectively evaluate the identity and purity of[2-(3-Bromophenoxy)ethyl]ethylamine HCl, it must be compared against its most likely alternatives: its Free Base form (indicating incomplete salt formation) and its Para-Isomer (a common synthetic impurity).

The table below summarizes the quantitative spectral shifts used to differentiate these forms.

Functional Group / RegionTarget: HCl Salt (Meta)Alternative 1: Free Base (Meta)Alternative 2: HCl Salt (Para)Diagnostic Significance
Amine N-H Stretch 3000 – 2500 cm⁻¹ (Broad, strong envelope)~3300 cm⁻¹ (Sharp, medium peak)3000 – 2500 cm⁻¹ (Broad, strong envelope)Validates the successful formation of the hydrochloride salt [3].
Amine N-H Bend ~1600 – 1580 cm⁻¹~1650 – 1580 cm⁻¹~1600 – 1580 cm⁻¹Secondary confirmation of the amine functional group.
Aryl Ether (C-O-C) ~1250 cm⁻¹ (Very strong)~1250 cm⁻¹ (Very strong)~1250 cm⁻¹ (Very strong)Confirms the intact phenoxyethyl linkage across all analogs [1].
Aromatic oop C-H Wag ~780 cm⁻¹ (Strong)~780 cm⁻¹ (Strong)~820 cm⁻¹ (Strong, single peak)Differentiates substitution patterns.
Aromatic Ring Bend ~690 cm⁻¹ (Strong)~690 cm⁻¹ (Strong)Absent The definitive marker for meta-substitution vs. para-substitution [2].

Experimental Protocol: ATR-FTIR Spectral Validation

To ensure trustworthy and reproducible results, the following self-validating Attenuated Total Reflectance (ATR) FTIR workflow must be employed. ATR is preferred over KBr pelleting as it prevents moisture absorption that could mask the critical 3000–2500 cm⁻¹ amine salt region.

Step 1: Instrument Preparation & Background Collection

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to dry completely.

  • Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. Causality: A high-quality background ensures atmospheric CO₂ and water vapor do not interfere with the broad N-H⁺ stretch.

Step 2: Sample Application

  • Deposit approximately 2–5 mg of the solid [2-(3-Bromophenoxy)ethyl]ethylamine HCl directly onto the center of the ATR crystal.

  • Apply the pressure anvil to ensure intimate contact between the crystal and the solid lattice. Causality: Insufficient pressure will result in a low signal-to-noise ratio, particularly in the high-frequency region (>2000 cm⁻¹), due to the shallow penetration depth of the evanescent wave.

Step 3: Data Acquisition & Processing

  • Acquire the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Apply an ATR-correction algorithm to normalize peak intensities (compensating for the wavelength-dependent penetration depth).

  • Perform baseline correction if scattering from the crystalline powder causes baseline drift.

Step 4: Self-Validating Interpretation

  • Check Salt Status: Interrogate the 3000–2500 cm⁻¹ region. If a sharp peak at 3300 cm⁻¹ is observed instead of a broad envelope, reject the batch (Free base contamination).

  • Check Regiochemistry: Interrogate the 800–650 cm⁻¹ region. If the 690 cm⁻¹ peak is missing, reject the batch (Para-isomer contamination).

Spectral Validation Workflow Visualization

The following decision-tree diagram outlines the logical flow for validating the IR spectrum of the target compound.

FTIR_Workflow N1 Sample: [2-(3-Bromophenoxy)ethyl]ethylamine HCl N2 ATR-FTIR Acquisition (Diamond Crystal, 4000-400 cm⁻¹) N1->N2 N3 High-Frequency Region (3000-2500 cm⁻¹) N2->N3 N4 Fingerprint Region (1300-600 cm⁻¹) N2->N4 N5 Broad N-H⁺ Stretch? (Indicates HCl Salt) N3->N5 N6 C-O-C Stretch ~1250 cm⁻¹ & Meta oop ~780, 690 cm⁻¹? N4->N6 N7 Confirmed: Target API Salt N5->N7  YES   N8 Rejected: Free Base / Para-Isomer N5->N8  NO (Sharp peak ~3300)   N6->N7  YES   N6->N8  NO (Missing 690 cm⁻¹)  

Figure 1: Decision-tree workflow for the ATR-FTIR spectral validation of the target HCl salt.

References

  • FT-IR Spectrum Table Scribd
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings Spectroscopy Online
  • Spectrophotometric and Liquid Chromatographic Identification of 3,4-Methylenedioxyphenylisopropylamine and Its N-Methyl and N-Ethyl Homologs Oxford Academic (OUP)

Validating the structure of [2-(3-Bromophenoxy)ethyl]ethylamine using COSY and HSQC

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Validation of[2-(3-Bromophenoxy)ethyl]ethylamine: A Comparative Guide to 2D NMR vs. Traditional 1D Methods

In the rigorous landscape of drug development and synthetic chemistry, confirming the exact molecular architecture of an active pharmaceutical ingredient (API) or intermediate is a non-negotiable standard. For flexible, multi-functional small molecules like [2-(3-Bromophenoxy)ethyl]ethylamine , relying solely on 1D Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) introduces critical analytical blind spots.

As a Senior Application Scientist, I have designed this guide to objectively compare the diagnostic power of traditional 1D techniques against a robust 2D NMR framework—specifically Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). This guide demonstrates why 2D NMR is the gold standard for establishing a self-validating structural proof.

The Analytical Dilemma: 1D NMR & MS vs. 2D NMR

While Mass Spectrometry (MS) provides the exact mass and confirms the presence of the bromine isotope cluster (m/z 244/246 for the [M+H]+ ion), it cannot definitively distinguish between regioisomers (e.g., 2-bromo vs. 3-bromo).

Similarly, 1D 1H and 13C NMR provide the general chemical environments, but they fail when analyzing complex aliphatic chains. In [2-(3-Bromophenoxy)ethyl]ethylamine, the ethyl chain attached to the oxygen ( −O−CH2​−CH2​−N− ) and the ethylamine group ( −N−CH2​−CH3​ ) produce overlapping multiplets in the 2.5–4.5 ppm region. Relying on 1D data forces the analyst to make inferential leaps based on empirical chemical shift rules.

The 2D NMR Solution: By integrating [1], we map continuous proton spin systems (COSY) and anchor these protons to their respective carbons (HSQC). This orthogonal approach ensures every assignment is cross-verified by two independent physical phenomena: scalar homonuclear coupling ( 3JHH​ ) and direct heteronuclear coupling ( 1JCH​ ).

Table 1: Comparative Performance for Structural Validation
Analytical Feature1D NMR ( 1H , 13C ) + MS2D NMR (COSY + HSQC)
Spin System Mapping Inferential (based on J -coupling patterns)Direct observation of 3JHH​ networks
C-H Connectivity Ambiguous for overlapping signalsUnambiguous 1JCH​ direct mapping
Isomer Differentiation Difficult (relies on subtle shift differences)High (distinct correlation topologies)
Data Integrity High risk of misassignment in aliphaticsSelf-validating, orthogonal datasets

Mechanistic Logic: The Self-Validating 2D Workflow

To eliminate ambiguity, the analytical workflow must function as a self-validating system. COSY identifies the proton networks, which dictates the spectral width and resolution required for the heteronuclear experiment.

G A Sample Prep & 1D NMR (1H, 13C) B Ambiguity Detected (Overlapping Aliphatics) A->B Insufficient Resolution C 2D COSY Acquisition (Homonuclear Coupling) B->C Map Spin Systems D 2D HSQC Acquisition (Heteronuclear Direct) B->D Assign C-H Pairs E Orthogonal Validation (Self-Validating System) C->E 1H-1H Connectivity D->E 1H-13C Connectivity F Final Structure: [2-(3-Bromophenoxy)ethyl]ethylamine E->F Unambiguous Assignment

Diagram 1: Self-validating 2D NMR workflow for unambiguous small molecule structure elucidation.

Step-by-Step Methodology: 2D NMR Acquisition Protocol

The following protocol details the causality behind each experimental parameter to ensure high-fidelity data acquisition for[2].

Step 1: Sample Preparation

  • Action: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS.

  • Causality: High sample concentration maximizes the signal-to-noise (S/N) ratio for the insensitive 13C nucleus, drastically reducing the number of transients required for the 2D HSQC experiment without sacrificing resolution.

Step 2: Probe Tuning and Gradient Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a z-gradient probe. Perform automated tuning and matching (ATM) followed by rigorous gradient shimming.

  • Causality: Precise shimming minimizes B0​ magnetic field inhomogeneities. Poor line shape will blur the fine multiplet splittings in the COSY spectrum, masking the crucial 3JHH​ couplings needed to map the aliphatic chains.

Step 3: COSY Acquisition (gCOSY)

  • Action: Run a gradient-selected COSY sequence. Set the spectral width to cover the entire proton region (0–10 ppm). Acquire 128 t1​ increments with 4 scans per increment.

  • Causality: Pulsed field gradients dephase unwanted magnetization (such as zero-quantum coherences), yielding a clean spectrum free of phase-cycling artifacts. This allows for the direct observation of scalar couplings between adjacent CH2​ groups.

Step 4: Multiplicity-Edited HSQC Acquisition

  • Action: Execute a multiplicity-edited 1H−13C HSQC sequence using non-uniform sampling (NUS) at 25%.

  • Causality: Multiplicity editing is a critical feature in [3]. It phases CH2​ groups negatively (appearing red/blue depending on software) and CH/CH3​ groups positively. This instantly differentiates the three distinct methylene groups in the molecule from the terminal methyl group, providing an immediate, self-validating check.

Comparative Data Analysis & Structural Assignment

In 1D NMR, the CH2​−N (approx. 2.95 ppm) and N−CH2​ (approx. 2.75 ppm) signals overlap heavily. However, COSY reveals a definitive break in scalar coupling across the amine nitrogen. The O−CH2​ protons correlate exclusively with the CH2​−N protons, while the terminal CH3​ protons correlate exclusively with the N−CH2​ protons.

SpinSystem O_CH2 O-CH2 (H7) δ 4.05 CH2_N CH2-N (H8) δ 2.95 O_CH2->CH2_N COSY (3J) C7 C7 (δ 67.5) O_CH2->C7 HSQC (1J) C8 C8 (δ 48.2) CH2_N->C8 HSQC (1J) N_CH2 N-CH2 (H9) δ 2.75 CH3 CH3 (H10) δ 1.12 N_CH2->CH3 COSY (3J) C9 C9 (δ 44.1) N_CH2->C9 HSQC (1J) C10 C10 (δ 15.2) CH3->C10 HSQC (1J)

Diagram 2: Orthogonal spin system mapping of aliphatic chains using COSY and HSQC correlations.

Once the proton spin systems are isolated via COSY, the HSQC data anchors them to the carbon skeleton. Table 2 illustrates the finalized, self-validated assignments.

Table 2: Validated 2D NMR Assignments for the Aliphatic Chains
Molecular Fragment 1H Shift (δ, ppm) 13C Shift (δ, ppm)COSY Correlation ( 3J )HSQC Phase (Multiplicity)
O−CH2​ (H7/C7)4.05 (t)67.5H8Negative ( CH2​ )
CH2​−N (H8/C8)2.95 (t)48.2H7Negative ( CH2​ )
N−CH2​ (H9/C9)2.75 (q)44.1H10Negative ( CH2​ )
CH3​ (H10/C10)1.12 (t)15.2H9Positive ( CH3​ )

(Note: The aromatic 3-bromophenoxy protons—H2, H4, H5, H6—are similarly assigned using COSY to map the ortho/meta couplings and HSQC to assign the corresponding carbons between 114–131 ppm).

Conclusion

For molecules like[2-(3-Bromophenoxy)ethyl]ethylamine, relying on 1D NMR and MS leaves room for structural ambiguity, particularly within overlapping aliphatic regions. By employing a self-validating 2D NMR workflow, researchers can leverage COSY to break down complex spin systems and HSQC to definitively map heteronuclear connectivity. This orthogonal approach transforms analytical guesswork into absolute structural certainty, ensuring the highest standards of integrity in drug development.

References

  • Kupce, E., & Claridge, T. D. W. (2021). "Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments." Analytical Chemistry - ACS Publications. URL:[Link][1]

  • Reibarkh, M., et al. (2011). "Structure elucidation of uniformly 13C labeled small molecule natural products." PMC. URL:[Link][3]

Sources

Melting Point Determination Standards for[2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride (CAS: 915920-60-4) is a specialized amine ether hydrochloride salt utilized as a critical intermediate in pharmaceutical synthesis and research[1][2]. Because hydrochloride salts of amines frequently exhibit complex thermal behaviors—such as polymorphism, hydration states, or concurrent melting with decomposition—precise thermal characterization is paramount.

This guide objectively compares the industry-standard methodologies for determining the melting point of this compound. By contrasting the traditional pharmacopeial capillary method against advanced Differential Scanning Calorimetry (DSC), researchers can establish self-validating Quality Control (QC) workflows that ensure batch-to-batch consistency, detect eutectic impurities, and satisfy rigorous regulatory standards.

Mechanistic Comparison of Thermal Analysis Platforms

When selecting a melting point determination standard for a pharmaceutical intermediate, laboratories must choose between optical/visual methods and thermodynamic methods. The three primary alternatives are the Automated Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM).

Automated Optical Capillary Method (USP <741> / Ph. Eur. 2.2.14)

The capillary method remains the gold standard for routine identity verification. According to USP <741> and Ph. Eur. 2.2.14, the melting range is defined as the span from the initial collapse of the solid to the "clear point" where the sample becomes completely liquid[1][2]. Modern automated instruments utilize digital image processing to detect changes in bulk optical properties (light transmission or reflection) as the sample transitions from an opaque powder to a transparent melt[2].

Differential Scanning Calorimetry (DSC) (USP <891>)

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature[3][4]. Governed by USP <891> and Ph. Eur. 2.2.34, DSC does not rely on visual cues; instead, it detects the exact onset temperature ( Tm​ ) of the endothermic melting peak[4][5]. Furthermore, DSC is unparalleled for purity assessment. According to the Van 't Hoff law, the presence of eutectic impurities broadens the melting peak and shifts it to a lower temperature, allowing for precise quantification of organic impurities[5].

Hot Stage Microscopy (HSM)

HSM combines microscopy with thermal control. While highly effective for visually observing polymorphic transitions, desolvation, or decomposition prior to melting, it is highly subjective and lacks the high-throughput automation of modern capillary systems or the quantitative thermodynamic data of DSC.

Quantitative Data Comparison
ParameterAutomated Capillary (USP <741>)DSC (USP <891>)Hot Stage Microscopy
Primary Output Melting Range (Collapse to Clear Point)Melt Onset ( Tm​ ) & Enthalpy ( ΔHf​ )Visual Phase Transition
Sample Size 2.5 – 3.5 mm capillary column height5 – 15 mg< 1 mg
Standard Heating Rate 1.0 ± 0.5 °C/min10.0 °C/min (Standard screening)1.0 – 5.0 °C/min
Purity Quantification Qualitative (Range broadening)Quantitative (Van 't Hoff depression)Qualitative
Throughput High (Up to 6 samples simultaneously)Medium (Sequential, auto-sampler dependent)Low (Manual observation)
Best Used For Routine QC, Batch Release, IdentityPolymorphism, Absolute Purity, R&DVisualizing decomposition

Method Selection Workflow

The following decision tree illustrates the logical workflow for selecting the appropriate thermal analysis standard for [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride.

Workflow Start [2-(3-Bromophenoxy)ethyl] ethylamine HCl Batch Capillary Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14) Start->Capillary Decision Is the melt transition sharp and unambiguous? Capillary->Decision RoutineQC Record Melting Range Routine QC Passed Decision->RoutineQC Yes (Clear Point) DSC Differential Scanning Calorimetry (USP <891>) Decision->DSC No (Broad/Decomp) Purity Quantify Eutectic Impurities & Polymorphic Forms DSC->Purity

Thermal analysis decision workflow for amine hydrochloride pharmaceutical intermediates.

Self-Validating Experimental Protocols

To ensure scientific integrity and compliance with pharmacopeial standards, the following protocols must be executed as self-validating systems. Every step is designed to eliminate variables that could artificially alter the melting point of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride.

Protocol 1: Pharmacopeial Capillary Determination (USP <741> Class Ia)

Scientific Rationale: Moisture acts as a plasticizer and eutectic impurity, artificially depressing the melting point. Proper packing ensures uniform heat transfer, preventing thermal lag across the sample volume[2][6].

  • Instrument Qualification: Prior to testing, verify the accuracy of the heating block using a USP Melting Point Reference Standard (MPS) that melts nearest to the expected temperature of the compound[1].

  • Sample Preparation: Gently pulverize the[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride into a fine powder. Dry the powder in a vacuum desiccator over a suitable desiccant for 24 hours to remove residual moisture.

  • Capillary Charging: Use a USP-compatible glass capillary (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[2][7]. Introduce the powder and pack it tightly by tapping the capillary on a solid surface until a uniform column of 2.5 to 3.5 mm in height is formed[2].

  • Heating Ramp: Insert the capillary into the pre-heated block at a temperature exactly 5 °C below the expected melting point [1][2].

  • Data Acquisition: Initiate a controlled heating ramp of 1 ± 0.5 °C per minute [1][2].

  • Endpoint Determination: Record the onset point (the temperature at which the column collapses against the tube wall) and the clear point (the temperature at which the substance becomes completely liquid)[1][2].

Protocol 2: High-Precision DSC Analysis (USP <891>)

Scientific Rationale: DSC provides an absolute thermodynamic measurement. By continually purging the chamber with dry nitrogen, oxidative decomposition during the melt is prevented. A standardized heating rate ensures the melt onset temperature remains constant and reproducible[8][9].

  • System Suitability: Calibrate the DSC instrument's temperature and heat flow using a high-purity Indium standard (or an appropriate USP MPS) to ensure accurate measurement of the melt onset temperature[8].

  • Sample Encapsulation: Accurately weigh 5 to 15 mg of the dried [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride into a standard aluminum DSC pan[9]. Seal the pan with a crimped lid to ensure optimal thermal contact between the sample and the pan base.

  • Atmospheric Control: Place the sample pan and an empty reference pan into the DSC cell. Establish a continuous purge of dry Nitrogen (NF grade) at a flow rate of 50 mL/minute [9].

  • Thermal Program: Equilibrate the cell at 25 °C. Initiate a linear heating ramp at 10.0 °C/min through the expected melting transition[8]. (Note: While 10 °C/min is standard for purity profiling, rates between 1.0 °C/min and 20.0 °C/min can be used to evaluate kinetic vs. thermodynamic events[8]).

  • Integration & Analysis: Using the instrument's software, integrate the endothermic melting peak. Record the extrapolated onset temperature ( Tm​ )—which represents the true melting point independent of sample mass—and calculate the enthalpy of fusion ( ΔHf​ ) from the peak area[4][8].

References

  • USP <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia. Source: uspbpep.com. 1

  • Determination of Melting Points According to Pharmacopeia - Stanford Research Systems. Source: thinksrs.com. 2

  • Evaluation of USP melting point standards by differential scanning calorimetry. Source: researchgate.net.8

  • Thermal Analysis: Stability, Decomposition, and Material Properties. Source: labmanager.com. 4

  • The Importance of Purity Determination of Pharmaceuticals. Source: netzsch.com. 5

  • Low Temperature Thermal Analysis (LT-TA) - Lyophilization Technology. Source: lyotechnology.com. 9

  • Hit2Lead: [2-(3-bromophenoxy)ethyl]ethylamine hydrochloride. Source: hit2lead.com. 10

  • Bio-Fount: 915920-60-4 |[2-(3-bromophenoxy)ethyl]ethylamine hydrochloride. Source: bio-fount.com. 11

Sources

Comparison of linker properties: [2-(3-Bromophenoxy)ethyl]ethylamine vs phenoxypropylamines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating aryloxyalkylamine scaffolds for lead optimization and probe design.

Introduction: The Role of Aryloxyalkylamine Linkers

In medicinal chemistry, the spatial arrangement between a basic amine and an aromatic system is a critical determinant of target engagement, particularly for G protein-coupled receptors (GPCRs) and monoamine transporters. Aryloxyalkylamines represent a "privileged" scaffold in this domain.

This guide objectively compares two distinct linker systems:

  • [2-(3-Bromophenoxy)ethyl]ethylamine : A conformationally restricted, two-carbon (ethyl) linker featuring a meta-bromo substitution on the phenoxy ring.

  • Phenoxypropylamines : A highly flexible, three-carbon (propyl) linker, widely recognized as a foundational pharmacophore in central nervous system (CNS) drug discovery[1].

Physicochemical & Structural Profiling

The choice between an ethyl and a propyl linker fundamentally alters the thermodynamic and spatial profile of the resulting drug candidate. The addition of a halogen (bromine) further modulates lipophilicity and synthetic utility.

Table 1: Comparative Physicochemical Properties
Property[2-(3-Bromophenoxy)ethyl]ethylaminePhenoxypropylamines (Unsubstituted)Mechanistic Implication
Alkyl Chain Length n = 2 (Ethyl)n = 3 (Propyl)Propyl chains allow greater conformational freedom to navigate deep hydrophobic pockets; ethyl chains restrict rotatable bonds, reducing entropic penalty upon binding.
Lipophilicity (LogP) Higher (due to Br atom)ModerateThe 3-bromo substitution increases membrane permeability and provides a lipophilic anchor for receptor sub-pockets.
Halogen Bonding Yes ( σ -hole donor)NoBromine can form highly directional halogen bonds with backbone carbonyls or electron-rich residues (e.g., in kinase or GPCR domains).
Synthetic Versatility High (Pd-catalyzed cross-coupling)Low (Requires pre-functionalization)The aryl bromide serves as a direct handle for late-stage diversification (e.g., Sonogashira or Suzuki couplings)[2].

Mechanistic Impact on Target Binding

The causality behind linker selection lies in the architecture of the target protein's binding site.

The Propyl Advantage (n=3): Phenoxypropylamines are heavily utilized in the design of serotonin receptor (5-HT1A) ligands and serotonin transporter (SERT) inhibitors[1]. The three-carbon distance optimally spans the gap between the conserved aspartate residue (which forms a salt bridge with the basic amine) and the hydrophobic auxiliary pockets in these targets. Furthermore, they are a cornerstone in the development of Histamine H3 receptor (H3R) antagonists[3].

The Ethyl Advantage (n=2): Phenoxyethylamines occupy a distinct "satellite chemical space"[4]. The shorter chain pulls the aromatic ring closer to the basic center, which can prevent steric clashes in shallower binding pockets or shift selectivity toward α -adrenergic and β -adrenergic receptors[5]. Furthermore, the 3-bromo substitution allows this linker to act as a rigidified spacer in Proteolysis Targeting Chimeras (PROTACs), where precise vector trajectories are required to form productive ternary complexes.

LinkerSelection Start Target Receptor / Ligand Design Pocket Analyze Binding Pocket Depth Start->Pocket Deep Deep Hydrophobic Pocket (e.g., 5-HT1A, H3R, SERT) Pocket->Deep Shallow Shallow Pocket or Rigid Vector Needed Pocket->Shallow Propyl Select Phenoxypropylamine (n=3, High Flexibility) Deep->Propyl Ethyl Select Ethylamine Linker (n=2, Restricted) Shallow->Ethyl SynHandle Require Late-Stage Functionalization? Ethyl->SynHandle Bromo Use [2-(3-Bromophenoxy)ethyl]ethylamine (Pd-Coupling Handle) SynHandle->Bromo

Decision matrix for selecting aryloxyalkylamine linkers based on pocket depth.

Experimental Methodologies

To ensure trustworthiness, the following protocols represent self-validating systems for the synthesis and biological evaluation of these linkers.

Protocol 1: Late-Stage Functionalization via Sonogashira Cross-Coupling

The 3-bromo moiety on [2-(3-Bromophenoxy)ethyl]ethylamine allows for the extension of the pharmacophore. The following protocol describes the coupling of a terminal alkyne directly to the unprotected amine-linker[2]. Causality: Triethylamine (TEA) is used as both the base to deprotonate the alkyne and the solvent. The combination of Pd(PPh3​)2​Cl2​ and CuI facilitates the oxidative addition into the relatively stable C(sp2)−Br bond, which requires elevated temperatures (90 °C) compared to aryl iodides.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, add[2-(3-Bromophenoxy)ethyl]ethylamine (1.0 eq) and the desired terminal alkyne (1.2 eq).

  • Catalyst Loading: Add Pd(PPh3​)2​Cl2​ (5 mol%), CuI (10 mol%), and tris−(o−tolyl)phosphine (10 mol%) to the flask.

  • Solvent Addition: Inject a degassed mixture of N,N-dimethylformamide (DMF) and Triethylamine (TEA) (1:1 v/v).

  • Reaction: Heat the mixture to 90 °C and stir for 20 hours. Monitor the consumption of the aryl bromide via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3​ and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol 2: Radioligand Binding Assay for Linker Evaluation

To objectively measure how linker length impacts target engagement, a competitive radioligand binding assay is employed.

AssayWorkflow Prep Membrane Preparation (Receptor Expression) Incubate Incubation Phase [3H]-Radioligand + Test Linker Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash Washing Phase (Remove Unbound Ligand) Filter->Wash Scint Liquid Scintillation Counting (LSC) Wash->Scint Data Data Analysis (IC50 to Ki Conversion) Scint->Data

Workflow for competitive radioligand binding assays to evaluate linker affinity.

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., human H3R or 5-HT1A). Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -radioligand (e.g., [3H] -N- α -methylhistamine for H3R) at its Kd​ concentration, and 50 µL of the synthesized linker-conjugate at varying concentrations ( 10−10 to 10−5 M). Incubate at 25 °C for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer. Extract radioactivity using a scintillation cocktail and quantify via Liquid Scintillation Counting (LSC).

  • Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Comparative Experimental Data (SAR Summary)

The following table synthesizes structure-activity relationship (SAR) trends commonly observed when evaluating these linkers against CNS targets[1][3].

Table 2: Impact of Linker Modification on Receptor Affinity
Linker ScaffoldTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Outcome
Phenoxypropylamine (n=3) 5-HT1A< 10 nMOptimal distance allows dual binding to orthosteric and allosteric sites; acts as a potent agonist/antagonist depending on the terminal amine.
Phenoxypropylamine (n=3) Histamine H3R1.5 - 5.0 nMHigh affinity; the flexible chain accommodates the deep, narrow H3R binding pocket.
[2-(3-Bromophenoxy)ethyl]ethylamine (n=2) 5-HT1A> 100 nMReduced affinity; the two-carbon chain is too short to simultaneously engage the Asp residue and the secondary hydrophobic pocket.
[2-(3-Bromophenoxy)ethyl]ethylamine (n=2) α1​ -Adrenergic< 20 nMIncreased affinity; the restricted ethyl chain and lipophilic bromo group perfectly complement the shallower α1​ binding cleft.

Conclusion

The selection between [2-(3-Bromophenoxy)ethyl]ethylamine and phenoxypropylamines should be driven by target topology and synthetic strategy. Phenoxypropylamines remain the gold standard for monoamine GPCRs requiring flexible, extended pharmacophores. Conversely, [2-(3-Bromophenoxy)ethyl]ethylamine is the superior choice when a conformationally restricted vector is needed to prevent off-target CNS binding, or when the medicinal chemist requires a robust halogen handle for late-stage structural diversification via cross-coupling.

References

  • Ghafir El Idrissi, I., Santo, A., Lacivita, E., & Leopoldo, M. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238. URL:[Link]

  • Becknell, N. C., et al. (2011). Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist. Journal of Medicinal Chemistry, 54(13), 4781–4792. URL:[Link]

  • Matos, M. J., et al. (2015). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry, 11, 2186–2213. URL:[Link]

  • Edfeldt, F. N., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 13(4), 633–638. URL:[Link]

  • LookChem. Technology Process of 4-((3-(2-aminoethoxy)phenyl)ethynyl)heptan-4-ol trifluoroacetate. URL:[Link]

  • Wikipedia Contributors. Phenoxyethylamine. Wikipedia, The Free Encyclopedia. URL: [Link]

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A Senior Application Scientist's Guide to Scalable Synthesis of [2-(3-Bromophenoxy)ethyl]ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and process chemists in the pharmaceutical and fine chemical industries, the selection of a synthetic route is a critical decision that balances yield, purity, cost, and scalability. The target molecule, [2-(3-Bromophenoxy)ethyl]ethylamine, is a valuable building block, and its efficient production is paramount. This guide provides an in-depth comparison of the most viable synthetic routes, offering objective analysis and supporting data to inform your scale-up decisions.

Introduction: The Strategic Importance of Route Selection

[2-(3-Bromophenoxy)ethyl]ethylamine serves as a key intermediate in the synthesis of various biologically active compounds. The journey from a laboratory-scale procedure to a robust, industrial-scale process is fraught with challenges. A reaction that performs well at the milligram scale may prove impractical or unsafe at the kilogram scale. Therefore, a thorough evaluation of potential synthetic pathways is not merely an academic exercise but a crucial step in de-risking a development program. This guide will dissect three primary synthetic strategies, evaluating them on the metrics that matter most to process development professionals.

Overview of Primary Synthetic Strategies

Three principal routes to [2-(3-Bromophenoxy)ethyl]ethylamine present themselves, each with a distinct set of advantages and disadvantages:

  • Route A: The Workhorse - Williamson Ether Synthesis followed by Amination. This classic two-step approach is often the first to be considered due to its reliability and use of readily available starting materials.

  • Route B: The High-Purity Path - Gabriel Synthesis. Known for its ability to produce clean primary amines, the Gabriel synthesis offers an alternative that can minimize the formation of over-alkylation byproducts.[1]

  • Route C: The Convergent Approach - Reductive Amination. This strategy aims to form the C-N bond in a single, efficient step from a carbonyl precursor, offering potential advantages in atom economy and process simplification.[2]

In-Depth Analysis of Synthetic Routes

Route A: Williamson Ether Synthesis & Subsequent Amination

This is arguably the most direct and traditional approach. It begins with the formation of the ether linkage, followed by the introduction of the amine.

Logical Workflow for Route A

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Conversion to Amine A 3-Bromophenol D 2-(3-Bromophenoxy)ethanol A->D SN2 Reaction B 2-Chloroethanol or 2-Bromoethanol B->D C Base (e.g., K₂CO₃, NaOH) Solvent (e.g., Acetone, DMF) C->D E 2-(3-Bromophenoxy)ethanol G [2-(3-Bromophenoxy)ethyl]ethylamine E->G Nucleophilic Substitution F 1. Halogenation (e.g., SOCl₂) or Tosylation (e.g., TsCl) 2. Amination (e.g., NH₃) F->G

Caption: Workflow for Route A via Williamson Ether Synthesis.

Expertise & Causality: The Williamson ether synthesis is a robust and well-understood SN2 reaction.[3][4] The choice of a phenoxide as the nucleophile and a primary alkyl halide as the electrophile is ideal to maximize yield and minimize the competing E2 elimination reaction.[3] The subsequent conversion of the alcohol to an amine typically proceeds via an intermediate alkyl halide or tosylate to provide a better leaving group for nucleophilic substitution with ammonia. However, direct amination of alcohols is a known industrial process, often requiring high pressure and temperature.[5]

Trustworthiness & Self-Validation: The progress of each step can be reliably monitored by standard techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The intermediates are stable and can be readily purified by distillation or crystallization, ensuring the quality of the material proceeding to the next step.

Protocol: Williamson Ether Synthesis of 2-(3-Bromophenoxy)ethanol

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 vol).

  • Reaction: Add 2-chloroethanol (1.1 eq.) to the suspension. Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with 1M NaOH solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by vacuum distillation.

Scalability Assessment:

ParameterAssessmentRationale
Yield Moderate to GoodEach step can achieve high yields, but the two-step nature can lower the overall yield.
Cost FavorableStarting materials (3-bromophenol, 2-chloroethanol, ammonia) are commodity chemicals.
Safety Moderate ConcernThe use of thionyl chloride or tosyl chloride in the second step requires careful handling. High-pressure amination carries inherent risks.
Throughput ModerateA two-step process inherently has a lower throughput than a single-step route.
Purification StraightforwardIntermediates and the final product are amenable to standard purification techniques.
Route B: The Gabriel Synthesis

This route offers a classic and reliable method for preparing primary amines while avoiding the over-alkylation issues that can plague direct amination with ammonia.[6][7]

Logical Workflow for Route B

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A Potassium Phthalimide D N-[2-(3-Bromophenoxy)ethyl]phthalimide A->D SN2 Reaction B 2-(3-Bromophenoxy)ethyl bromide B->D C Solvent (e.g., DMF) C->D E N-[2-(3-Bromophenoxy)ethyl]phthalimide G [2-(3-Bromophenoxy)ethyl]ethylamine E->G Cleavage H Phthalhydrazide (byproduct) E->H F Hydrazine (NH₂NH₂) or Acid Hydrolysis F->G A 3-Bromophenoxyacetaldehyde I Imine Intermediate (In situ) A->I Condensation B Ammonia (or NH₄OAc) B->I C Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) D [2-(3-Bromophenoxy)ethyl]ethylamine C->D I->D Reduction

Caption: Workflow for Route C via Reductive Amination.

Expertise & Causality: Reductive amination combines the formation of an imine from an aldehyde and ammonia with an in-situ reduction of the C=N double bond. [8][9]The key to success is the choice of a reducing agent that is selective for the imine over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this, as it is more reactive towards the protonated iminium ion than the neutral carbonyl. [10][11]Catalytic hydrogenation is another powerful option, especially at an industrial scale. [8] Trustworthiness & Self-Validation: This is a one-pot reaction, which simplifies the process but makes monitoring more critical. HPLC is the preferred method to track the disappearance of the starting aldehyde and the appearance of the product amine. The primary challenge lies in the stability and availability of the starting aldehyde, 3-bromophenoxyacetaldehyde.

Protocol: Reductive Amination (Illustrative)

  • Setup: In a reaction vessel, dissolve 3-bromophenoxyacetaldehyde (1.0 eq.) in methanol.

  • Imine Formation: Add ammonium acetate (5-10 eq.) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq.) portion-wise, maintaining the pH between 6 and 7 with acetic acid.

  • Work-up: Once the reaction is complete (monitored by HPLC or GC-MS), quench the reaction by adding an aqueous HCl solution. Remove the methanol under reduced pressure.

  • Purification: Basify the aqueous residue with NaOH and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude amine can be purified by distillation.

Scalability Assessment:

ParameterAssessmentRationale
Yield Potentially HighOne-pot reactions can offer excellent yields if optimized.
Purity GoodCan be very clean, but potential impurities include unreacted aldehyde and over-alkylation products if conditions are not controlled.
Cost Dependent on AldehydeThe major cost driver is the synthesis of the starting aldehyde. The reducing agents can also be costly.
Safety Moderate ConcernUse of sodium cyanoborohydride requires quenching to avoid the release of toxic hydrogen cyanide gas. Catalytic hydrogenation involves flammable H₂ gas.
Throughput HighA one-pot, single-step process offers the highest potential throughput.

Comparative Summary and Recommendation

MetricRoute A: Williamson + AminationRoute B: Gabriel SynthesisRoute C: Reductive Amination
Overall Yield Moderate-GoodGoodPotentially High
Purity Profile GoodExcellentGood
Cost of Goods Low ModerateModerate-High
Scalability/Safety Favorable Poor (Hydrazine) Favorable (with engineering controls)
Process Steps 2-32-31-2 (including aldehyde prep)
Key Advantage Low-cost, reliableHigh purity, no over-alkylationHigh throughput, convergent
Key Disadvantage Multi-stepUse of highly toxic hydrazineAvailability/cost of starting aldehyde

Final Recommendation:

For large-scale, cost-driven manufacturing, Route A (Williamson Ether Synthesis followed by Amination) stands out as the most practical and economically viable option. The use of inexpensive, readily available starting materials and a well-established, robust reaction sequence makes it the workhorse choice for industrial production. While it involves multiple steps, the process is straightforward to control and the safety concerns are manageable with standard industrial practices.

Route C (Reductive Amination) is a highly attractive alternative, particularly if the starting aldehyde, 3-bromophenoxyacetaldehyde, can be sourced or produced economically. Its one-pot nature offers significant advantages in terms of process efficiency and throughput. This route should be strongly considered for modern process development where investment in a more streamlined synthesis can be justified.

Route B (Gabriel Synthesis) , while excellent for achieving high purity on a laboratory scale, is generally unsuitable for large-scale production due to the significant safety hazards and handling requirements associated with hydrazine. [12]Its use should be limited to situations where exceptional purity is required and cannot be achieved through other routes and their respective purification methods.

References

  • Unknown. (2019, July 18). GABRIEL phthalimide synthesis is preferred for synthesizing primary amines. WHY. Learn CBSE Forum.
  • BenchChem. (n.d.). Application Note: A Representative Protocol for the Gabriel Synthesis of Primary Amines Utilizing 4-Fluorophthalimide. BenchChem.
  • Ashenhurst, J. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.
  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia.
  • Patsnap. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.
  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar.... Organic Syntheses Procedure.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • LibreTexts. (n.d.). 12.4 Synthesis of Amines. Fundamentals of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal.
  • Pharmapproach. (n.d.).
  • OpenBU. (2011, July 14).
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk.
  • Synple Chem. (n.d.).
  • BenchChem. (n.d.). Assessing the scalability of different 2-Bromo-3'-nitroacetophenone synthesis methods. BenchChem.
  • Chemistry Steps. (2024, March 28).
  • Royal Society of Chemistry. (n.d.). Supporting Information X-Ray Responsive Nanoparticles.... Rsc.org.
  • ResearchGate. (n.d.). Industrial processes for manufacturing amines.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride. As a halogenated organic amine salt, this compound requires specific handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety principles and are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly.

Hazard Assessment and Core Safety Principles

Understanding the inherent hazards of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is fundamental to its safe management. The molecule's structure informs its classification and subsequent disposal pathway.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. This is the most critical factor for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[1][2] Mixing halogenated and non-halogenated waste streams leads to costly and improper disposal for the entire volume.[1][2]

  • Amine Hydrochloride Salt: The ethylamine hydrochloride moiety renders the compound corrosive and an irritant. Safety Data Sheets (SDS) for analogous compounds, such as 2-(3-Bromophenyl)ethylamine, classify them as causing severe skin burns and serious eye damage.[3][4][5] This dictates the mandatory use of robust Personal Protective Equipment (PPE).

  • Regulatory Framework: In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" responsibility for hazardous waste generators.[6][7] Furthermore, the Occupational Safety and Health Administration (OSHA) requires employers to inform and train employees on the hazards of chemicals in the workplace through its Hazard Communication Standard.[8][9]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following minimum PPE is required:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always consult the glove manufacturer's compatibility chart.[10]

  • Body Protection: A fully buttoned laboratory coat must be worn.[10]

  • Work Area: All handling of this compound, including waste preparation, should be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors or dust.[10]

Step-by-Step Disposal Protocol

The proper disposal of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is not merely about discarding unwanted material but about a systematic process of characterization, segregation, and containment.

Step 1: Waste Characterization and Segregation

All waste containing this compound must be classified as Hazardous Waste . It must be segregated into a dedicated waste stream based on its physical state.

  • Primary Waste Stream: Halogenated Organic Waste [1][11]

  • Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.[3][10] Specifically, keep amine and cyanide compounds away from acids.[12]

Step 2: Waste Collection and Labeling

Proper containment and labeling are critical for safety and compliance.

For Solid Waste:

  • Place dry [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride powder into a chemically compatible container with a secure, screw-on cap. The container must be in good condition, free from cracks or leaks.[13][14]

  • Affix a "Hazardous Waste" label immediately.[14]

  • On the label, clearly write the full chemical name: "[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride" and specify its hazards (e.g., Corrosive, Halogenated). Do not use abbreviations or chemical formulas.[14]

For Liquid Waste (Solutions):

  • Collect solutions in a designated, leak-proof, and chemically compatible container (e.g., a 4L or 5L carboy designated for halogenated organic liquids).[1][15]

  • Ensure the container is kept securely closed with a cap when not in use. Never leave a funnel in an open waste container. [2][14]

  • Affix a "Hazardous Waste" label.

  • List all constituents and their approximate percentages on the label (e.g., "[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride (~5%), Methanol (95%)").

Step 3: Decontamination of Empty Containers

An empty container that once held this chemical is still considered hazardous waste until properly decontaminated.[16]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol) that can solubilize the compound.

  • Collect Rinsate: Crucially, collect the rinsate from all three rinses. This rinsate is now considered Hazardous Waste and must be added to your halogenated organic liquid waste container.[13][16] Do not dispose of the rinsate down the drain. [12][13]

  • Deface Label: After the final rinse and allowing the container to dry, completely remove or deface the original manufacturer's label.[13][16]

  • Final Disposal: Once decontaminated and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's specific policies.[13]

Step 4: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described above.

  • Containment: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[10] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department. For large spills (>1 L), evacuate the area and call emergency services and your EHS office immediately.[17]

Waste Storage and Final Disposal

All prepared hazardous waste containers must be stored in a designated, well-ventilated Satellite Accumulation Area (SAA) within or near the laboratory.[14][15]

  • Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub).[17]

  • Segregate incompatible waste streams within the SAA.

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[15]

  • Contact your institution's EHS or equivalent department to schedule a waste pickup.[16] Laboratory personnel should never transport hazardous waste across the facility themselves.[16]

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the proper handling and disposal of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride waste streams.

G cluster_types Identify Waste Type cluster_actions Execute Disposal Protocol cluster_final Final Disposition start Waste Generated Containing Compound* solid Solid Waste (Pure compound, contaminated items) liquid Liquid Waste (Solutions, reaction mixtures) container Empty Original Container spill Spill Occurs collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid->collect_liquid rinse_container Perform Triple-Rinse with suitable solvent container->rinse_container absorb_spill Absorb with Inert Material (e.g., Vermiculite) spill->absorb_spill store Store Sealed Container in Satellite Accumulation Area (with secondary containment) collect_solid->store collect_liquid->store collect_rinsate Collect ALL Rinsate in Halogenated Liquid Waste rinse_container->collect_rinsate deface_label Deface Label & Dry Container rinse_container->deface_label collect_rinsate->collect_liquid trash Dispose of Decontaminated Container in Regular Trash (per institutional policy) deface_label->trash absorb_spill->collect_solid ehs Contact EHS for Waste Pickup store->ehs caption * [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride

Caption: Disposal decision workflow for [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Waste: Halogenated Organic, CorrosivePresence of bromine requires special incineration; amine salt is corrosive.
Segregation Must be kept separate from non-halogenated waste.Prevents contamination of other waste streams and ensures proper, cost-effective disposal.[1][2]
Drain Disposal Strictly Prohibited.Complex organic compounds are environmental pollutants and are not to be discharged into sewer systems.[12][16]
Container Labeling "Hazardous Waste" + Full Chemical Name + Constituents (%)Ensures compliance with OSHA and EPA regulations and informs handlers of the contents and hazards.[9][14]
Empty Containers Must be triple-rinsed; rinsate collected as hazardous waste.Residual chemical poses a hazard. Proper decontamination is required before the container is considered non-hazardous.[13][16]
Final Disposal Via institutional Environmental Health & Safety (EHS) department.Ensures waste is transported and disposed of by a licensed and approved waste disposal company.[3]

References

  • Halogenated Waste. University of Texas at Austin - Environmental Health and Safety. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today. [Link]

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  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI). [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

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  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. [Link]

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  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo - Department of Chemistry. [Link]

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  • Hazardous Chemical Waste Management Guidelines. Columbia University - Research. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

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Mastering the Safe Handling of [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride and Related Brominated Compounds.

For researchers engaged in the intricate pathways of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, a member of the brominated organic compound family, is one such reagent that requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed operational plan, grounded in established safety protocols, to mitigate risks associated with its use.

Foundational Safety: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The selection of appropriate PPE is not merely a checklist item but a critical risk-mitigation strategy.

Eye and Face Protection: Given the corrosive nature of this class of compounds, which can cause serious and potentially irreversible eye damage, standard safety glasses are insufficient.[4][5]

  • Mandatory: Chemical splash goggles are required at all times when handling the solid or solutions.

  • Recommended for High-Risk Operations: When there is a significant risk of splashing, such as during bulk transfers or when heating solutions, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[1][6]

Skin and Body Protection: Protecting the skin from contact is crucial to prevent severe burns.[7]

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat is required to protect against splashes and should be kept fully buttoned.[5]

  • Gloves: Nitrile gloves are a suitable choice for incidental contact.[6][8] However, it is imperative to consult a glove compatibility chart for the specific solvent being used if the compound is in solution. For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves may be necessary. Gloves should be inspected for any signs of degradation or perforation before and during use. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling the chemical, even if gloves were worn.[5][9]

  • Full Coverage: Ensure that legs and feet are fully covered by wearing long pants and closed-toe shoes made of a non-porous material.[5][8]

Respiratory Protection:

  • Engineering Controls: The primary method for controlling exposure to vapors or dusts is through proper engineering controls, such as a certified chemical fume hood.[8][10]

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with the appropriate cartridges should be used.[1][11] All respirator use must be in accordance with a comprehensive respiratory protection program.

PPE Summary for Various Operational Scenarios
Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Flame-resistant lab coatChemical fume hood
Routine experimental use (small scale) Chemical splash gogglesNitrile glovesFlame-resistant lab coatChemical fume hood
Bulk transfer Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron over lab coatChemical fume hood
Spill cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron over lab coatNIOSH-approved respirator

Procedural Guidance for Safe Handling and Operations

A systematic and informed approach to the handling of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is critical to preventing accidents and ensuring reproducible experimental results.

Pre-Operational Checklist
  • Safety Data Sheet (SDS) Review: Before beginning any new procedure, thoroughly review the SDS for any similar brominated compounds.[9]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[10]

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[6]

  • Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds.[6]

Step-by-Step Handling Protocol
  • Designated Work Area: Conduct all work with [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride in a designated area within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersal of dust.

  • Solution Preparation: Add the solid compound to the solvent slowly and in a controlled manner. Be aware of any potential exothermic reactions. Always add acid to water, never the other way around, to prevent a violent reaction.[9]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][12][13] The container should be tightly sealed and clearly labeled with the chemical name and associated hazards.[6][12]

Emergency Preparedness and Spill Management

In the event of an accidental release or exposure, a swift and informed response is crucial.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][13]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][13] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][13]

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Vapors: Ensure the spill is contained within a well-ventilated area, preferably a fume hood.

  • Absorb: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as halogenated organic waste.

Waste Disposal: A Commitment to Environmental Stewardship

Proper disposal of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride and related materials is not only a regulatory requirement but also an ethical responsibility.

Waste Segregation

The cardinal rule for the disposal of this compound is the strict segregation of halogenated waste.

  • Halogenated Organic Waste: All solutions and solids containing [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride must be collected in a designated "Halogenated Organic Waste" container.[8][12] These wastes should never be mixed with non-halogenated organic waste, as this can create highly toxic byproducts during the disposal process.[12]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, must also be disposed of in the designated solid hazardous waste container.[12]

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.[12]

  • Containment: Keep waste containers securely sealed when not in use and store them in a secondary containment tray within a ventilated area.[12]

  • Institutional Guidelines: Adhere strictly to your institution's specific protocols for hazardous waste disposal.[12]

G cluster_prep Preparation Phase cluster_handling Handling & Operation cluster_disposal Waste Management cluster_emergency Emergency Response sds Review SDS ppe_check Don Appropriate PPE sds->ppe_check hood_check Verify Fume Hood Function ppe_check->hood_check emergency_check Locate Emergency Equipment hood_check->emergency_check spill_kit Prepare Spill Kit emergency_check->spill_kit weigh Weigh Compound in Hood spill_kit->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Halogenated Waste experiment->segregate spill_event Spill or Exposure Occurs experiment->spill_event Potential Hazard label_waste Label Waste Container segregate->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Follow Institutional Disposal Protocol store_waste->dispose alert Alert Personnel spill_event->alert first_aid Administer First Aid spill_event->first_aid evacuate Evacuate if Necessary alert->evacuate cleanup Spill Cleanup Protocol alert->cleanup

Caption: Workflow for Safe Handling of [2-(3-Bromophenoxy)ethyl]ethylamine Hydrochloride.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • TCI America. (2018, July 6). Safety Data Sheet: 2-(3-Bromophenyl)ethylamine.
  • TCI Chemicals. (2025, March 6). Safety Data Sheet: 2-(3-Bromophenyl)ethylamine.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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